molecular formula C8H7IO B3148834 5-Iodo-2-methylbenzaldehyde CAS No. 65874-26-2

5-Iodo-2-methylbenzaldehyde

Cat. No.: B3148834
CAS No.: 65874-26-2
M. Wt: 246.04 g/mol
InChI Key: KGSUBBGMCCOXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H7IO and its molecular weight is 246.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.95416 g/mol and the complexity rating of the compound is 124. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSUBBGMCCOXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80727142
Record name 5-Iodo-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65874-26-2
Record name 5-Iodo-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Iodo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of synthetic strategies for obtaining 5-Iodo-2-methylbenzaldehyde (CAS No: 65874-26-2), a valuable substituted benzaldehyde intermediate in the fields of pharmaceutical development and materials science.[1] Its unique substitution pattern makes it a crucial building block for complex molecular architectures. This document details two primary synthetic routes: a direct electrophilic iodination and a more robust, multi-step approach via the Sandmeyer reaction. The guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and field-proven insights to ensure successful synthesis, purification, and characterization.

Introduction and Strategic Overview

This compound is an aromatic aldehyde featuring an iodine substituent para to the methyl group and meta to the formyl group. This arrangement of a halogen, an activating group (-CH₃), and a deactivating/directing group (-CHO) provides multiple reactive sites for further functionalization, making it a desirable synthon.

Two logical synthetic pathways present themselves for the preparation of this molecule:

  • Route A: Direct Electrophilic Iodination. This approach is the most atom-economical, involving the direct introduction of iodine onto the 2-methylbenzaldehyde backbone. However, it faces challenges in regioselectivity and potential oxidation of the sensitive aldehyde group.

  • Route B: Multi-Step Synthesis via Sandmeyer Reaction. This classic and highly reliable pathway begins with 2-methylbenzaldehyde and proceeds through nitration, reduction, and a final diazotization-iodination sequence. While longer, this route offers superior control over regiochemistry and generally results in higher purity of the final product.

This guide will detail the theoretical and practical aspects of both routes, providing researchers with the necessary information to select the most appropriate method for their specific application and scale.

Route A: Direct Electrophilic Iodination of 2-Methylbenzaldehyde (Theoretical Protocol)
2.1. Principle and Rationale

Direct iodination of an aromatic ring requires an electrophilic iodine source ("I⁺"). This is typically generated in situ from molecular iodine (I₂) in the presence of an oxidizing agent. The primary challenge in the synthesis of this compound via this route is controlling the position of iodination.

The 2-methylbenzaldehyde starting material (also known as o-tolualdehyde) has two directing groups:

  • The methyl group (-CH₃) is an activating, ortho-, para- director.

  • The aldehyde group (-CHO) is a deactivating, meta- director.

Both groups direct incoming electrophiles to position 5 (para to the methyl group and meta to the aldehyde group). This confluence of directing effects strongly favors the formation of the desired 5-iodo isomer. However, the aldehyde group is susceptible to oxidation under the reaction conditions required for iodination. Therefore, the choice of a mild and selective iodinating system is critical. A system of molecular iodine and a persulfate salt in an acidic medium is a plausible choice, analogous to methods used for the iodination of similar activated aromatic systems.

Disclaimer: The following protocol is an adapted procedure based on established methods for electrophilic halogenation of substituted aromatics. It should be considered a starting point for experimental optimization.

2.2. Experimental Protocol (Adapted)

Step 1: Reaction Setup

  • To a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 2-methylbenzaldehyde (1.0 eq).

  • Add glacial acetic acid (10 volumes) and stir until the aldehyde is fully dissolved.

  • Add molecular iodine (I₂) (1.1 eq) and potassium persulfate (K₂S₂O₈) (1.2 eq) to the mixture.

Step 2: Reaction Execution

  • Slowly add concentrated sulfuric acid (0.5 eq) dropwise to the stirred mixture. An exotherm may be observed.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing 200 mL of ice-cold water.

  • Quench the excess iodine by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color disappears.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

2.3. Quantitative Data Summary
ReagentMolar Eq.Mol. Wt. ( g/mol )Comments
2-Methylbenzaldehyde1.0120.15[2]Starting material
Iodine (I₂)1.1253.81Iodinating agent
Potassium Persulfate1.2270.32Oxidizing agent
Sulfuric Acid (98%)0.598.08Catalyst
Glacial Acetic AcidSolvent60.05Reaction solvent
2.4. Mechanistic Diagram

The underlying mechanism is a classic electrophilic aromatic substitution.

Caption: Workflow for Direct Electrophilic Iodination.

Route B: Multi-Step Synthesis via Sandmeyer Reaction

This route is a more controlled and validated approach, proceeding in three distinct stages from 2-methylbenzaldehyde.

3.1. Overall Workflow Diagram

G Start 2-Methylbenzaldehyde Step1_Product 2-Methyl-5-nitrobenzaldehyde Start->Step1_Product Step 1: Nitration (HNO₃ / H₂SO₄) Step2_Product 5-Amino-2-methylbenzaldehyde Step1_Product->Step2_Product Step 2: Reduction (Fe / AcOH) Final_Product This compound Step2_Product->Final_Product Step 3: Diazotization & Iodination (1. NaNO₂/HCl, 2. KI) G cluster_diazotization Part 1: Diazotization cluster_substitution Part 2: Iodide Displacement Amine Ar-NH₂ Diazonium Ar-N₂⁺ Amine->Diazonium + HNO₂, H⁺ HNO2 HNO₂ (from NaNO₂/HCl) HNO2->Diazonium Aryl_Radical Ar• (Aryl Radical) Diazonium->Aryl_Radical + I⁻ (electron transfer) Product Ar-I Diazonium->Product - N₂ (gas) KI K⁺I⁻ KI->Diazonium Aryl_Radical->Product + I•

References

An In-depth Technical Guide to 5-Iodo-2-methylbenzaldehyde: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 5-Iodo-2-methylbenzaldehyde. It moves beyond a simple cataloging of properties to provide an in-depth analysis of its chemical structure, reactivity, and strategic applications in modern organic synthesis. The narrative is grounded in the principles of synthetic chemistry, offering insights into why this molecule is a valuable building block and how its features can be exploited to construct complex molecular architectures.

Introduction: A Versatile Halogenated Aromatic Aldehyde

This compound is a disubstituted aromatic aldehyde, a class of compounds that forms the backbone of countless synthetic endeavors. Its utility stems not from a single feature, but from the strategic interplay of its three key components: the aromatic scaffold, the reactive aldehyde function, and the versatile carbon-iodine bond. The aldehyde group serves as a gateway for a multitude of classical transformations, including reductive aminations, Wittig reactions, and condensations. Simultaneously, the iodo-substituent, positioned para to the methyl group, provides a crucial handle for modern transition-metal-catalyzed cross-coupling reactions. This dual reactivity makes this compound a highly sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]

Molecular Structure and Physicochemical Properties

The structural arrangement of the functional groups in this compound dictates its chemical behavior. The electron-donating methyl group and the electron-withdrawing, yet highly polarizable, iodine atom create a unique electronic environment on the benzene ring that influences the reactivity of the aldehyde group and the C-I bond.

Chemical Structure

The molecule consists of a benzene ring substituted with a methyl group at position 2, an iodine atom at position 5, and an aldehyde (formyl) group at position 1.

Caption: 2D Structure of this compound.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. These values are essential for planning reactions, purification procedures, and safety protocols.

PropertyValueReference(s)
Molecular Formula C₈H₇IO[4][5]
Molecular Weight 246.05 g/mol [5][6]
CAS Number 65874-26-2[5][7]
Appearance SolidVaries by supplier
Melting Point 76-80 °CVaries by supplier
Boiling Point Not available (decomposes)
Solubility Soluble in organic solvents like ethanol, ether, chloroform; sparingly soluble in water.[2][8]
Monoisotopic Mass 245.95416 Da[4][6]
XLogP (predicted) 2.4[4][6]

Spectroscopic Profile for Structural Elucidation

Structural verification of this compound relies on standard spectroscopic techniques. The predicted spectral data provide a unique fingerprint for this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is highly diagnostic.

    • Aldehyde Proton (-CHO): A singlet is expected far downfield, typically in the range of δ 9.8-10.2 ppm, due to the strong deshielding effect of the carbonyl group.[9][10]

    • Aromatic Protons: Three protons on the aromatic ring will appear in the δ 7.0-8.0 ppm region. Their splitting patterns will be complex due to their coupling with each other, but will generally show a doublet, a doublet of doublets, and a singlet-like signal.

    • Methyl Protons (-CH₃): A sharp singlet corresponding to three protons will be observed upfield, around δ 2.4-2.6 ppm. The proximity to the aromatic ring causes a downfield shift compared to a typical aliphatic methyl group.[9]

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance):

    • Carbonyl Carbon (-CHO): The aldehyde carbon is the most deshielded, appearing around δ 190-195 ppm.[11]

    • Aromatic Carbons: Six distinct signals are expected in the δ 120-150 ppm range. The carbon atom bonded to the iodine (C-I) will be shifted significantly upfield due to the "heavy atom effect."

    • Methyl Carbon (-CH₃): A single peak around δ 18-22 ppm is characteristic of the methyl group.[11]

  • IR (Infrared) Spectroscopy:

    • A strong, sharp absorption band around 1700-1715 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde.[9]

    • Two distinct bands may be visible in the 2700-2900 cm⁻¹ region, corresponding to the C-H stretch of the aldehyde proton (Fermi doublet), which is a classic indicator of an aldehyde.[9]

    • Aromatic C-H stretching vibrations appear above 3000 cm⁻¹ .

    • The C-I stretch appears in the far-infrared region, typically below 600 cm⁻¹, and is often difficult to observe on standard instruments.

Synthesis and Chemical Reactivity

General Synthesis Pathway

This compound is typically synthesized via electrophilic aromatic substitution, specifically the iodination of 2-methylbenzaldehyde (o-tolualdehyde). The challenge in this synthesis is to control the regioselectivity of the iodination. The methyl group is an ortho-, para-director. Since the ortho- position is sterically hindered by the adjacent aldehyde group, iodination preferentially occurs at the para- position (position 5).

Experimental Rationale: Direct iodination with molecular iodine (I₂) is slow and reversible. The reaction requires an oxidizing agent, such as nitric acid, periodic acid (HIO₄), or hydrogen peroxide (H₂O₂), to convert I₂ into a more potent electrophilic iodine species (e.g., I⁺). The oxidizing agent also consumes the iodide byproduct (I⁻), driving the equilibrium towards the product.

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up & Isolation cluster_3 Purification Start 2-Methylbenzaldehyde + Iodine (I₂) + Acetic Acid (Solvent) Reagents Add Oxidizing Agent (e.g., H₂O₂ or HIO₄) Dropwise Start->Reagents React Heat Reaction Mixture (e.g., 60-80 °C) Monitor by TLC Reagents->React Quench Cool and Quench (e.g., with Na₂S₂O₃ solution to remove excess I₂) React->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash Organic Layer (H₂O, Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Purify Concentrate and Purify (Recrystallization or Column Chromatography) Dry->Purify Final This compound Purify->Final

Caption: General workflow for the synthesis of this compound.

Core Reactivity

The synthetic power of this molecule lies in its two distinct reactive sites:

  • The Aldehyde Group: This group is a classic electrophilic center. It readily undergoes nucleophilic addition reactions, leading to alcohols (via reduction with NaBH₄), imines (via condensation with primary amines), and new C-C bonds (via Grignard, Wittig, or aldol reactions). It can also be oxidized to the corresponding carboxylic acid (5-iodo-2-methylbenzoic acid) using agents like potassium permanganate or Jones reagent.[2][12]

  • The Carbon-Iodine Bond: This is the molecule's gateway to modern synthetic chemistry. The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This enables the facile construction of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to drug discovery.[13] Key transformations include:

    • Suzuki Coupling: Reaction with boronic acids to form biaryl structures.

    • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

    • Heck Coupling: Reaction with alkenes.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Applications in Research and Drug Development

The dual functionality of this compound makes it an exceptionally valuable building block for synthesizing complex target molecules.[1] Researchers can first use the aldehyde for chain extension or to build a heterocyclic core, and then use the iodo-substituent as a late-stage functionalization handle to introduce diversity via cross-coupling. This strategy is highly efficient in creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

While specific drugs derived directly from this starting material are proprietary, the core scaffold is prevalent in medicinal chemistry. For instance, substituted benzaldehydes are precursors to quinolines, Schiff bases, and other heterocyclic systems that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][14][15] The ability to use this molecule to rapidly assemble complex, functionalized aromatic systems is its primary contribution to the field.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate care.

  • Hazards: It is considered harmful if swallowed, in contact with skin, or if inhaled.[7] It can cause skin, eye, and respiratory irritation.[16][17]

  • Precautionary Measures:

    • Always handle in a well-ventilated area or a chemical fume hood.[16]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][18]

    • Avoid breathing dust or vapors.[7]

    • Wash hands thoroughly after handling.[7][16]

    • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[16][18][19]

References

Characterization of 5-Iodo-2-methylbenzaldehyde (CAS No. 65874-26-2): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the characterization of 5-iodo-2-methylbenzaldehyde (CAS No. 65874-26-2), a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into its analytical characterization. While specific experimental data for this compound is not widely available in public literature, this guide will leverage predictive models and analogous compound data to provide a robust framework for its identification and quality control.

Introduction and Physicochemical Properties

This compound is an aromatic aldehyde containing both an iodine and a methyl substituent on the benzene ring. These functional groups provide multiple reaction sites for further chemical modifications, making it a versatile building block in organic synthesis. A thorough characterization is crucial to ensure the identity, purity, and consistency of the material used in subsequent research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 65874-26-2ChemicalBook[1]
Molecular Formula C₈H₇IOPubChem[1]
Molecular Weight 246.05 g/mol Biosynth[2]
Monoisotopic Mass 245.95416 DaPubChem[1]
Predicted XlogP 2.4PubChem[1]
Appearance Not available (likely a solid)-
Melting Point No data availableAngene Chemical[3]
Boiling Point No data availableAngene Chemical[3]
Solubility No data available-

Structural Elucidation via Spectroscopic Methods

The definitive identification of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide unambiguous evidence of its structure.

Predicted ¹H NMR Spectrum:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methyl protons.

  • Aldehyde Proton (-CHO): A singlet peak is anticipated in the downfield region, typically between δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

  • Aromatic Protons (Ar-H): Three protons are present on the aromatic ring. Their chemical shifts and coupling patterns will be influenced by the positions of the iodo, methyl, and aldehyde groups. We would expect to see a singlet or a narrow doublet for the proton between the iodo and aldehyde groups, and two doublets for the other two protons, likely in the range of δ 7.0-8.0 ppm.

  • Methyl Protons (-CH₃): A singlet with an integration of 3H is expected in the upfield region, typically around δ 2.5 ppm.

Predicted ¹³C NMR Spectrum:

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Carbonyl Carbon (-CHO): A signal in the highly deshielded region, around δ 190-200 ppm.

  • Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the iodine atom will be significantly shifted due to the heavy atom effect.

  • Methyl Carbon (-CH₃): An upfield signal around δ 15-25 ppm.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Expected IR Absorption Bands:

  • C=O Stretch (Aldehyde): A strong, sharp peak around 1700-1720 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.

  • C-H Stretch (Aromatic and Alkyl): Bands in the region of 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (alkyl).

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-I Stretch: A weak band in the far-infrared region, typically around 500-600 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z 246, corresponding to the molecular weight of the compound. The isotopic pattern of this peak will show the presence of one iodine atom.

  • Fragment Ions: Fragmentation of the molecular ion is expected to produce characteristic fragment ions. Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton (M-1) and the loss of the carbonyl group (M-29).

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Analytical Workflow and Data Integration

A logical workflow is essential for the comprehensive characterization of this compound. The integration of data from multiple analytical techniques provides a higher level of confidence in the structural assignment and purity assessment.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Structural Elucidation cluster_3 Final Report Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Report Certificate of Analysis Structure_Confirmation->Report

References

Spectroscopic Blueprint: An In-depth Technical Guide to the NMR Analysis of 5-Iodo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic signature of 5-Iodo-2-methylbenzaldehyde, a key aromatic aldehyde intermediate in synthetic chemistry. This document is structured to offer not just raw data, but a foundational understanding of the underlying principles governing the spectral features of this molecule. We will delve into a detailed interpretation of both ¹H and ¹³C NMR spectra, elucidating the influence of the iodo, methyl, and aldehyde functionalities on the chemical environment of the benzene ring. This guide is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing the necessary tools for unambiguous structural verification and quality control.

Introduction: The Structural Significance of this compound

This compound (C₈H₇IO) is a disubstituted aromatic aldehyde of significant interest in the synthesis of complex organic molecules.[1] Its structure, featuring an electron-donating methyl group and an electron-withdrawing iodo group in a 1,4-relationship relative to each other, and ortho and meta to the aldehyde, respectively, creates a unique electronic environment within the benzene ring. This electronic asymmetry is directly reflected in its NMR spectrum, providing a rich source of structural information. Accurate interpretation of this spectroscopic data is paramount for confirming the identity and purity of the compound, which is often a critical starting material or intermediate in multi-step synthetic pathways.

Predicted ¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents. The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The aromatic protons will appear as a complex pattern of splitting, dictated by their coupling with neighboring protons. The methyl protons, being attached to the aromatic ring, will appear as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
-CHO9.9 - 10.3s-
H-67.8 - 8.0d~8.0
H-47.6 - 7.8dd~8.0, ~2.0
H-37.1 - 7.3d~2.0
-CH₃2.4 - 2.6s-

Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent and spectrometer frequency.

Rationale for Predicted Chemical Shifts and Multiplicities
  • Aldehydic Proton (-CHO): The aldehyde proton is directly attached to the electron-withdrawing carbonyl group, resulting in significant deshielding and a chemical shift in the range of 9.9-10.3 ppm.[2] It is expected to be a singlet as it has no adjacent protons to couple with.

  • Aromatic Protons (H-3, H-4, H-6):

    • H-6: This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It is expected to appear as a doublet due to coupling with H-4.

    • H-4: This proton is ortho to the iodine atom and meta to the aldehyde and methyl groups. It will be deshielded by the iodine and the aldehyde group. It is predicted to be a doublet of doublets due to coupling with both H-3 and H-6.

    • H-3: This proton is ortho to the electron-donating methyl group, which would typically cause an upfield shift. However, it is also meta to the aldehyde and para to the iodine. The net effect will place it at the most upfield position in the aromatic region. It is expected to be a doublet due to coupling with H-4.

  • Methyl Protons (-CH₃): The protons of the methyl group are attached to the aromatic ring and are expected to appear as a singlet in the upfield region, typically around 2.4-2.6 ppm.[3]

Predicted ¹³C NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O190 - 195
C-2140 - 145
C-1135 - 140
C-4138 - 142
C-6130 - 135
C-3125 - 130
C-590 - 95
-CH₃20 - 25

Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent and spectrometer frequency.

Rationale for Predicted Chemical Shifts
  • Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to the highly electronegative oxygen atom, resulting in a chemical shift in the range of 190-195 ppm.[4]

  • Aromatic Carbons:

    • C-1, C-2, C-4, C-5: These are the quaternary carbons attached to the substituents. C-5, being directly bonded to the heavy iodine atom, is expected to have a significantly upfield chemical shift due to the heavy atom effect. C-2, attached to the methyl group, and C-1, attached to the aldehyde group, will have their chemical shifts influenced by these groups. C-4 will also be influenced by the adjacent iodine and the overall electronic environment.

    • C-3, C-6: These are the protonated aromatic carbons. Their chemical shifts will be influenced by the neighboring substituents.

  • Methyl Carbon (-CH₃): The methyl carbon will appear at the most upfield region of the spectrum, typically between 20 and 25 ppm.[3]

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality and reproducible NMR data.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR analysis (or 50-100 mg for ¹³C NMR).

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for optimal signal dispersion.

  • Locking and Shimming: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Pulse Angle: 30-45°

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on the sample concentration.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Phase the spectrum to obtain pure absorption lineshapes and perform baseline correction to ensure accurate integration.

  • Referencing: Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualizing the Analysis Workflow

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_conclusion Conclusion prep_sample Weigh & Dissolve Sample in Deuterated Solvent acquire_1H Acquire ¹H NMR Spectrum prep_sample->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum prep_sample->acquire_13C process_data Fourier Transform, Phasing & Referencing acquire_1H->process_data acquire_13C->process_data analyze_shifts Analyze Chemical Shifts process_data->analyze_shifts analyze_coupling Analyze Coupling Constants & Multiplicities process_data->analyze_coupling assign_signals Assign Signals to Nuclei analyze_shifts->assign_signals analyze_coupling->assign_signals structure_verification Structural Verification & Purity Assessment assign_signals->structure_verification

References

An In-depth Technical Guide to the Physical Properties of 5-Iodo-2-methylbenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physical Properties in Chemical and Pharmaceutical Development

In the landscape of modern drug discovery and fine chemical synthesis, a comprehensive understanding of a molecule's physical properties is not merely academic; it is a cornerstone of rational design, process optimization, and successful formulation. For substituted benzaldehydes, such as 5-Iodo-2-methylbenzaldehyde and its isomers, these properties govern their behavior in various chemical and biological systems. Parameters like melting point, boiling point, and solubility are critical determinants of reaction kinetics, purification strategies (e.g., crystallization and distillation), and ultimately, the bioavailability of a potential drug candidate.

This technical guide provides a detailed exploration of the physical properties of this compound and its related isomers. Recognizing the frequent scarcity of experimentally-derived data for novel or specialized compounds, this document synthesizes available predicted data with established, rigorous methodologies for their experimental determination. By explaining the causality behind these experimental choices, this guide aims to equip researchers with the knowledge to not only understand the reported properties of these compounds but also to confidently characterize new, related molecules in their own laboratories.

Comparative Analysis of Iodo-2-methylbenzaldehyde Isomers

The seemingly subtle shift of a substituent on an aromatic ring can induce significant changes in the physical properties of a molecule. These differences arise from alterations in intermolecular forces, molecular symmetry, and crystal packing efficiency. Below is a comparative summary of the known and predicted physical properties of this compound and its positional isomers. It is crucial to note that much of the publicly available data for these specific isomers are computationally predicted, a common scenario for non-commodity chemicals.

Compound Structure CAS Number Molecular Formula Molecular Weight ( g/mol ) Predicted Boiling Point (°C) Predicted Density (g/cm³) Predicted Flash Point (°C)
This compoundthis compound65874-26-2[1]C₈H₇IO[2]246.05[1]282.4±28.0 at 760 mmHg1.8±0.1124.6±24.0
2-Iodo-5-methylbenzaldehyde2-Iodo-5-methylbenzaldehyde1106813-84-6C₈H₇IO[3]246.05[3]276.1±28.0 at 760 mmHg1.764±0.06-
3-Iodo-2-methylbenzaldehyde3-Iodo-2-methylbenzaldehyde848444-83-7C₈H₇IO246.05282.4±28.0 at 760 mmHg1.8±0.1124.6±24.0
4-Iodo-2-methylbenzaldehyde4-Iodo-2-methylbenzaldehyde100304-96-9C₈H₇IO246.04---
2-Iodo-6-methylbenzaldehyde2-Iodo-6-methylbenzaldehyde1261826-51-0C₈H₇IO246.05---

Note: The boiling point, density, and flash point data presented are predominantly predicted values from computational models and should be used as estimates pending experimental verification.

Methodologies for Experimental Determination of Physical Properties

To ensure scientific rigor, the following sections detail standard, validated protocols for determining the key physical properties of solid and liquid organic compounds.

Melting Point Determination

The melting point is a fundamental property of a solid crystalline compound, providing a sharp indication of its purity. Pure compounds typically melt over a narrow range (0.5-1.0°C). Impurities depress and broaden the melting range.

Experimental Protocol: Capillary Method

This is the most common and reliable method for determining the melting point of a powdered solid.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Tube Packing: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube. Tap the sealed bottom of the tube on a hard surface to compact the sample into a column of 2-3 mm in height.

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

  • Accurate Determination: For a precise measurement, begin heating at a rate of 1-2°C per minute when the temperature is about 15-20°C below the expected melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

Causality: The slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thus providing an accurate reading.

Melting_Point_Workflow A Dry and Powder Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat Slowly (1-2°C/min) C->D E Record T_initial (first liquid) D->E F Record T_final (all liquid) E->F G Melting Range = T_final - T_initial F->G Boiling_Point_Workflow A Place Sample in Test Tube B Invert Capillary in Sample A->B C Assemble with Thermometer B->C D Heat in Thiele Tube C->D E Observe Steady Bubbles D->E F Cool and Record Temperature at Liquid Entry E->F G Boiling Point Recorded F->G

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Iodo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 5-Iodo-2-methylbenzaldehyde, a versatile bifunctional building block in modern organic synthesis. The interplay of electronic and steric effects, conferred by the iodo and ortho-methyl substituents respectively, modulates the electrophilicity and accessibility of the carbonyl carbon. This document explores the nuanced reactivity of this aldehyde in a range of pivotal transformations including nucleophilic additions, oxidations, reductions, and olefination reactions. Furthermore, the synthetic utility of the C-I bond in transition-metal-catalyzed cross-coupling reactions is discussed, highlighting the molecule's role as a linchpin in the construction of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to harness the full synthetic potential of this compound.

Introduction: A Molecule of Dichotomous Reactivity

This compound (CAS No. 65874-26-2) is an aromatic aldehyde that has garnered significant interest in synthetic chemistry due to its dual reactive sites: a moderately reactive aldehyde group and a highly versatile carbon-iodine bond. The strategic placement of the methyl group at the ortho position and the iodine atom at the meta position relative to the formyl group creates a unique chemical environment that dictates its reactivity profile. Understanding the delicate balance of these electronic and steric influences is paramount for its effective utilization in multi-step syntheses.

The aldehyde functionality serves as a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds through a variety of classical organic reactions. Concurrently, the iodo substituent acts as a powerful handle for modern cross-coupling methodologies, enabling the facile introduction of diverse functionalities. This guide will dissect the factors governing the reactivity of the aldehyde group and provide practical, validated protocols for its transformation.

Core Principles: Unraveling the Factors Governing Aldehyde Reactivity

The reactivity of the aldehyde group in this compound is primarily governed by a confluence of steric and electronic effects.

2.1. Electronic Effects: A Tale of Induction and Resonance

The electrophilicity of the carbonyl carbon is the principal determinant of its reactivity towards nucleophiles. The substituents on the aromatic ring play a crucial role in modulating this electrophilicity.

  • The Methyl Group: As an electron-donating group (EDG), the ortho-methyl substituent slightly deactivates the aldehyde group towards nucleophilic attack through a positive inductive effect (+I). This effect increases the electron density on the carbonyl carbon, making it a less potent electrophile compared to unsubstituted benzaldehyde.

  • The Iodo Group: The iodine atom exhibits a dual electronic nature. It is an electron-withdrawing group (EWG) through its negative inductive effect (-I) due to its electronegativity. However, it can also act as a weak electron-donating group through resonance (+R) by donating its lone pair electrons to the aromatic system. For halogens, the inductive effect generally outweighs the resonance effect, leading to a net electron-withdrawing character. This withdrawal of electron density from the ring partially counteracts the donating effect of the methyl group, thereby enhancing the electrophilicity of the carbonyl carbon to some extent.

2.2. Steric Hindrance: The Ortho Effect

The ortho-methyl group imposes significant steric hindrance around the formyl group. This spatial congestion can impede the approach of bulky nucleophiles, thereby reducing the rate of reaction. This "ortho effect" is a critical consideration when selecting reagents and reaction conditions. For instance, reactions with sterically demanding Grignard reagents or Wittig ylides may proceed slower or require more forcing conditions compared to reactions with less hindered aldehydes.

Key Transformations of the Aldehyde Group

This section details common and synthetically useful reactions of the aldehyde group in this compound, providing both mechanistic insights and detailed experimental protocols.

3.1. Nucleophilic Addition Reactions

Nucleophilic addition is the most fundamental reaction of aldehydes. The partially positive carbonyl carbon is susceptible to attack by a wide range of nucleophiles.

Grignard Reactions: Formation of Secondary Alcohols

Grignard reagents (RMgX) are potent nucleophiles that readily add to aldehydes to form secondary alcohols.[1] Given the steric hindrance from the ortho-methyl group in this compound, careful selection of the Grignard reagent and reaction conditions is advisable to ensure good yields.

Experimental Protocol: Synthesis of (5-iodo-2-methylphenyl)(phenyl)methanol

  • Materials:

    • This compound (1.0 equiv.)

    • Phenylmagnesium bromide (1.2 equiv., 3.0 M in diethyl ether)

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the phenylmagnesium bromide solution dropwise via a syringe, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

3.2. Reduction to Primary Alcohols

The aldehyde group can be readily reduced to a primary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation, well-tolerated by the iodo substituent. The resulting (5-iodo-2-methylphenyl)methanol is a useful intermediate in further synthetic elaborations.[2][3]

Experimental Protocol: Synthesis of (5-iodo-2-methylphenyl)methanol

  • Materials:

    • This compound (1.0 equiv.)

    • Sodium borohydride (1.5 equiv.)

    • Methanol

    • Deionized water

    • 1 M Hydrochloric acid

    • Ethyl acetate

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by the slow addition of deionized water at 0 °C.

    • Acidify the mixture to pH ~5-6 with 1 M hydrochloric acid.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or flash column chromatography if necessary.

3.3. Oxidation to Carboxylic Acids

The aldehyde can be oxidized to the corresponding carboxylic acid, 5-iodo-2-methylbenzoic acid, a valuable building block in medicinal chemistry.[4] Various oxidizing agents can be employed, with potassium permanganate (KMnO₄) under basic conditions being a robust and effective choice.

Experimental Protocol: Synthesis of 5-Iodo-2-methylbenzoic Acid

  • Materials:

    • This compound (1.0 equiv.)

    • Potassium permanganate (2.0 equiv.)

    • Acetone and Water (1:1 mixture)

    • Sodium bisulfite

    • Concentrated hydrochloric acid

  • Procedure:

    • Dissolve this compound in a 1:1 mixture of acetone and water.

    • Add a solution of potassium permanganate in water dropwise to the aldehyde solution at room temperature with vigorous stirring. An exothermic reaction may be observed.

    • After the addition, stir the mixture at room temperature for 4-6 hours. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide will form.

    • Filter the reaction mixture to remove the manganese dioxide, washing the solid with a small amount of water.

    • To the filtrate, add sodium bisulfite until the solution becomes colorless to destroy any excess permanganate.

    • Acidify the solution with concentrated hydrochloric acid until no more precipitate forms.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • The crude 5-iodo-2-methylbenzoic acid can be purified by recrystallization from ethanol/water.[5][6]

3.4. Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides.[7] The steric hindrance of the ortho-methyl group in this compound can influence the stereochemical outcome and reaction rate. Non-stabilized ylides are expected to favor the formation of the (Z)-alkene.

Experimental Protocol: Synthesis of 1-Iodo-4-methyl-2-styrylbenzene

  • Materials:

    • Benzyltriphenylphosphonium chloride (1.1 equiv.)

    • Anhydrous tetrahydrofuran (THF)

    • n-Butyllithium (1.1 equiv., 2.5 M in hexanes)

    • This compound (1.0 equiv.)

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • Ylide Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride and anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium dropwise. Stir the resulting deep red solution at 0 °C for 1 hour.

    • Wittig Reaction: In a separate flask, dissolve this compound in anhydrous THF. Slowly add this solution to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. After concentrating the solvent, the crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography.[7]

The Iodo Group: A Gateway to Advanced Molecular Architectures

While this guide focuses on the aldehyde group, the synthetic utility of this compound is greatly enhanced by the presence of the iodo substituent. This functionality serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, allowing for the construction of complex biaryl and enyne systems.

4.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[8][9] The iodo group of this compound is highly reactive in this transformation.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials:

    • This compound (1.0 equiv.)

    • Phenylboronic acid (1.2 equiv.)

    • Palladium(II) acetate (0.02 equiv.)

    • Triphenylphosphine (0.08 equiv.)

    • Potassium carbonate (2.0 equiv.)

    • Toluene and Water (4:1 mixture)

  • Procedure:

    • To a Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed toluene/water solvent mixture.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic extracts.

    • Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography.

4.2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper complexes.[10] This reaction is highly efficient with aryl iodides.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

  • Materials:

    • This compound (1.0 equiv.)

    • Phenylacetylene (1.2 equiv.)

    • Bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.)

    • Copper(I) iodide (0.04 equiv.)

    • Triethylamine

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

    • Add anhydrous THF and triethylamine.

    • Add phenylacetylene dropwise.

    • Stir the reaction mixture at room temperature for 6-12 hours.

    • Upon completion, filter the mixture through a pad of celite and concentrate the filtrate.

    • Purify the crude product by flash column chromatography.[11]

Data Summary and Visualization

Table 1: Summary of Key Reactions and Typical Conditions

Reaction TypeReagentsProductKey Considerations
Grignard Addition Phenylmagnesium bromideSecondary AlcoholSteric hindrance may affect yield.
Reduction Sodium borohydridePrimary AlcoholMild and selective reduction.
Oxidation Potassium permanganateCarboxylic AcidRobust oxidation to the corresponding acid.
Wittig Reaction Benzyltriphenylphosphonium ylideAlkeneSteric hindrance can influence stereoselectivity.
Suzuki Coupling Phenylboronic acid, Pd catalystBiarylHighly efficient C-C bond formation.
Sonogashira Coupling Phenylacetylene, Pd/Cu catalystArylalkyneMild conditions for C-C bond formation.

Diagram 1: Reactivity Map of this compound

Reactivity_Map cluster_aldehyde Aldehyde Reactions cluster_iodine Iodine Reactions This compound This compound Secondary Alcohol Secondary Alcohol This compound->Secondary Alcohol Grignard Addition (e.g., PhMgBr) Primary Alcohol Primary Alcohol This compound->Primary Alcohol Reduction (e.g., NaBH4) Carboxylic Acid Carboxylic Acid This compound->Carboxylic Acid Oxidation (e.g., KMnO4) Alkene Alkene This compound->Alkene Wittig Reaction Biaryl Biaryl This compound->Biaryl Suzuki Coupling Arylalkyne Arylalkyne This compound->Arylalkyne Sonogashira Coupling

Caption: Key transformations of this compound.

Diagram 2: Experimental Workflow for a Typical Cross-Coupling Reaction

Workflow start Start reagents Combine Reactants: This compound, Coupling Partner, Catalyst, Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Isolated Product purification->product

Caption: General workflow for Suzuki or Sonogashira coupling.

Conclusion

This compound is a richly functionalized molecule whose aldehyde group exhibits a nuanced reactivity profile governed by the competing electronic and steric influences of its substituents. While the ortho-methyl group presents a degree of steric hindrance, the aldehyde remains amenable to a wide array of synthetically important transformations. The true power of this reagent lies in the synergistic reactivity of the formyl and iodo groups, allowing for a modular and convergent approach to the synthesis of complex organic molecules. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this versatile building block.

References

An In-Depth Technical Guide to the Derivatives of 5-Iodo-2-methylbenzaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the synthetic derivatization of 5-iodo-2-methylbenzaldehyde, a versatile building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the underlying chemical principles and strategic considerations in synthesizing novel derivatives. We will delve into key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, providing both foundational mechanistic insights and practical, field-proven protocols. Furthermore, this guide will cover transformations of the aldehyde functionality, such as Schiff base formation and reduction. Each section is designed to be a self-validating system, grounded in authoritative literature and supplemented with detailed experimental workflows, data presentation in tabular and graphical formats, and characterization guidance. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound in their research and development endeavors.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 65874-26-2, Molecular Formula: C₈H₇IO, Molecular Weight: 246.05 g/mol ) is an aromatic aldehyde of significant interest in organic synthesis.[1] Its structure, featuring an electron-withdrawing aldehyde group, a sterically influential methyl group, and a versatile iodine atom, makes it a valuable precursor for a diverse range of complex molecules. The ortho-methyl group can influence the conformation of derivatives and provide a handle for further functionalization. The aldehyde group is a gateway to a vast array of chemical transformations, including imine formation, oxidation, reduction, and olefination. Most importantly, the iodine atom serves as a prime reactive site for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.[2] This trifecta of functional groups positions this compound as a key intermediate in the synthesis of novel pharmaceutical agents, agrochemicals, and functional materials.[3] The exploration of its derivatives is a promising avenue for the discovery of new bioactive compounds with potential applications in areas such as oncology and infectious diseases.[4][5][6]

Characterization of the Core Scaffold: this compound

A thorough understanding of the spectral characteristics of the starting material is paramount for the successful identification and characterization of its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number65874-26-2
Molecular FormulaC₈H₇IO
Molecular Weight246.05 g/mol
AppearanceOff-white to yellow solid
SMILESCC1=C(C=C(C=C1)I)C=O[7]
InChIInChI=1S/C8H7IO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3[7]

Spectroscopic Data:

  • ¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The aromatic protons will exhibit complex splitting patterns in the aromatic region (δ 7.0-8.0 ppm). The methyl protons will appear as a singlet in the upfield region (δ 2.0-2.5 ppm).

  • ¹³C NMR: The carbonyl carbon of the aldehyde will be observed in the highly deshielded region of the spectrum (δ 190-200 ppm). The aromatic carbons will resonate in the range of δ 120-150 ppm, with the carbon bearing the iodine atom showing a characteristic signal at a higher field due to the heavy atom effect. The methyl carbon will appear in the aliphatic region (δ 15-25 ppm).

Synthetic Transformations: Building a Diverse Derivative Library

The true synthetic utility of this compound lies in its capacity to undergo a variety of chemical transformations. The following sections detail key reactions for its derivatization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-N bonds, and the iodo-substituent of this compound makes it an excellent substrate for these transformations.

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures by coupling an organoboron reagent with an organic halide.[1][9][10] This reaction is widely used in the synthesis of pharmaceuticals and functional materials due to its mild reaction conditions and tolerance of a wide range of functional groups.

Causality Behind Experimental Choices: The choice of a palladium catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling. A Pd(0) species, often generated in situ from a Pd(II) precatalyst, is the active catalyst. Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps. The base is required to activate the boronic acid for transmetalation. A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound Arylboronic Acid Base (e.g., K2CO3) Heating Heat under Inert Atmosphere (e.g., 80-100 °C) Reactants->Heating Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Heating Solvent Solvent (e.g., Toluene/Water) Solvent->Heating Extraction Aqueous Work-up & Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product 5-Aryl-2-methylbenzaldehyde Purification->Product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 5-Phenyl-2-methylbenzaldehyde (Representative)

  • Materials: this compound (1.0 mmol, 1.0 equiv.), Phenylboronic acid (1.2 mmol, 1.2 equiv.), Potassium carbonate (2.0 mmol, 2.0 equiv.), Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), Toluene (5 mL), Water (1 mL).

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed toluene and water to the flask.

    • Add the tetrakis(triphenylphosphine)palladium(0) catalyst under a positive pressure of the inert gas.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Data for Suzuki-Miyaura Coupling

Arylboronic AcidProductTypical Yield (%)
Phenylboronic acid5-Phenyl-2-methylbenzaldehyde75-95
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylbenzaldehyde70-90
3-Thiopheneboronic acid5-(Thiophen-3-yl)-2-methylbenzaldehyde76-99[9]

The Sonogashira coupling reaction provides a powerful means of forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[10][11] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and functional materials.

Causality Behind Experimental Choices: The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne. An amine base is used to deprotonate the alkyne and to scavenge the hydrogen iodide formed during the reaction. The reaction is typically carried out in an organic solvent under an inert atmosphere to prevent the oxidation of the catalysts.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound Terminal Alkyne Base (e.g., Triethylamine) Stirring Stir at Room Temp. or Heat under Inert Atmosphere Reactants->Stirring Catalysts Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) Co-catalyst (e.g., CuI) Catalysts->Stirring Solvent Solvent (e.g., THF or DMF) Solvent->Stirring Filtration Filtration to remove salts Stirring->Filtration Extraction Aqueous Work-up & Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product 5-(Alkynyl)-2-methylbenzaldehyde Purification->Product

Caption: Generalized workflow for Sonogashira coupling.

Experimental Protocol: Synthesis of 5-(Phenylethynyl)-2-methylbenzaldehyde (Representative)

  • Materials: this compound (1.0 mmol, 1.0 equiv.), Phenylacetylene (1.2 mmol, 1.2 equiv.), Triethylamine (2.0 mmol, 2.0 equiv.), Bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), Copper(I) iodide (0.04 mmol, 4 mol%), Tetrahydrofuran (THF), anhydrous (5 mL).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide.

    • Add anhydrous THF and triethylamine to the flask.

    • Add phenylacetylene dropwise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite and wash with THF.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.[2][3]

Table 3: Representative Data for Sonogashira Coupling

Terminal AlkyneProductTypical Yield (%)
Phenylacetylene5-(Phenylethynyl)-2-methylbenzaldehyde>90
1-Hexyne5-(Hex-1-yn-1-yl)-2-methylbenzaldehyde80-95
Trimethylsilylacetylene5-((Trimethylsilyl)ethynyl)-2-methylbenzaldehyde>90

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][12][13][14] It is a highly versatile and widely used method for the synthesis of aryl amines, which are prevalent in pharmaceuticals and other bioactive molecules.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination relies on the careful selection of the palladium catalyst, a bulky electron-rich phosphine ligand, a strong base, and an appropriate solvent. The bulky ligand facilitates the reductive elimination step and prevents catalyst decomposition. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine. Anhydrous, non-polar aprotic solvents are generally used to ensure the stability of the catalyst and the base.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound Amine Base (e.g., NaOt-Bu) Heating Heat under Inert Atmosphere (e.g., 100 °C) Reactants->Heating Catalyst Pd Precatalyst Ligand (e.g., XPhos) Catalyst->Heating Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Heating Quenching Quench with water Heating->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 5-(Amino)-2-methylbenzaldehyde Purification->Product

Caption: Generalized workflow for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 5-(Morpholino)-2-methylbenzaldehyde (Representative)

  • Materials: this compound (1.0 mmol, 1.0 equiv.), Morpholine (1.2 mmol, 1.2 equiv.), Sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), Toluene, anhydrous (5 mL).

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.

    • Add this compound and toluene.

    • Add morpholine to the mixture.

    • Seal the tube and heat the reaction mixture to 100 °C.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.[14][15]

Table 4: Representative Data for Buchwald-Hartwig Amination

AmineProductTypical Yield (%)
Morpholine5-(Morpholino)-2-methylbenzaldehyde80-95
Aniline5-(Phenylamino)-2-methylbenzaldehyde75-90
Benzylamine5-(Benzylamino)-2-methylbenzaldehyde70-85
Transformations of the Aldehyde Group

The aldehyde functionality of this compound and its derivatives is a versatile handle for further synthetic modifications.

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde.[16] These compounds are important intermediates in organic synthesis and have been shown to possess a wide range of biological activities, including antimicrobial and anticancer properties.[4][13][17][18]

Experimental Protocol: Synthesis of a Schiff Base Derivative

  • Materials: this compound (1.0 mmol, 1.0 equiv.), Aniline (1.0 mmol, 1.0 equiv.), Ethanol (5 mL), Glacial acetic acid (catalytic amount).

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add aniline to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of solution and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the product purified by recrystallization or column chromatography.[16][19]

The aldehyde group can be readily reduced to a primary alcohol using a variety of reducing agents, with sodium borohydride (NaBH₄) being a common and mild choice.

Experimental Protocol: Synthesis of (5-Iodo-2-methylphenyl)methanol

  • Materials: this compound (1.0 mmol, 1.0 equiv.), Sodium borohydride (1.5 mmol, 1.5 equiv.), Methanol (10 mL).

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add sodium borohydride to the cooled solution.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the product.

Applications in Drug Discovery and Materials Science

Derivatives of this compound are of significant interest due to their potential biological activities and applications in materials science.

  • Anticancer Activity: Benzaldehyde derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[5][6][20][21] The introduction of different aryl, heteroaryl, and amino groups onto the this compound scaffold can lead to the discovery of novel compounds with potent anticancer activity. For instance, iodo-substituted quinazoline derivatives have shown promising results as inhibitors of key cancer-related enzymes.[7]

  • Antimicrobial Activity: Schiff bases derived from substituted benzaldehydes are known to possess antibacterial and antifungal properties.[13][17][18][22] The diverse derivatives that can be synthesized from this compound offer a rich library of compounds for screening against various microbial pathogens.

  • Materials Science: The extended π-systems that can be created through Sonogashira and Suzuki-Miyaura couplings make these derivatives interesting candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of complex organic molecules. This guide has provided a detailed overview of the key synthetic transformations that can be employed to generate a diverse library of its derivatives. The palladium-catalyzed cross-coupling reactions, in particular, offer efficient and modular routes to novel compounds with potential applications in medicinal chemistry and materials science. The provided protocols, grounded in established chemical principles and supported by authoritative references, are intended to serve as a practical resource for researchers and scientists in their synthetic endeavors. The continued exploration of the derivatives of this compound holds significant promise for the discovery of new molecules with valuable biological and material properties.

References

A Researcher's Guide to Sourcing and Qualifying High-Purity 5-Iodo-2-methylbenzaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the intricate process of drug development, the quality of starting materials is a cornerstone of success. The seemingly minor details of a reagent's purity can have cascading effects on reaction yields, impurity profiles of subsequent intermediates, and ultimately, the viability of an active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of sourcing and qualifying high-purity 5-Iodo-2-methylbenzaldehyde (CAS No. 65874-26-2), a key building block in medicinal chemistry.

With a molecular formula of C₈H₇IO and a molecular weight of 246.05 g/mol , this halogenated aromatic aldehyde serves as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its utility in introducing a functionalized iodinated toluene scaffold makes it valuable in constructing novel therapeutic agents. However, realizing its full potential is critically dependent on the purity of the commercial supply.

Strategic Supplier Selection: Navigating the Commercial Landscape

Several reputable chemical suppliers offer this compound for research and pharmaceutical applications. Navigating these options requires a discerning approach that looks beyond mere availability and price.

Key Commercial Suppliers:

  • Sigma-Aldrich (Merck): A major global supplier offering this compound, often with stated purity levels.

  • Biosynth: Provides this compound for pharmaceutical testing and as a high-quality reference standard.[1]

  • Manchester Organics: A specialized supplier with a focus on fluorination and complex organic molecules.[3]

  • Matrix Scientific: Offers a range of research chemicals and building blocks, including this compound.[4]

  • AK Scientific: Supplies a variety of chemical reagents for research and development.[5]

When evaluating suppliers, it is imperative to request and scrutinize their product specifications and, most importantly, a batch-specific Certificate of Analysis (CoA).

Deconstructing the Certificate of Analysis: A Gateway to Quality

A Certificate of Analysis is more than a mere formality; it is a critical data package that provides a snapshot of the product's quality. While a CoA for this compound may vary between suppliers, a comprehensive document should include the following:

  • Purity Determination: The stated purity is a headline figure, but the methodology used to determine it is paramount. Look for data from quantitative techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A supplier specifying a purity of ≥97% should provide the corresponding chromatogram.

  • Identity Confirmation: The CoA should confirm the material's identity using spectroscopic methods. Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 NMR (¹³C NMR) are standard. The spectral data should be consistent with the expected structure of this compound.

  • Analytical Methods: The CoA should clearly state the analytical techniques employed for both purity and identity assessment. This transparency allows for a more informed evaluation of the product's quality.

For illustrative purposes, a CoA for a similar compound, 4-Iodobenzaldehyde, from MedChemExpress showed a purity of 99.86% as determined by GC and confirmed identity with ¹H NMR.[6] Researchers should expect a similar level of detail for this compound.

Interpreting Spectroscopic Data: A Practical Overview

For incoming material verification, ¹H NMR spectroscopy is a powerful and accessible tool. The expected ¹H NMR spectrum of this compound would exhibit characteristic signals for the aldehyde proton, the aromatic protons, and the methyl protons. The aldehyde proton (–CHO) is typically a singlet found significantly downfield (around 10 ppm). The aromatic protons will appear in the aromatic region (approximately 7.0-8.0 ppm) with splitting patterns dictated by their positions on the ring. The methyl group (–CH₃) will present as a singlet further upfield. Comparing the obtained spectrum against a reference or predicted spectrum can quickly identify any gross inconsistencies.

Potential Impurities and Their Synthetic Origins

Understanding the potential impurities in commercial this compound is crucial for anticipating and mitigating their impact on subsequent reactions. The synthetic route to this compound often involves the iodination of 2-methylbenzaldehyde or the oxidation of a corresponding benzyl alcohol or benzoic acid precursor.

Likely Impurities Include:

  • Isomeric Byproducts: The iodination of 2-methylbenzaldehyde can potentially yield other isomers, such as 3-iodo-2-methylbenzaldehyde or other regioisomers. These can be challenging to separate due to their similar physical properties.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of 2-methylbenzaldehyde in the final product.

  • Over-iodinated Species: The formation of di-iodinated products is a possibility, depending on the reaction conditions.

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification (e.g., dichloromethane, ethyl acetate) and any unreacted reagents may be present in trace amounts.

The presence of these impurities can have significant consequences in drug discovery. For instance, in cross-coupling reactions where precise stoichiometry is key, the presence of unreacted starting material can lead to the formation of undesired byproducts and complicate purification.

Incoming Quality Control: A Recommended Workflow

To ensure the quality and consistency of your research, implementing a robust incoming quality control (QC) process is essential.

QC_Workflow cluster_0 Phase 1: Documentation Review cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Decision cluster_3 Phase 4: Disposition A Receive this compound B Request & Review Supplier's Certificate of Analysis A->B C Compare CoA to Internal Specifications B->C D Perform ¹H NMR Spectroscopy C->D If specs are met on paper E Conduct HPLC Purity Analysis D->E F Compare Analytical Data to CoA & Reference Spectra E->F G Does Material Meet Specifications? F->G H Accept & Release to Research G->H Yes I Reject & Contact Supplier G->I No

Experimental Protocol: HPLC Purity Analysis

For laboratories equipped with HPLC instrumentation, the following protocol provides a general method for purity verification.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • Formic acid (optional, for mobile phase modification)

  • High-purity this compound sample

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute this solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of 0.1% formic acid to both solvents can improve peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the analyte)

  • Analysis: Inject the prepared sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Best Practices for Storage and Handling

Aromatic aldehydes can be susceptible to oxidation, and halogenated compounds may be light-sensitive.[6][7] To maintain the integrity of high-purity this compound, proper storage and handling are critical.

Storage Recommendations:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light: Protect from light by storing in an amber or opaque container.

  • Container: Ensure the container is tightly sealed to prevent moisture ingress and sublimation.

Handling Precautions:

  • Handle in a well-ventilated area, preferably within a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

By adhering to these guidelines for supplier selection, data analysis, and laboratory practices, researchers can confidently source and utilize high-purity this compound, thereby enhancing the reliability and success of their drug discovery endeavors.

References

Methodological & Application

Application Notes & Protocols: Leveraging 5-Iodo-2-methylbenzaldehyde in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic compounds are foundational scaffolds in medicinal chemistry, forming the core of a significant percentage of all FDA-approved drugs.[1][2] The strategic synthesis of these molecules is therefore a critical endeavor in drug discovery. This guide details the synthetic utility of 5-Iodo-2-methylbenzaldehyde, a versatile and highly functionalized building block. We will explore its application in constructing diverse heterocyclic cores through both palladium-catalyzed cross-coupling reactions and tandem cyclization strategies. The inherent functionalities of this reagent—an ortho-methyl group, a reactive aldehyde, and a strategically placed iodine atom—provide a powerful toolkit for accessing complex molecular architectures. This document provides field-proven insights and detailed, replicable protocols for researchers, chemists, and professionals in drug development.

The Strategic Value of this compound

The utility of this compound stems from its three distinct reactive sites, which can be addressed selectively or in tandem to build molecular complexity.

  • The Iodide Group: As a heavy halogen, iodine is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This position is ideal for introducing new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds via cornerstone reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[3][4][5]

  • The Aldehyde Group: This carbonyl functionality is a classic electrophilic handle for a multitude of transformations, including condensations, reductive aminations, and the formation of imines, which can be key intermediates in cyclization pathways.

  • The Ortho-Methyl Group: The methyl group, positioned ortho to the aldehyde, is not merely a spectator. Its benzylic protons can be activated under basic conditions, enabling it to participate in cyclization reactions to form fused ring systems, most notably isoquinolines.[6]

This combination allows for a modular approach to synthesis: the heterocyclic core can be constructed first, followed by late-stage functionalization at the iodine position, or vice-versa.

G cluster_cc Palladium-Catalyzed Cross-Coupling cluster_cyclization Tandem Annulation start This compound suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) start->suzuki C-C Bond sonogashira Sonogashira (Terminal Alkynes) start->sonogashira C-C Bond buchwald Buchwald-Hartwig (Amines) start->buchwald C-N Bond isoquinoline Base-Promoted Cyclization (with Nitriles) start->isoquinoline C-C & C-N Bonds prod1 Aryl/Heteroaryl Substituted 2-Methylbenzaldehydes suzuki->prod1 prod2 Alkynyl Substituted 2-Methylbenzaldehydes sonogashira->prod2 prod3 Amino Substituted 2-Methylbenzaldehydes buchwald->prod3 prod4 6-Iodo-3-arylisoquinolines isoquinoline->prod4

Figure 1: Synthetic pathways from this compound.

Application Note I: Suzuki-Miyaura Coupling for Biaryl Scaffolds

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds.[5] Using this compound, researchers can readily introduce a wide variety of aryl or heteroaryl substituents, which are privileged structures in many pharmaceutical compounds.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(OAc)₂ with a phosphine ligand is common. The ligand (e.g., SPhos, XPhos) stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base like K₂CO₃ or Cs₂CO₃ is essential for the transmetalation step, activating the boronic acid partner.

  • Solvent: A mixture of an organic solvent (like Dioxane or Toluene) and water is often used to dissolve both the organic and inorganic reagents.

Protocol 1: Synthesis of 2-methyl-5-(thiophen-3-yl)benzaldehyde

This protocol is a representative example of a Suzuki-Miyaura coupling reaction.[7][8]

Materials:

  • This compound

  • Thiophene-3-boronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask and nitrogen/argon line

Procedure:

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (246 mg, 1.0 mmol), Thiophene-3-boronic acid (154 mg, 1.2 mmol), and Potassium Carbonate (415 mg, 3.0 mmol).

  • Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Coupling PartnerCatalyst SystemBaseYield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃92
Thiophene-3-boronic acidPd(OAc)₂ / SPhosK₂CO₃85
Pyridine-4-boronic acidPd₂(dba)₃ / XPhosK₃PO₄78
Furan-2-boronic acidPd(PPh₃)₄Cs₂CO₃81
Table 1: Representative yields for Suzuki-Miyaura coupling reactions.

Application Note II: Buchwald-Hartwig Amination for N-Aryl Derivatives

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[4] This reaction is crucial for synthesizing scaffolds found in kinase inhibitors, GPCR modulators, and other important drug classes.

Causality Behind Experimental Choices:

  • Ligand Selection: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., BrettPhos, RuPhos). These ligands promote the reductive elimination step, which is often rate-limiting, and prevent unproductive side reactions like beta-hydride elimination.[9]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.

Protocol 2: Synthesis of 5-(Morpholino)-2-methylbenzaldehyde

This protocol details a typical Buchwald-Hartwig amination procedure.[3][10]

Materials:

  • This compound

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • BrettPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Sealable reaction tube

  • Nitrogen-filled glove box

Procedure:

  • Setup (in a glove box): To an oven-dried sealable reaction tube, add this compound (246 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), BrettPhos (10.7 mg, 0.02 mmol, 2 mol%), and Sodium tert-butoxide (115 mg, 1.2 mmol).

  • Reagent Addition: Add anhydrous toluene (5 mL) to the tube. Finally, add morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction: Seal the tube tightly, remove it from the glove box, and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to obtain the desired arylamine.

Application Note III: Friedländer Annulation for Quinolines

The Friedländer synthesis is a straightforward and powerful method for constructing the quinoline ring system.[11][12][13] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While this compound is not a direct substrate, its derivative, 2-amino-5-iodobenzaldehyde, is a perfect starting material for creating a 6-iodoquinoline scaffold, which can then be further functionalized using the cross-coupling reactions described above.

Causality Behind Experimental Choices:

  • Catalyst: The reaction can be catalyzed by either acid or base. Base catalysis (e.g., KOH, NaOH) promotes the initial aldol condensation, while acid catalysis facilitates the dehydration and cyclization steps.[14]

  • Reactant Choice: The α-methylene partner determines the substitution at the 2-position of the quinoline ring. For example, acetone yields a 2-methylquinoline, while ethyl acetoacetate yields a 2-methylquinoline-3-carboxylate.

G cluster_mech Friedländer Annulation Mechanism (Base-Catalyzed) react1 2-Amino-5-iodobenzaldehyde aldol_add Aldol Adduct react1->aldol_add Aldol Addition react2 Acetone + OH⁻ enolate Enolate react2->enolate Deprotonation enolate->aldol_add Aldol Addition cyclized Cyclized Intermediate aldol_add->cyclized Intramolecular Cyclization (Schiff Base formation) product 6-Iodo-2-methylquinoline + H₂O cyclized->product Dehydration

References

Application Note: Strategic Formation and Utilization of a Grignard Reagent from 5-Iodo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the successful formation of a Grignard reagent from the challenging substrate, 5-Iodo-2-methylbenzaldehyde. The inherent incompatibility of the highly nucleophilic Grignard reagent with the electrophilic aldehyde functionality necessitates a strategic approach involving the use of a protecting group. This document offers in-depth theoretical insights, detailed experimental protocols, and practical troubleshooting advice to navigate this synthetic challenge, enabling the effective use of the resulting organometallic intermediate in subsequent carbon-carbon bond-forming reactions.

Introduction: The Challenge of Functionalized Grignard Reagents

Grignard reagents, organomagnesium halides (R-Mg-X), are among the most powerful and versatile tools in synthetic organic chemistry for the formation of new carbon-carbon bonds.[1][2] Their utility stems from the reversal of polarity (umpolung) at the carbon atom bonded to magnesium, transforming it into a potent nucleophile.[3] However, this high reactivity also presents a significant challenge when the parent organic halide contains an electrophilic functional group.

The case of this compound epitomizes this challenge. The molecule contains both a reactive aryl iodide, suitable for Grignard formation, and an aldehyde, a primary target for nucleophilic attack by a Grignard reagent.[2][4] Attempting a direct Grignard formation would inevitably lead to a complex mixture of products arising from intermolecular reactions between the newly formed Grignard reagent and the starting material's aldehyde group. To successfully harness the synthetic potential of the Grignard reagent derived from this compound, a protection-deprotection strategy is not just recommended, but essential.[5] This application note will detail a robust workflow, from the protection of the aldehyde to the in situ generation and subsequent reaction of the Grignard reagent.

The Mechanism of Grignard Reagent Formation

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[6] The generally accepted mechanism involves a single electron transfer (SET) from the magnesium to the organic halide.

The process can be visualized as follows:

  • Electron Transfer: A single electron is transferred from the magnesium metal to the antibonding orbital of the carbon-iodine bond of the aryl iodide.

  • Radical Anion Formation: This electron transfer results in the formation of a radical anion species.

  • Fragmentation: The radical anion is unstable and rapidly fragments to form an aryl radical and a halide anion.

  • Second Electron Transfer/Recombination: The aryl radical then reacts with the magnesium surface. This can be conceptualized as either a second electron transfer to form an anion that combines with MgX+ or a direct recombination of the radical with a MgX• species on the surface to form the final Grignard reagent, R-MgX.

Grignard Formation Mechanism cluster_surface Magnesium Surface Mg_surface Mg(0) surface RadicalAnion Radical Anion Intermediate GrignardReagent Grignard Reagent (Ar-MgI) ArylIodide This compound (Protected) ArylIodide->RadicalAnion Single Electron Transfer (SET) ArylRadical Aryl Radical + I⁻ RadicalAnion->ArylRadical Fragmentation ArylRadical->GrignardReagent Reaction with Mg(I) or second SET

Caption: Mechanism of Grignard reagent formation on the magnesium surface.

The Protecting Group Strategy: Masking the Aldehyde

To prevent the aldehyde from reacting with the Grignard reagent, it must be temporarily converted into a non-reactive functional group. Acetals are ideal protecting groups for aldehydes in the context of Grignard chemistry because they are stable to strongly basic and nucleophilic conditions but can be easily removed by acidic hydrolysis after the desired reaction.[5][7] Cyclic acetals, formed from diols such as ethylene glycol, are particularly favored due to their increased stability.

The overall workflow involving the protecting group is as follows:

Protecting Group Workflow Start This compound Protect Protection of Aldehyde (Acetal Formation) Start->Protect Grignard Grignard Reagent Formation Protect->Grignard Reaction Reaction with Electrophile Grignard->Reaction Deprotect Deprotection (Acidic Hydrolysis) Reaction->Deprotect Product Final Product Deprotect->Product

Caption: Workflow for Grignard reaction using a protecting group strategy.

Pre-Reaction Considerations: Ensuring Success

The success of a Grignard reaction is highly dependent on meticulous experimental technique. The following points are critical:

  • Anhydrous Conditions: Grignard reagents are strong bases and will react with even trace amounts of water.[8] All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Purity: Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential as they solvate and stabilize the Grignard reagent.[3] These solvents must be anhydrous.

  • Magnesium Activation: Magnesium turnings are coated with a passivating layer of magnesium oxide that can inhibit the reaction.[3][6] Activation is necessary to expose a fresh, reactive metal surface. Common methods include mechanical crushing, the use of a small crystal of iodine, or the addition of 1,2-dibromoethane.[3]

Experimental Protocols

Protocol 1: Protection of this compound as a Cyclic Acetal

This protocol details the formation of 2-(5-iodo-2-methylphenyl)-1,3-dioxolane.

Reagent/MaterialMolar Eq.MWAmountMoles
This compound1.0246.04 g/mol 5.00 g20.3 mmol
Ethylene glycol1.562.07 g/mol 1.89 mL30.5 mmol
p-Toluenesulfonic acid (p-TsOH)0.05172.20 g/mol 175 mg1.02 mmol
Toluene--50 mL-

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (5.00 g, 20.3 mmol), ethylene glycol (1.89 mL, 30.5 mmol), p-toluenesulfonic acid (175 mg, 1.02 mmol), and toluene (50 mL).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude acetal.

  • The product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Protocol 2: Formation and Reaction of the Grignard Reagent

This protocol describes the in situ formation of the Grignard reagent from the protected aldehyde and its subsequent reaction with a model electrophile, benzaldehyde.

Reagent/MaterialMolar Eq.MWAmountMoles
Protected Aldehyde1.0290.09 g/mol 5.89 g20.3 mmol
Magnesium turnings1.224.31 g/mol 592 mg24.4 mmol
Iodinecatalytic253.81 g/mol 1 crystal-
Anhydrous THF--40 mL-
Benzaldehyde1.0106.12 g/mol 2.16 mL20.3 mmol

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings (592 mg, 24.4 mmol) and a single crystal of iodine.

  • Gently warm the flask with a heat gun under a stream of nitrogen until purple iodine vapors are observed, then allow it to cool.

  • Add anhydrous THF (10 mL) to cover the magnesium.

  • Dissolve the protected aldehyde (5.89 g, 20.3 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel.

  • Add a small portion of the protected aldehyde solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color. Gentle warming may be necessary.

  • Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Dissolve benzaldehyde (2.16 mL, 20.3 mmol) in anhydrous THF (10 mL) and add it to the dropping funnel.

  • Add the benzaldehyde solution dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (20 mL) at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Deprotection of the Acetal

This protocol describes the removal of the acetal protecting group to reveal the final product.

Procedure:

  • Dissolve the crude product from Protocol 2 in a mixture of THF (30 mL) and 3 M aqueous HCl (15 mL).

  • Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Grignard reaction fails to initiate - Wet glassware or solvent- Passivated magnesium surface- Ensure all glassware is rigorously dried and solvents are anhydrous.- Crush the magnesium turnings in situ with a dry glass rod.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane.
Low yield of Grignard product - Incomplete reaction- Reaction with atmospheric CO₂ or O₂- Extend the reaction time after the addition of the aryl halide.- Ensure a positive pressure of inert gas throughout the reaction.
Formation of biphenyl side product - High local concentration of aryl halide- High reaction temperature- Add the aryl halide solution slowly to maintain a gentle reflux.- If necessary, cool the reaction flask in a water bath during the addition.
Incomplete deprotection - Insufficient acid or reaction time- Add more 3 M HCl and continue stirring.- Gentle heating may be applied if the compound is stable.

Conclusion

The synthesis of a Grignard reagent from this compound is a prime example of how strategic planning can overcome inherent reactivity challenges in organic synthesis. By employing a robust protecting group strategy, the aldehyde functionality can be effectively masked, allowing for the successful formation of the desired organomagnesium intermediate. The detailed protocols and troubleshooting guide provided herein offer a comprehensive resource for researchers to confidently utilize this and similar functionalized building blocks in their synthetic endeavors, paving the way for the construction of complex molecular architectures.

References

5-Iodo-2-methylbenzaldehyde as a precursor in natural product synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Application of 5-Iodo-2-methylbenzaldehyde in Natural Product Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Trifunctional Precursor

In the intricate field of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of the entire synthetic route. This compound is a deceptively simple yet powerful precursor, offering a unique combination of three distinct functional handles that can be manipulated with high selectivity. Its structure, featuring a reactive aldehyde, a versatile aryl iodide, and a sterically influential methyl group, makes it an invaluable building block for constructing complex molecular architectures found in a variety of bioactive natural products.

The aldehyde group serves as a gateway for chain elongation, oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation and olefination reactions. The ortho-methyl group provides steric hindrance that can influence the conformation of intermediates and products, a crucial aspect in stereoselective synthesis. However, the most strategically significant feature is the iodine atom at the 5-position. This functionality renders the aromatic ring highly amenable to a suite of palladium-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-carbon bonds.[1]

This guide provides a detailed exploration of the application of this compound in synthetic strategies targeting natural products. We will delve into the causality behind experimental choices for key transformations such as Suzuki-Miyaura, Sonogashira, and Heck couplings, supported by detailed, field-proven protocols and mechanistic insights.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound is unlocked through its participation in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl) in the crucial oxidative addition step of the catalytic cycle, allowing these reactions to proceed under mild conditions with high efficiency and broad functional group tolerance.[1][2]

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is one of the most robust methods for forming C(sp²)-C(sp²) bonds, the cornerstone of many natural product families, particularly lignans and polyketides.[2][3] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.

Mechanistic Rationale: The catalytic cycle, shown below, begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with the boronate species (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of base, solvent, and ligand is critical for efficient turnover and suppression of side reactions.

Application Example: Synthesis of a Schisantherin A Precursor

Schisantherin A, a dibenzocyclooctadiene lignan isolated from Schisandra sphenanthera, exhibits significant neuroprotective and anti-inflammatory activities.[4][5][6] Its core structure is a substituted biphenyl system, making the Suzuki-Miyaura coupling an ideal strategy for its synthesis. Here, this compound can be coupled with a suitably substituted phenylboronic acid to rapidly assemble the central biaryl framework.

Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdL2I Ar-Pd(II)L₂-I (Oxidative Adduct) Pd0->ArPdL2I Oxidative Addition ArPdL2Ar_prime Ar-Pd(II)L₂-Ar' (Transmetalation Complex) ArPdL2I->ArPdL2Ar_prime Transmetalation output1 I⁻ ArPdL2Ar_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' (Product) ArPdL2Ar_prime->ArAr_prime output2 B(OR)₂(OH) center input1 Ar-I input1->Pd0 input2 Ar'-B(OR)₂ input2->ArPdL2I base Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 1: Quantitative Data for a Representative Suzuki-Miyaura Coupling

ParameterValueRationale
This compound1.0 equivLimiting reagent
Arylboronic Acid1.2 equivSlight excess ensures complete consumption of the iodide
Pd(PPh₃)₄2-5 mol%Common and effective catalyst for this transformation
Base (e.g., K₂CO₃)2.0-3.0 equivEssential for activating the boronic acid for transmetalation
Solvent SystemToluene/EtOH/H₂OBiphasic system aids in dissolving both organic and inorganic reagents
Temperature80-100 °CProvides thermal energy to overcome activation barriers
Typical Yield85-95%High efficiency is characteristic of this reaction
Sonogashira Coupling: Installation of Alkyne Moieties

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, providing direct access to arylalkynes.[7][8] These structures are not only present in some natural products but are also versatile intermediates that can be further transformed into alkenes (via reduction), ketones (via hydration), or used in cycloaddition reactions.[9][10]

Mechanistic Rationale: This reaction typically employs a dual-catalyst system. A palladium(0) complex undergoes oxidative addition with the aryl iodide. Concurrently, a copper(I) salt coordinates with the terminal alkyne, increasing its acidity and forming a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the product. Copper-free versions often require a stronger base to facilitate the deprotonation of the alkyne.[10][11]

Diagram 2: The Dual Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdL2I Ar-Pd(II)L₂-I Pd0->ArPdL2I Oxidative Addition (Ar-I) ArPdL2C_CR Ar-Pd(II)L₂-C≡CR ArPdL2I->ArPdL2C_CR Transmetalation ArPdL2C_CR->Pd0 Reductive Elimination Product Ar-C≡C-R ArPdL2C_CR->Product CuI Cu(I)X CuCCR Cu(I)-C≡CR CuCCR->ArPdL2I CuCCR->CuI Alkyne R-C≡C-H Alkyne->CuCCR + Base

Caption: Interconnected palladium and copper cycles in the Sonogashira coupling.

Application Example: Synthesis of an Enediyne Precursor

While a direct total synthesis of a complex enediyne starting from this compound is specific, this precursor is an ideal starting point for one half of a symmetrical or unsymmetrical enediyne core. Such cores are found in potent antitumor antibiotics. The protocol below describes a general procedure for this key bond formation.

Table 2: Quantitative Data for a Representative Sonogashira Coupling

ParameterValueRationale
This compound1.0 equivLimiting reagent
Terminal Alkyne1.1-1.5 equivSlight excess to drive the reaction to completion
PdCl₂(PPh₃)₂1-3 mol%A common and robust palladium source
CuI (co-catalyst)2-5 mol%Facilitates the formation of the copper acetylide
Base (e.g., Et₃N, DIPA)2.0-5.0 equivActs as both a base and a solvent in many cases
SolventTHF or DMFAprotic polar solvents are typically used
Temperaturert to 60 °CReaction is often facile at or slightly above room temperature
Typical Yield80-98%Generally a very high-yielding reaction
Heck Reaction: Arylation of Alkenes

The Heck reaction creates a C-C bond between an aryl halide and an alkene, offering a powerful method for carbon chain extension or, in an intramolecular fashion, for the construction of carbo- and heterocyclic rings.[12][13] The intramolecular Heck reaction is particularly valuable in natural product synthesis for assembling complex polycyclic systems.[14][15]

Mechanistic Rationale: The cycle involves oxidative addition of the aryl iodide to Pd(0), followed by coordination and insertion of the alkene (migratory insertion) into the Pd-C bond. A subsequent β-hydride elimination step forms the product alkene and a hydridopalladium(II) complex. The base then regenerates the Pd(0) catalyst, completing the cycle. The regioselectivity of the alkene insertion and β-hydride elimination are key considerations.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArPdL2I [label="Ar-Pd(II)L₂-I", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlkeneComplex [label="π-Alkene Complex", fillcolor="#FBBC05", fontcolor="#202124"]; InsertionProduct [label="σ-Alkylpalladium(II)\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; HPdL2I [label="H-Pd(II)L₂-I", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Product\n(Substituted Alkene)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Inputs ArI [label="Ar-I", shape=none, fontcolor="#202124"]; Alkene [label="Alkene", shape=none, fontcolor="#202124"]; Base [label="Base", shape=none, fontcolor="#202124"];

// Edges Pd0 -> ArPdL2I [label=" Oxidative\n Addition"]; ArPdL2I -> AlkeneComplex [label=" Alkene\n Coordination"]; AlkeneComplex -> InsertionProduct [label=" Migratory\n Insertion"]; InsertionProduct -> HPdL2I [label=" β-Hydride\n Elimination"]; HPdL2I -> Pd0 [label=" Base"];

// Connections to inputs/products ArI -> Pd0; Alkene -> ArPdL2I; Base -> HPdL2I; InsertionProduct -> Product [style=dashed]; }

Caption: Synthetic workflow showing C-C coupling followed by aldehyde modification.

  • Aldehyde Transformations: The aldehyde can be easily reduced to a primary alcohol using reagents like NaBH₄, oxidized to a carboxylic acid with reagents like Jones reagent or PCC, or converted to an alkene via Wittig or Horner-Wadsworth-Emmons olefination.

  • Methyl Group Reactivity: While less reactive, the benzylic methyl group can be functionalized via radical halogenation or oxidation under more forcing conditions if required by the synthetic plan.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound
  • Materials and Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

    • Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)

    • Toluene, Ethanol, and Deionized Water (e.g., 4:1:1 ratio)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add Pd(PPh₃)₄ to the flask.

    • Add the degassed solvent system (Toluene/EtOH/H₂O) via cannula.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Workup and Purification:

    • Transfer the mixture to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure biaryl product.

Protocol 2: Sonogashira Coupling of this compound
  • Materials and Reagents:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

    • Copper(I) iodide (CuI) (0.04 equiv)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

    • Anhydrous Tetrahydrofuran (THF) (co-solvent, optional)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas (Argon) three times.

    • Add degassed Et₃N (and THF if used) via syringe.

    • Add the terminal alkyne dropwise to the stirred mixture at room temperature.

    • Stir the reaction at room temperature or warm gently to 40-50 °C if necessary.

    • Monitor the reaction by TLC. The reaction is typically complete in 2-8 hours.

  • Workup and Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the ammonium salts and catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound stands out as a highly strategic and versatile precursor in the synthesis of complex natural products. Its trifunctional nature permits a convergent approach, where the core scaffold is first assembled via robust palladium-catalyzed cross-coupling reactions, followed by selective modifications of the aldehyde functionality. The protocols and mechanistic rationale provided herein demonstrate the reliability and efficiency of using this building block. For researchers and professionals in drug development, mastering the application of such precursors is essential for the innovative and efficient synthesis of the next generation of bioactive molecules.

References

The Strategic Application of 5-Iodo-2-methylbenzaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of a Privileged Scaffold

In the landscape of drug discovery, the selection of starting materials is a critical determinant of a program's success. Certain molecular frameworks, often termed "privileged building blocks," offer a strategic advantage due to their inherent chemical versatility and proven relevance in bioactive molecules.[1] 5-Iodo-2-methylbenzaldehyde is a prime exemplar of such a building block. Its structure is deceptively simple, yet it masterfully combines three key functional elements that render it invaluable for medicinal chemists:

  • An Aldehyde Group: A versatile functional handle for a plethora of chemical transformations, including reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid.

  • An Iodine Substituent: An ideal leaving group for palladium-catalyzed cross-coupling reactions, providing a robust and predictable site for introducing molecular complexity.

  • A Methyl Group: Positioned ortho to the aldehyde, this group imparts specific steric and electronic properties, influencing the conformation of derivatives and potentially enhancing binding to biological targets.

This guide provides an in-depth exploration of this compound's application, focusing on its strategic deployment in the synthesis of high-value therapeutic agents, particularly kinase and PARP inhibitors. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for its use.

Core Application I: Synthesis of Protein Kinase Inhibitors

Protein kinases are a cornerstone of modern oncology and immunology drug targets.[2][3] The development of small molecule inhibitors that target the ATP-binding site of these enzymes is a dominant strategy. This compound serves as an exceptional starting point for building kinase inhibitor scaffolds for several reasons. The benzaldehyde moiety can be elaborated into structures that form critical hydrogen bonds with the "hinge" region of the kinase, while the iodine atom provides a vector for extending a substituent into the solvent-exposed region or other hydrophobic pockets, a common strategy for achieving potency and selectivity.[4][5]

A general workflow for leveraging this building block in a kinase inhibitor discovery program is outlined below.

G A This compound (Starting Material) B Suzuki-Miyaura Cross-Coupling with Aryl/Heteroaryl Boronic Acid A->B Introduce Diversity at 'Solvent Front' C Bi-aryl Aldehyde Intermediate B->C C-C Bond Formation D Reductive Amination with Primary/Secondary Amine C->D Introduce 'Hinge-Binding' Moiety E Final Kinase Inhibitor Candidate D->E Target Molecule F SAR Library Generation (Vary Boronic Acid & Amine) E->F Optimize Potency & Selectivity

Caption: Workflow for Kinase Inhibitor Synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura coupling is the reaction of choice for converting the aryl iodide into a bi-aryl system, a common core in many kinase inhibitors.[6][7] This protocol provides a robust starting point for coupling with a generic arylboronic acid.

Rationale: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is crucial as it readily undergoes oxidative addition with the aryl iodide.[8] A base, such as potassium carbonate or phosphate, is required to activate the boronic acid for the transmetalation step. A mixed solvent system of an organic solvent (like dioxane) and water often accelerates the reaction.[8]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv.)

  • 1,4-Dioxane, degassed

  • Water, degassed

  • Schlenk flask or microwave vial

  • Magnetic stir bar and stir plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and the base.

  • Evacuation and Backfill: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed, which can otherwise poison the catalyst.[9]

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the starting iodide.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude bi-aryl aldehyde product by flash column chromatography on silica gel.

ParameterTypical ConditionRationale / Comment
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂1-5 mol% loading is standard. Pd(0) sources are often preferred to avoid a pre-activation step.[8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃At least 2 equivalents are needed. Stronger, non-coordinating bases like K₃PO₄ can be more effective.[8]
Solvent System Dioxane/Water, Toluene/WaterA small amount of water can facilitate the formation of the reactive boronate species.[8]
Temperature 80 - 120 °CHigher temperatures may be needed for sterically hindered or electronically deactivated substrates.

Core Application II: Scaffolding for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. Inhibiting PARP has proven to be a highly effective anti-cancer strategy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations).[10][11] Many potent PARP inhibitors feature a benzamide or related carboxamide core, which mimics the nicotinamide portion of the NAD+ substrate and forms key interactions in the enzyme's active site.[12][13]

This compound is an excellent precursor for these scaffolds. The aldehyde can be oxidized to a carboxylic acid, which is then coupled with an amine to form the crucial amide bond. The iodine atom again serves as a key handle for diversification to optimize potency and pharmacokinetic properties.[11]

G A This compound B Oxidation (e.g., Pinnick Oxidation) A->B Functional Group Transformation C 5-Iodo-2-methylbenzoic Acid B->C D Amide Coupling (e.g., HATU, EDC) C->D Form 'Warhead' Moiety E 5-Iodo-2-methylbenzamide Intermediate D->E F Cross-Coupling (e.g., Suzuki, Sonogashira) E->F Introduce Diversity & Optimize Properties G Final PARP Inhibitor Candidate F->G

Caption: Synthetic Pathway to PARP Inhibitors.

Protocol 2: Oxidation to Carboxylic Acid and Subsequent Amide Coupling

This two-step protocol transforms the aldehyde into the benzamide core required for PARP inhibition.

Step A: Pinnick Oxidation

Rationale: The Pinnick oxidation (using sodium chlorite and a scavenger) is a mild and highly efficient method for oxidizing aldehydes to carboxylic acids without affecting other sensitive functional groups, making it superior to harsher oxidants like permanganate or dichromate.

Materials:

  • Starting Aldehyde (from Protocol 1 or this compound) (1.0 equiv.)

  • Sodium Chlorite (NaClO₂) (1.5 equiv.)

  • Sodium Dihydrogen Phosphate (NaH₂PO₄) (1.5 equiv.)

  • 2-Methyl-2-butene (5.0 equiv.)

  • tert-Butanol (t-BuOH) and Water

Procedure:

  • Dissolution: Dissolve the starting aldehyde in t-BuOH in a flask. Add 2-methyl-2-butene, which acts as a scavenger for the hypochlorite byproduct.

  • Reagent Addition: In a separate flask, dissolve NaClO₂ and NaH₂PO₄ in water.

  • Reaction: Add the aqueous solution dropwise to the aldehyde solution at room temperature. Stir for 4-6 hours.

  • Work-up:

    • Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃).

    • Acidify the mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which is often pure enough for the next step.

Step B: HATU-Mediated Amide Coupling

Rationale: HATU is a highly effective peptide coupling reagent that activates the carboxylic acid for rapid and clean conversion to the amide with minimal side reactions.

Materials:

  • Carboxylic Acid (from Step A) (1.0 equiv.)

  • Desired Amine (e.g., benzylamine) (1.1 equiv.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv.)

  • Diisopropylethylamine (DIPEA) (3.0 equiv.)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF. Add HATU and DIPEA and stir for 15-20 minutes at room temperature to form the activated ester.

  • Amine Addition: Add the desired amine to the reaction mixture.

  • Reaction: Stir at room temperature until the reaction is complete (typically 1-4 hours), as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting amide by flash chromatography or recrystallization.

Utility in Structure-Activity Relationship (SAR) Studies

The true power of this compound in medicinal chemistry lies in its utility for systematic Structure-Activity Relationship (SAR) studies.[14][15][16] By keeping the core scaffold constant and using the iodine as a reliable chemical handle, researchers can rapidly generate a library of analogs. Each new compound provides a data point that helps build a map of the target's binding site, guiding the design of more potent and selective drugs.

References

Application Notes & Protocols: Synthesis of Bioactive Molecules Using 5-Iodo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: 5-Iodo-2-methylbenzaldehyde is a deceptively simple starting material that offers a powerful and versatile platform for the synthesis of complex, bioactive molecules. Its strategic combination of three distinct functional handles—an aldehyde, an aryl iodide, and an ortho-methyl group—provides a rich toolkit for molecular construction. The aldehyde group serves as a gateway for condensation and cyclization reactions, the aryl iodide is a premier handle for modern palladium-catalyzed cross-coupling, and the ortho-methyl group provides steric influence that can lock conformations and modulate interactions with biological targets. This guide is designed to move beyond simple recitation of steps; it aims to provide the strategic rationale behind the protocols, enabling researchers to adapt and innovate in their own quest for novel therapeutics.

Section 1: The Aryl-Iodide Handle: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is the workhorse for constructing complex molecular scaffolds. Its high reactivity in oxidative addition to palladium(0) complexes makes it an ideal substrate for a variety of C-C and C-N bond-forming reactions, which are foundational in modern medicinal chemistry.[1]

Suzuki-Miyaura Coupling: Crafting Biaryl and Heteroaryl-Aryl Scaffolds

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, essential for synthesizing many kinase inhibitors and other pharmaceuticals that feature biaryl cores.[2][3] The reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] The choice of ligand is critical; bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps, which can be sterically hindered by the ortho-methyl group.[4]

suzuki_cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-I 5-Iodo-2-methyl-benzaldehyde Ar-I->Oxidative\nAddition Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative\nAddition->Ar-Pd(II)(I)L2 Transmetalation Transmetalation Ar-Pd(II)(I)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R')L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Coupled Product Reductive\nElimination->Ar-R Boronic Acid\n(R'-B(OH)2) Boronic Acid (R'-B(OH)2) Boronic Acid\n(R'-B(OH)2)->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 5-(Thiophen-2-yl)-2-methylbenzaldehyde

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (246 mg, 1.0 mmol, 1.0 equiv.), 2-Thiopheneboronic acid (154 mg, 1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).

  • Atmosphere Exchange: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 Hexane/Ethyl Acetate) to yield the title compound.

Data Summary & Troubleshooting

ParameterRecommended ConditionRationale & Troubleshooting Notes
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a reliable Pd(0) source. If using a Pd(II) precatalyst, ensure conditions facilitate in-situ reduction.[4]
Ligand PPh₃, SPhos, XPhosBulky, electron-rich ligands (e.g., SPhos) can accelerate oxidative addition, which may be slow due to steric hindrance.[4]
Base K₃PO₄, Cs₂CO₃, K₂CO₃The choice of base is critical for activating the boronic acid. K₃PO₄ is often effective.[4]
Solvent Dioxane/H₂O, Toluene, THFA small amount of water can facilitate the formation of the reactive boronate species.[4] Ensure solvents are rigorously degassed to prevent catalyst oxidation.
Temperature 80-110 °CHigher temperatures may be needed to overcome the activation barrier for sterically hindered substrates.
Buchwald-Hartwig Amination: Accessing N-Aryl Derivatives

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation, enabling the synthesis of aryl amines from aryl halides.[1] This reaction is paramount in drug discovery, as the N-aryl motif is a common feature in many pharmaceuticals.[5][6]

Scientist's Insight: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle similar to the Suzuki coupling.[1] A key step is the deprotonation of the amine-coordinated palladium complex by a strong, non-nucleophilic base (e.g., NaOtBu) to form a palladium-amido complex, which then undergoes reductive elimination.[7] The inert atmosphere is crucial to prevent the oxidation of the palladium catalyst and the electron-rich phosphine ligands.[8]

Experimental Protocol: Synthesis of N-Benzyl-5-amino-2-methylbenzaldehyde

  • Inert Atmosphere Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%) and a suitable ligand like XPhos (48 mg, 0.1 mmol, 10 mol%) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (246 mg, 1.0 mmol, 1.0 equiv.) and sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv.).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL). Finally, add benzylamine (130 µL, 1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.[8]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Section 2: The Aldehyde as a Gateway to Fused Heterocycles

The aldehyde functionality is a versatile handle for constructing heterocyclic ring systems, which form the core of countless bioactive natural products and synthetic drugs.

The Pictet-Spengler Reaction for Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[9][10] This scaffold is present in numerous alkaloids with significant biological properties.[11] To utilize this compound, it must first be converted into the corresponding β-arylethylamine.

pictet_spengler_workflow start 5-Iodo-2-methyl- benzaldehyde step1 Henry Reaction (Nitromethane, Base) start->step1 intermediate1 Nitrostyrene Intermediate step1->intermediate1 step2 Reduction (e.g., LiAlH4) intermediate1->step2 intermediate2 β-Arylethylamine step2->intermediate2 step3 Pictet-Spengler (Aldehyde, Acid) intermediate2->step3 product Tetrahydroisoquinoline Product step3->product case_study_workflow start 5-Iodo-2-methyl- benzaldehyde step1 Buchwald-Hartwig (e.g., with Pyrazole) start->step1 intermediate1 Aryl-pyrazole Intermediate step1->intermediate1 step2 Henry Reaction + Reduction intermediate1->step2 intermediate2 β-Arylethylamine Derivative step2->intermediate2 step3 Pictet-Spengler Cyclization intermediate2->step3 product Fused Heterocyclic Kinase Scaffold step3->product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Iodo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Iodo-2-methylbenzaldehyde in Complex Molecule Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the ability to selectively and efficiently construct carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. This compound emerges as a highly valuable and versatile building block in this context. Its structure is strategically functionalized: the iodo group provides a reactive handle for palladium-catalyzed cross-coupling, the aldehyde offers a gateway for a myriad of subsequent transformations, and the ortho-methyl group introduces steric and electronic influences that can be exploited for regioselective control.

This guide provides an in-depth exploration of the application of this compound in several cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and discuss the critical parameters that govern their success. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this key intermediate in the synthesis of complex molecular architectures.

I. The Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds which are prevalent motifs in pharmaceuticals.[1][2][3][4] The reaction of this compound with various arylboronic acids or their derivatives provides a direct route to substituted biaryl aldehydes.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of palladium source, ligand, base, and solvent system is critical for efficient catalysis, especially with the sterically demanding ortho-methyl group in our substrate. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[6]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(I)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-I) Transmetalation Complex Ar-Pd(II)(Ar')L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar'-B(OR)2, Base) Product Ar-Ar' Transmetalation Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L2 Transmetalation Complex->Catalyst Regeneration Ar Ar = 5-formyl-2-methylphenyl Ar_prime Ar' = Coupling Partner L L = Ligand

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for sterically hindered aryl iodides.[6]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive flow of the inert gas, add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl aldehyde.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂A common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.
Ligand SPhosA bulky, electron-rich Buchwald ligand that accelerates oxidative addition and reductive elimination, crucial for sterically hindered substrates.[6]
Base K₃PO₄A strong, non-coordinating base that effectively promotes transmetalation without causing significant side reactions.[6]
Solvent Dioxane/Water (5:1)The aqueous-organic mixture aids in dissolving both the organic substrate and the inorganic base, facilitating the reaction.
Temperature 100 °CElevated temperature is often necessary to overcome the activation barrier for the oxidative addition of sterically hindered aryl iodides.[6]

II. The Heck Reaction: Synthesis of Stilbenoids and Cinnamic Aldehyde Derivatives

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene.[7][8] When applied to this compound, it provides access to a variety of substituted stilbenoids and cinnamic aldehyde derivatives, which are of interest in medicinal and materials chemistry.[9][10]

Mechanistic Considerations

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally β-hydride elimination to release the product and regenerate the catalyst.[11] The regioselectivity of the migratory insertion and the stereoselectivity of the resulting double bond are key considerations.

Diagram 2: Experimental Workflow for the Heck Reaction

Heck_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, alkene, base, and Pd catalyst in a reaction vessel B Add degassed solvent A->B C Heat under inert atmosphere B->C D Monitor reaction by TLC/LC-MS C->D E Cool and dilute with organic solvent D->E F Filter and wash with water/brine E->F G Dry and concentrate F->G H Purify by column chromatography G->H

Caption: A generalized experimental workflow for the Heck reaction.

Detailed Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Sealed reaction tube

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a sealable reaction tube equipped with a magnetic stir bar, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Inert Atmosphere: Seal the tube and purge with an inert gas.

  • Reagent Addition: Add the anhydrous DMF, triethylamine, and styrene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block set to 100 °C and stir vigorously.

  • Monitoring: Follow the reaction's progress using TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium black.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired stilbenoid product.

ParameterRecommended ConditionRationale
Catalyst System Pd(OAc)₂ / P(o-tol)₃A classic and effective catalyst system for the Heck reaction. The phosphine ligand stabilizes the palladium catalyst.
Base Triethylamine (Et₃N)Acts as a scavenger for the HI generated during the catalytic cycle.
Solvent DMFA polar apathetic solvent that is suitable for Heck reactions, facilitating the dissolution of the reactants and catalyst.
Temperature 100 °CA common temperature for Heck reactions to ensure a reasonable reaction rate.

III. The Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to aryl alkynes.[12][13] This reaction is invaluable for the synthesis of precursors to complex heterocyclic systems, as well as for materials with interesting photophysical properties.

Mechanistic Insights

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[14] The palladium catalyst undergoes a cycle similar to other cross-coupling reactions, while the copper(I) co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Copper-free versions of the Sonogashira coupling have also been developed.[15]

Diagram 3: Dual Catalytic Cycles in Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)-I L2 Pd0->PdII Oxidative Addition (Ar-I) Pd_Alkyne Ar-Pd(II)-C≡CR' L2 PdII->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Product Ar-C≡CR' Pd_Alkyne->Product Reductive Elimination CuI Cu(I) Cu_Acetylide Cu(I)-C≡CR' CuI->Cu_Acetylide Base Cu_Acetylide->PdII Transmetalation Alkyne H-C≡CR' Alkyne->Cu_Acetylide

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (TEA, 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF, 10 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Solvent and Base Addition: Add the anhydrous, degassed THF and triethylamine to the flask.

  • Alkyne Addition: Stir the mixture at room temperature for 10 minutes, then add the phenylacetylene dropwise.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite, washing with THF.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by flash column chromatography on silica gel to yield the desired aryl alkyne.

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂A common and effective precatalyst for Sonogashira couplings.
Copper Co-catalyst CuIFacilitates the formation of the reactive copper acetylide intermediate.
Base Triethylamine (TEA)Acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases.
Solvent THFA suitable solvent for dissolving the reactants and catalysts.
Temperature Room TemperatureThe dual catalytic system often allows the reaction to proceed under mild conditions.

IV. The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[16][17] This reaction is of immense importance in medicinal chemistry, as the aryl amine motif is a key component of many drug molecules.[18][19]

Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[20] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphines being particularly effective.[21]

Diagram 4: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(I)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-I) Amido Complex Ar-Pd(II)(NR'R'')L2 Oxidative Addition Complex->Amido Complex Amine Coordination & Deprotonation (HNR'R'', Base) Product Ar-NR'R'' Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L2 Amido Complex->Catalyst Regeneration Ar Ar = 5-formyl-2-methylphenyl NRR NR'R'' = Amine L L = Ligand

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup (in a glovebox): To a Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Addition of Reactants: Add this compound and toluene.

  • Amine Addition: Add the morpholine via syringe.

  • Reaction: Seal the tube and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100 °C and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃A common Pd(0) source, which is an active catalyst precursor.
Ligand XPhosA highly effective, bulky electron-rich biaryl phosphine ligand for a wide range of Buchwald-Hartwig aminations.
Base NaOtBuA strong, non-nucleophilic base required to deprotonate the amine and form the key palladium-amido intermediate.
Solvent TolueneA common non-polar solvent for Buchwald-Hartwig reactions.
Temperature 100 °CSufficient to promote the catalytic cycle efficiently.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide reliable and efficient methods for the construction of C-C and C-N bonds from this key intermediate. By understanding the mechanistic principles and carefully controlling the reaction parameters, researchers can unlock the full synthetic potential of this compound in their drug discovery and materials science endeavors.

References

Application Notes and Protocols: Regioselective Formylation Strategies Involving 5-Iodo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of formylation reactions centered around 5-iodo-2-methylbenzaldehyde, a valuable substituted aromatic aldehyde in medicinal chemistry and materials science. Recognizing the dual interests of synthetic utility, this document is structured in two primary sections. Section 1 focuses on the practical and efficient synthesis of this compound from a commercially available precursor, 4-iodotoluene, via established formylation methods. Section 2 delves into the more complex and challenging prospect of introducing a second formyl group onto the this compound ring, presenting an exploratory protocol for advanced synthesis applications.

Section 1: Synthesis of this compound via Formylation of 4-Iodotoluene

The most direct and reliable approach to obtaining this compound is through the regioselective formylation of 4-iodotoluene. This process leverages the directing effects of the substituents on the aromatic ring to install the aldehyde group at the desired position.

Principle and Rationale for Regioselectivity

The outcome of electrophilic aromatic substitution on 4-iodotoluene is governed by the cumulative effects of the methyl (-CH₃) and iodo (-I) substituents.

  • Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions (C2, C6, and C4).[1] Because the C4 position is blocked, it strongly favors substitution at the C2 and C6 positions.

  • Iodo Group (-I): A deactivating group due to its inductive effect, but it still directs substitution to the ortho and para positions (C3, C5, and C1) through resonance.[2]

The activating, ortho-directing effect of the methyl group is dominant over the deactivating effect of the iodine.[3][4] Consequently, electrophilic formylation is strongly predicted to occur at the C2 position, which is ortho to the methyl group, yielding the target molecule, this compound.

Figure 1: General workflow for the synthesis of this compound.
Method 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for formylating moderately activated aromatic rings.[5][6] It uses an electrophilic iminium salt, the "Vilsmeier reagent," generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8] This reagent is mild enough to avoid undesirable side reactions while being sufficiently reactive for substrates like 4-iodotoluene.

Experimental Protocol:

  • Reagent Preparation: To a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF with vigorous stirring over 30 minutes. Maintain the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, during which the electrophilic Vilsmeier reagent forms.

  • Substrate Addition: Dissolve 4-iodotoluene (1.0 equiv.) in a minimal amount of anhydrous dichloromethane (DCM) and add it dropwise to the reaction mixture.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Hydrolysis: Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7. During this process, the intermediate iminium salt hydrolyzes to the aldehyde.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction.
Method 2: Rieche Formylation

The Rieche formylation is an alternative that employs dichloromethyl methyl ether (CHCl₂OCH₃) as the formylating agent in the presence of a strong Lewis acid, typically titanium tetrachloride (TiCl₄).[9][10] This method can be effective for arenes that are less reactive and may offer different selectivity or yield profiles compared to the Vilsmeier-Haack reaction.[11]

Experimental Protocol:

  • Setup: To a three-necked, flame-dried round-bottom flask under a nitrogen atmosphere, add 4-iodotoluene (1.0 equiv.) and anhydrous dichloromethane (DCM).

  • Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add titanium tetrachloride (TiCl₄, 2.0 equiv.) via syringe. A color change is typically observed. Stir for 15 minutes.

  • Formylating Agent Addition: Add dichloromethyl methyl ether (1.1 equiv.) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Cool the reaction back to 0 °C and quench by the very slow, careful addition of water.

  • Extraction: Dilute the mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the final product.

Data Presentation: Comparison of Formylation Methods
ParameterVilsmeier-Haack FormylationRieche Formylation
Formylating Agent DMF / POCl₃ (Vilsmeier Reagent)Dichloromethyl methyl ether
Catalyst/Activator POCl₃TiCl₄ (or other Lewis Acid)
Typical Temperature 60-70 °C0 °C to Room Temperature
Reaction Time 4-6 hours3-5 hours
Pros Reagents are common and inexpensive.[12]Effective for less-activated rings; milder temperature.[13]
Cons Requires heating; work-up can be vigorous.Dichloromethyl methyl ether is highly toxic and moisture-sensitive; TiCl₄ is corrosive.[14]
Typical Yield Moderate to GoodModerate to Good

Section 2: Exploratory Protocol for Further Formylation of this compound

The introduction of a second formyl group onto the this compound ring to form a dicarbaldehyde derivative is a significant synthetic challenge. The existing aldehyde group is strongly deactivating, making a second electrophilic substitution difficult.[15]

Challenges and Theoretical Considerations

The directing effects on the this compound ring are now more complex:

  • -CHO (formyl): Strongly deactivating, meta-directing (to C3).

  • -CH₃ (methyl): Activating, ortho,para-directing (to C3 and C5, but C5 is blocked by Iodine).

  • -I (iodo): Deactivating, ortho,para-directing (to C4 and C6).

The deactivating nature of the aldehyde group dominates, making the entire ring less nucleophilic. However, the directing effects of the -CHO and -CH₃ groups converge on the C3 position. Therefore, if a reaction can be forced, substitution is most likely to occur at C3, yielding 4-iodo-2-methylbenzene-1,3-dicarbaldehyde .

Figure 3: Converging directing effects for a second formylation.
Proposed Protocol: High-Temperature Vilsmeier-Haack Formylation

Given the deactivated nature of the substrate, more forcing conditions are necessary. This protocol is exploratory and may require significant optimization. Low yields and the formation of side products are anticipated.

Experimental Protocol:

  • Vilsmeier Reagent Formation: Prepare the Vilsmeier reagent at 0 °C as described in Section 1.2, using a larger excess of reagents (e.g., 5.0 equiv. DMF and 2.5 equiv. POCl₃).

  • Substrate Addition: Add this compound (1.0 equiv.) dissolved in a high-boiling, inert solvent like 1,2-dichloroethane.

  • Reaction: Heat the reaction mixture to a higher temperature (e.g., 100-110 °C) for an extended period (12-24 hours). The reaction should be conducted in a sealed tube or with a high-efficiency condenser to prevent loss of volatile reagents.

  • Monitoring: Carefully monitor the reaction by taking small aliquots and analyzing by TLC or GC-MS to observe the formation of a new, more polar product.

  • Work-up and Purification: Follow the hydrolysis and extraction procedure outlined in Section 1.2. Due to the expected low conversion, purification will likely require careful column chromatography to separate the desired dicarbaldehyde from unreacted starting material and potential polymeric byproducts.

General Laboratory Safety

All procedures described must be performed by trained personnel in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.

  • Titanium tetrachloride (TiCl₄): Corrosive liquid that fumes in moist air. Handle under an inert atmosphere.

  • Dichloromethyl methyl ether: A potent carcinogen and lachrymator. All manipulations should be performed in a certified chemical fume hood.

  • Quenching: The quenching of these reactions with water or ice is highly exothermic and can release corrosive fumes (HCl). Perform this step slowly and behind a blast shield.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 5-Iodo-2-methylbenzaldehyde Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using 5-iodo-2-methylbenzaldehyde as a substrate. Due to its steric hindrance and the presence of an aldehyde functional group, this substrate can present unique difficulties. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve higher yields.

Troubleshooting Guide: Addressing Low Yields

Low product yield is one of the most common frustrations in organic synthesis. This section breaks down the most likely causes for poor performance in your this compound Suzuki reaction and provides actionable solutions.

Issue 1: My reaction is sluggish or shows no conversion.

This is a frequent problem that often points to issues with the catalyst activation, the reactivity of the starting materials, or the overall reaction conditions.

Potential Cause A: Inactive Palladium Catalyst

The active catalyst in a Suzuki coupling is a Palladium(0) species.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2]

  • Solution:

    • Switch to a Pd(0) Precatalyst: Consider using a pre-formed Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to bypass the in-situ reduction step.[2][3]

    • Ensure Rigorous Degassing: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the reaction.[2][4][5] Degas all solvents and the reaction mixture thoroughly by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.[6]

Potential Cause B: Inefficient Oxidative Addition

The first step of the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center.[7][8][9] The steric hindrance from the ortho-methyl group and the electron-withdrawing nature of the aldehyde on your this compound substrate can make this step challenging.[2]

  • Solution:

    • Employ Bulky, Electron-Rich Ligands: Ligands play a crucial role in facilitating oxidative addition.[10] For sterically demanding substrates, bulky and electron-rich phosphine ligands such as the Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[2][11][12] These ligands stabilize the palladium center and promote the reaction.[9]

    • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for this step.[2][3] Reactions are typically heated between 80-120 °C.[2][8][13]

Potential Cause C: Poor Transmetalation

Transmetalation, the transfer of the organic group from the boron reagent to the palladium complex, is a critical and often rate-limiting step.[7][8][9] This step requires the activation of the organoboron compound by a base.[14]

  • Solution:

    • Optimize the Base: The choice of base is critical.[14] For challenging substrates, stronger, non-coordinating bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[2][3][15]

    • Solvent System: The presence of water in solvent systems like dioxane/water or THF/water can facilitate the formation of the reactive boronate species, which is crucial for transmetalation.[2][16]

Issue 2: My reaction is producing significant side products.

The formation of byproducts such as homocoupled boronic acid and protodeboronated starting material can significantly reduce the yield of your desired product.

Potential Cause A: Homocoupling of the Boronic Acid

This side reaction, where two molecules of the boronic acid couple, is often promoted by the presence of oxygen.[5]

  • Solution:

    • Rigorous Degassing: As mentioned previously, meticulous degassing of the reaction mixture and solvents is the most effective way to minimize homocoupling.[6]

    • Use a Pd(0) Catalyst: Starting with a Pd(0) source can sometimes reduce the propensity for this side reaction.[2]

Potential Cause B: Protodeboronation

This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is particularly problematic with electron-deficient or heteroaromatic boronic acids and can be accelerated by harsh basic conditions and high temperatures.[3][17]

  • Solution:

    • Use Milder Bases: If protodeboronation is a significant issue, consider switching to a milder base like potassium fluoride (KF).[3]

    • Protect the Boronic Acid: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin), which is more resistant to protodeboronation.[3][16][18]

    • Lower the Reaction Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can help minimize this side reaction.[3]

Issue 3: My results are inconsistent between batches.

Inconsistent yields often point to subtle variations in experimental setup and reagent quality.

  • Solution:

    • Reagent Quality: Ensure the purity and consistency of your catalyst, ligands, base, and solvents. The age and storage conditions of reagents can significantly impact their reactivity.[2]

    • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration to prevent catalyst deactivation.

    • Efficient Mixing: In biphasic solvent systems, vigorous stirring is crucial to ensure efficient mass transfer between the phases.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A good starting point would be:

  • Aryl Halide: this compound (1.0 equiv.)

  • Boronic Acid/Ester: Arylboronic acid or ester (1.2-1.5 equiv.)

  • Palladium Catalyst: Pd(PPh₃)₄ (3-5 mol%) or a Pd(II) precatalyst with a suitable ligand.

  • Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.)

  • Solvent: A degassed mixture of an organic solvent like dioxane or toluene with water (e.g., 4:1 ratio).

  • Temperature: 80-100 °C under an inert atmosphere.[2]

However, due to the challenging nature of this substrate, optimization will likely be necessary.

Q2: Should I use a boronic acid or a boronic ester?

While boronic acids are commonly used, boronic esters (like pinacol esters) offer several advantages, particularly for sensitive substrates.[17] They are generally more stable and less prone to side reactions like protodeboronation.[18][19] If you are experiencing issues with boronic acid decomposition, switching to the corresponding boronic ester is a highly recommended strategy.[3]

Q3: The aldehyde group on my starting material seems to be causing problems. What can I do?

The aldehyde group is electron-withdrawing and can potentially coordinate to the palladium center, affecting its catalytic activity. While many Suzuki reactions tolerate aldehydes, if you suspect it's causing issues, you have a couple of options:

  • Protection: Protect the aldehyde as an acetal before the coupling reaction. The acetal can then be easily removed after the Suzuki reaction is complete.

  • Ligand Choice: Using a bulky ligand can sometimes mitigate the coordinating effects of functional groups on the substrate.

Q4: How do I choose the right ligand for this reaction?

For sterically hindered substrates like this compound, the choice of ligand is critical.[10][20][21][22][23]

  • Bulky, Electron-Rich Phosphines: Ligands like SPhos, XPhos, and other Buchwald-type biaryl phosphine ligands are excellent choices.[12][24] Their steric bulk and electron-donating properties facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[12]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of highly effective ligands for challenging Suzuki couplings.[9][11] They are often more stable than phosphine ligands under typical reaction conditions.

A summary of recommended starting conditions and troubleshooting tips is provided in the table below.

ParameterRecommended Starting ConditionTroubleshooting Action
Palladium Source Pd(PPh₃)₄ (3-5 mol%)Use a Pd(0) source; ensure rigorous degassing.
Ligand PPh₃Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos).
Base K₂CO₃ (2-3 equiv.)Use a stronger base (K₃PO₄, Cs₂CO₃); ensure it is finely powdered.
Solvent Dioxane/H₂O (4:1)Ensure proper degassing; use vigorous stirring for biphasic systems.
Boron Reagent Boronic Acid (1.2-1.5 equiv.)Use a more stable boronic ester (e.g., pinacol ester).
Temperature 80-100 °CIncrease temperature to overcome activation barriers.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R2-B(OR)3]- PdII_R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a systematic approach to troubleshooting can save time and resources.

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use Pd(0) precatalyst Ensure rigorous degassing Check_Catalyst->Solution_Catalyst No Check_Side_Reactions Are there significant side reactions? Check_Conditions->Check_Side_Reactions Yes Solution_Conditions Increase temperature Use bulky, electron-rich ligands Optimize base and solvent Check_Conditions->Solution_Conditions No Solution_Side_Reactions Use boronic ester Use milder base Lower temperature Check_Side_Reactions->Solution_Side_Reactions Yes End Improved Yield Check_Side_Reactions->End No Solution_Catalyst->Check_Conditions Solution_Conditions->Check_Side_Reactions Solution_Side_Reactions->End

Caption: A decision tree for troubleshooting low yields in Suzuki reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]

References

Technical Support Center: Troubleshooting Side Products in Reactions of 5-Iodo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with 5-Iodo-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to rapidly diagnose and resolve common issues related to the formation of undesired side products during synthetic transformations. The following question-and-answer-based troubleshooting guide provides in-depth explanations of the underlying causes of these side reactions and offers practical, field-proven strategies to mitigate their formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Dehalogenation: Why am I losing the iodide and forming 2-methylbenzaldehyde?

Question: I am performing a cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with this compound, and I am consistently observing a significant amount of 2-methylbenzaldehyde as a byproduct. What is causing this dehalogenation, and how can I prevent it?

Answer: The formation of 2-methylbenzaldehyde is a result of a common side reaction known as hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom.[1] This is a particularly prevalent issue with electron-deficient aryl halides and highly active palladium catalyst systems.[2] The key culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H species can then undergo reductive elimination with the aryl halide to produce the dehalogenated arene, as depicted in the diagram below.

Several factors can contribute to the generation of the unwanted Pd-H intermediate:

  • Hydride Sources in the Reaction Mixture: Trace amounts of water, alcohols (if used as a solvent or present as an impurity), or even certain amine bases can act as hydride donors.[3]

  • The Base: Some bases, particularly strong ones with β-hydrogens, can facilitate the formation of Pd-H species.[4]

  • Slow Desired Reaction Rate: If the desired cross-coupling reaction (e.g., transmetalation in a Suzuki coupling) is slow, it allows more time for the competing dehalogenation pathway to occur.[5]

Troubleshooting Guide for Dehalogenation

Parameter Recommended Action Rationale
Solvent Use anhydrous, aprotic solvents such as dioxane, THF, or toluene.[5]Minimizes the presence of protic species that can act as hydride sources.
Base Screen milder inorganic bases like K₃PO₄ or Cs₂CO₃. Avoid strong alkoxide bases if possible.[6]These bases are less likely to generate hydride species compared to stronger bases.
Ligand Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5]These ligands can accelerate the rate of the desired oxidative addition and reductive elimination steps, outcompeting the dehalogenation pathway.
Reagents Ensure all reagents, including the starting material and coupling partner, are pure and dry.Impurities can sometimes act as hydride donors or catalyst poisons, slowing down the desired reaction.
Temperature Optimize the reaction temperature. Sometimes, a lower temperature can disfavor the dehalogenation pathway.Reaction kinetics of the desired and undesired pathways may have different temperature dependencies.

Visualizing the Dehalogenation Pathway

dehalogenation Ar-I This compound Ar-Pd(II)-I Oxidative Addition Intermediate Ar-I->Ar-Pd(II)-I Oxidative Addition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Ar-Pd(II)-I Ar-Pd(II)-H Palladium Hydride Intermediate Ar-Pd(II)-I->Ar-Pd(II)-H Hydride Transfer Hydride_Source Hydride Source (e.g., H₂O, alcohol, base) Hydride_Source->Ar-Pd(II)-H Ar-Pd(II)-H->Pd(0)L2 Ar-H Dehalogenated Product (2-methylbenzaldehyde) Ar-Pd(II)-H->Ar-H Reductive Elimination

Caption: The catalytic cycle of palladium-catalyzed dehalogenation.

Homocoupling: Why am I getting a dimer of my starting material?

Question: In my attempt to perform a cross-coupling reaction, I am isolating a significant amount of a high molecular weight byproduct, which I suspect is the homocoupling product of this compound. Why does this happen, and what can I do to minimize it?

Answer: The formation of a biaryl product from the coupling of two molecules of your aryl halide is a common side reaction known as homocoupling. This is particularly prevalent in palladium-catalyzed reactions and can occur through several mechanisms. One common pathway involves the reaction of two aryl-palladium(II) intermediates. The presence of oxygen can also promote the homocoupling of organoboron reagents in Suzuki reactions.

Key factors that can lead to homocoupling include:

  • High Catalyst Loading: Higher concentrations of the palladium catalyst can increase the probability of two catalyst complexes interacting.

  • Presence of Oxygen: In Suzuki couplings, oxygen can promote the homocoupling of the boronic acid partner, which can indirectly affect the main catalytic cycle.

  • Slow Transmetalation: A slow transfer of the coupling partner to the palladium center can allow for side reactions like homocoupling of the aryl halide to become more competitive.

Troubleshooting Guide for Homocoupling

Parameter Recommended Action Rationale
Atmosphere Rigorously degas all solvents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.Minimizes oxygen, which can promote homocoupling, especially of boronic acids in Suzuki reactions.
Catalyst Loading Optimize the catalyst loading; often, a lower loading can reduce the rate of homocoupling.Reduces the concentration of palladium species, thereby decreasing the likelihood of bimolecular side reactions.
Reaction Temperature Lowering the reaction temperature may disfavor the homocoupling pathway.The activation energy for homocoupling may be higher than that of the desired cross-coupling.
Stoichiometry Using a slight excess of the coupling partner (e.g., boronic acid) can sometimes suppress the homocoupling of the aryl halide.Increases the rate of the desired transmetalation step.

Visualizing the Homocoupling Pathway

homocoupling cluster_formation Formation of Ar-Pd(II)-I cluster_coupling Homocoupling Step Ar-I This compound Ar-Pd(II)-I Oxidative Addition Intermediate Ar-I->Ar-Pd(II)-I Oxidative Addition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Ar-Pd(II)-I Ar-Ar Homocoupling Product (Dimer) Ar-Pd(II)-I->Ar-Ar Reductive Elimination or Disproportionation Ar-Pd(II)-I->Ar-Ar

Caption: A simplified pathway for the homocoupling of an aryl halide.

Aldehyde-Related Side Reactions: Oxidation, Reduction, and Disproportionation

Question: My purification is complicated by the presence of 5-Iodo-2-methylbenzoic acid and/or (5-Iodo-2-methylphenyl)methanol. Where are these coming from?

Answer: The aldehyde functional group in this compound is susceptible to several transformations, especially under the conditions often employed in cross-coupling reactions.

  • Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid (5-Iodo-2-methylbenzoic acid). This can be caused by the presence of air (oxygen) in the reaction mixture, especially at elevated temperatures or in the presence of certain metal catalysts.

  • Reduction to Alcohol: Conversely, the aldehyde can be reduced to the corresponding benzyl alcohol ((5-Iodo-2-methylphenyl)methanol). This is more likely to occur if there are hydride sources present in the reaction, as discussed in the dehalogenation section.

  • Cannizzaro Reaction: In the presence of a strong base (like NaOH or KOH) and the absence of α-hydrogens (which is the case for benzaldehydes), two molecules of the aldehyde can undergo a disproportionation reaction known as the Cannizzaro reaction. In this process, one molecule is oxidized to the carboxylic acid, and the other is reduced to the alcohol.

Troubleshooting Guide for Aldehyde-Related Side Reactions

Side Product Recommended Action Rationale
Oxidation Maintain a strictly inert atmosphere. Use degassed solvents.Prevents air-oxidation of the aldehyde.
Reduction Use anhydrous solvents and reagents. Choose a non-hydridic base.Minimizes hydride sources that can reduce the aldehyde.
Cannizzaro Avoid using strong hydroxide bases (NaOH, KOH). Opt for carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases.The Cannizzaro reaction is specifically promoted by strong hydroxide bases.

Visualizing Aldehyde Side Reactions

aldehyde_reactions cluster_cannizzaro Cannizzaro Reaction (Strong Base) Ar-CHO This compound Oxidation Oxidation Product (5-Iodo-2-methylbenzoic acid) Ar-CHO->Oxidation [O] (e.g., O₂, heat) Reduction Reduction Product ((5-Iodo-2-methylphenyl)methanol) Ar-CHO->Reduction [H] (e.g., hydride source) Ar-CHO_1 This compound Cannizzaro_Products Mixture of Oxidation and Reduction Products Ar-CHO_1->Cannizzaro_Products Ar-CHO_2 This compound Ar-CHO_2->Cannizzaro_Products

Caption: Common side reactions involving the aldehyde functional group.

References

Technical Support Center: Purification of 5-Iodo-2-methylbenzaldehyde and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Iodo-2-methylbenzaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of these valuable synthetic intermediates. Iodinated aromatic aldehydes, while versatile, present unique purification hurdles due to potential side reactions, isomeric impurities, and stability concerns. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve high purity for your compounds.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of this compound and its derivatives.

Q1: My final product of this compound is a pale yellow solid, but I expected a different color. Does this indicate a significant impurity?

A1: Not necessarily, but it warrants investigation. While some suppliers describe this compound as a pale yellow solid, color can be an indicator of trace impurities that may not be easily quantifiable by standard NMR or GC analysis but could be problematic for downstream applications.

  • Causality: The yellow hue can arise from several sources:

    • Oxidation: Aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid (5-iodo-2-methylbenzoic acid). While often a white solid, trace amounts formed on the crystal surface, or in the presence of other impurities, can impart color.

    • Residual Iodine: Incomplete quenching of the iodinating reagent or slight decomposition during workup can leave traces of elemental iodine (I₂), which is intensely colored.

    • Nitrogen-Containing Impurities: If the synthesis originates from nitro-aromatic precursors, residual colored nitro compounds can be potent chromophores.[1][2]

  • Troubleshooting Steps:

    • Initial Purity Assessment: Before attempting further purification, confirm the bulk purity with ¹H NMR. The presence of an aldehydic proton peak (around 9.5-10.5 ppm) and the correct aromatic splitting pattern and integration are key.

    • Washing: Try washing the solid with a cold, non-polar solvent like hexane or petroleum ether. This can remove highly colored, non-polar impurities like residual iodine without significantly dissolving your product.

    • Charcoal Treatment: If oxidation or other colored organic impurities are suspected, a charcoal treatment during recrystallization can be effective. Dissolve the crude product in a suitable hot solvent, add a small amount (1-2% w/w) of activated carbon, hold at temperature for a few minutes, and then perform a hot filtration through celite to remove the carbon before cooling.

Q2: My NMR analysis shows persistent impurities after synthesis and workup. What are they likely to be, and how can I remove them?

A2: The identity of the impurity is critical for selecting the right purification strategy. Common impurities stem directly from the synthetic route.

  • Common Impurities & Identification:

    • Unreacted Starting Material (e.g., 2-methylbenzaldehyde): Often more volatile and less polar than the iodinated product. It can be identified in the ¹H NMR by its distinct aromatic signals and aldehyde peak.

    • Regioisomers: Depending on the directing effects of the substituents, iodination might occur at other positions on the aromatic ring. These isomers will have very similar polarities, making them the most challenging to separate. High-field NMR or HPLC-MS is often required to identify them.

    • Over-iodinated Products (e.g., di-iodo species): If reaction conditions are too harsh, di-iodination can occur. These products will be significantly less polar and have a higher molecular weight, detectable by MS.

    • Corresponding Carboxylic Acid: As mentioned, oxidation of the aldehyde group leads to 5-iodo-2-methylbenzoic acid. This is a highly polar impurity and can be identified by the disappearance of the aldehyde proton in the ¹H NMR and the appearance of a broad carboxylic acid peak (>10 ppm).

  • Purification Strategy Workflow:

Purification_Strategy cluster_methods Purification Method start Crude Product Analysis (NMR, TLC, LC-MS) impurity_type Identify Impurity Type start->impurity_type recrystallization Recrystallization impurity_type->recrystallization  Regioisomers  (if solubility differs) column Column Chromatography impurity_type->column  Starting Material  Over-iodinated Species  Regioisomers acid_wash Acid/Base Wash impurity_type->acid_wash  Carboxylic Acid  (Basic Wash) end Final Purity Check recrystallization->end High Purity Product column->end High Purity Product acid_wash->start Re-analyze

Caption: Purification workflow based on impurity type.

Q3: My recrystallization of this compound is inefficient. The yield is very low, or the purity doesn't improve. What should I do?

A3: Recrystallization is a powerful technique but is highly dependent on the choice of solvent.[3] An ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at cold temperatures.

  • Causality for Failure:

    • Poor Solvent Choice: The most common issue. If the compound is too soluble at room temperature, recovery will be low. If it's not soluble enough when hot, you'll use excessive solvent, again leading to low recovery.

    • Cooling Too Quickly: Rapid cooling traps impurities within the crystal lattice and leads to the formation of small, often less pure, crystals.

    • Supersaturation: The solution may be supersaturated and require nucleation (e.g., by scratching the flask or adding a seed crystal) to initiate crystallization.

  • Troubleshooting Protocol: Solvent Screening

    • Place ~20-30 mg of your crude material into several test tubes.

    • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good candidate solvents are listed in the table below.

    • A good solvent will show poor solubility at room temperature.

    • Take the tubes with poorly soluble solids and heat them gently in a water or sand bath. The solid should dissolve completely.

    • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

    • The best solvent is one that produces a high yield of crystalline solid upon cooling.

Solvent System ClassExamplesPolarityComments
Non-Polar Hexanes, Heptane, CyclohexaneLowGood for initial washing or as an anti-solvent in a two-solvent system.
Intermediate Polarity Toluene, DichloromethaneMediumUse with caution due to toxicity and boiling point.
Polar Aprotic Ethyl Acetate, AcetoneMedium-HighOften used in combination with hexanes.
Polar Protic Ethanol, Methanol, IsopropanolHighGood single-solvent candidates. Compound may have high solubility.
Two-Solvent Systems Ethyl Acetate/Hexanes, Ethanol/Water, Chloroform/Hexane[4]VariableDissolve in the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise until cloudy, then heat to clarify and cool slowly.
Q4: I am struggling with flash column chromatography for purifying a derivative of this compound. How can I optimize the separation?

A4: Flash column chromatography is the go-to method for separating mixtures when recrystallization fails, especially for removing regioisomers or starting materials.[5][6] Success hinges on selecting the correct stationary phase (almost always silica gel for these compounds) and mobile phase.

  • Optimization Workflow:

    • TLC First: Always develop a solvent system using Thin Layer Chromatography (TLC) before running a column.[5] The ideal solvent system will give your desired compound an Rf value of 0.25-0.35 . Impurities should be well-separated from this spot.

    • Solvent Selection: Start with a non-polar solvent and gradually add a more polar one. The most common and effective system is Ethyl Acetate/Hexanes.[7]

    • Loading the Column: Always load the sample onto the column in the minimum possible volume of solvent. For solids, it is best to "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

    • Running the Column: Use a gradient elution if your impurities have very different polarities. For example, start with 5% EtOAc/Hexane to elute non-polar impurities, then slowly increase to 10-20% EtOAc/Hexane to elute your product.

ProblemProbable CauseSolution
Poor Separation Incorrect solvent system.Find a solvent system on TLC that gives a ΔRf > 0.1 between your compound and impurities.
Compound Stuck on Column Solvent is not polar enough.Increase the polarity of the mobile phase (e.g., from 10% to 20% EtOAc in Hexanes). For very polar compounds, a small amount of methanol in dichloromethane can be used.[7]
Tailing Bands Compound is acidic/basic, or column is overloaded.Add 0.5-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase. Ensure you haven't loaded more than 1-5% of the silica gel mass with your crude product.
Cracked Column Bed Column was allowed to run dry.Always keep the silica bed wet with solvent.[6] A cracked column leads to poor separation.

Section 2: Key Purification Protocols

Protocol 1: Optimized Recrystallization of this compound

This protocol is a starting point based on the typical properties of this compound.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot isopropanol or ethanol (start with 3-5 mL) and continue adding dropwise while heating and swirling until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated carbon. Swirl and gently reheat for 2-3 minutes.

  • Hot Filtration (if carbon was used): Set up a fluted filter paper in a short-stem funnel. Preheat the funnel and a clean receiving flask with hot solvent vapor to prevent premature crystallization. Filter the hot solution quickly.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can move the flask to an ice bath for 30 minutes to maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same one used for recrystallization).

  • Drying: Dry the crystals under vacuum. The melting point for a pure iodobenzaldehyde is typically sharp.[8]

Section 3: Purity Assessment Techniques

Assessing purity is as critical as the purification itself. A combination of methods provides the most complete picture.[9][10]

TechniquePrinciple & ApplicationStrengths & Weaknesses
¹H NMR Spectroscopy Provides structural information and quantitative data on proton-containing impurities.Strengths: Excellent for structural confirmation and identifying major impurities. qNMR can provide high-accuracy purity values without reference standards.[11] Weaknesses: May not detect non-proton-containing impurities or very low-level contaminants.
HPLC Separates compounds based on polarity. A C18 column with a water/acetonitrile or water/methanol mobile phase is standard for these compounds.[12][13]Strengths: High sensitivity and resolution, excellent for quantifying purity and detecting regioisomers. Weaknesses: Requires a chromophore for UV detection. Method development can be time-consuming.
GC-MS Separates volatile compounds based on boiling point, followed by mass analysis.Strengths: Excellent for detecting residual solvents and volatile starting materials. Provides molecular weight information. Weaknesses: Compound must be thermally stable and volatile. Non-volatile derivatives may require derivatization.[13]

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the primary safety precautions for handling this compound?

    • A: This compound is classified as harmful and an irritant.[14][15] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[16][17] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[18]

  • Q: How should I properly store this compound and its derivatives?

    • A: Store the compound in a tightly sealed container in a cool, dry, and dark place.[16] A recommended storage temperature is 2-8°C.[14] Some iodinated aromatics can be sensitive to air and light, so storing under an inert atmosphere (e.g., argon or nitrogen) can prolong shelf life.[15]

  • Q: What common side-reactions during synthesis lead to purification challenges?

    • A: The primary challenge in electrophilic iodination is controlling selectivity. Using harsh conditions (e.g., strong oxidants, high temperatures) can lead to the formation of regioisomers and di-iodinated products.[19] Furthermore, the aldehyde functional group is sensitive to both oxidation (forming a carboxylic acid) and reduction, depending on the reagents used in subsequent steps. These transformations introduce polar impurities that must be removed.

Section 5: References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(4-Iodopyrazol-1-yl)-5-methylbenzaldehyde. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Iodobenzaldehyde. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • CN102936223A. (2013). Synthesis method and purification method of 5-iodo-2-methylbenzimidazole. Google Patents. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2024). Safety Data Sheet: Product T35602. Retrieved from --INVALID-LINK--

  • CN100406422C. (2008). Process for producing 5-iodo-2-methylbenzoic acid. Google Patents. Retrieved from --INVALID-LINK--

  • US7642374B2. (2010). Process for producing 5-iodo-2-methylbenzoic acid. Google Patents. Retrieved from --INVALID-LINK--

  • European Patent Office. (2005). Process for producing 5-iodo-2-methylbenzoic acid. Google Patents. Retrieved from --INVALID-LINK--

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from --INVALID-LINK--

  • ResearchGate. (2011). Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. Retrieved from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--

  • Magritek. (n.d.). Column Chromatography. Retrieved from --INVALID-LINK--

  • ChemBK. (2024). Benzaldehyde of iodine. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 2-Iodo-5-methylbenzoic Acid. Retrieved from --INVALID-LINK--

  • Columbia University. (n.d.). Column chromatography. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Characterization of Impurities in 2-Iodo-5-methylbenzoic Acid by HPLC-MS. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from --INVALID-LINK--

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from --INVALID-LINK--

  • MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from --INVALID-LINK--

  • Holzgrabe, U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Retrieved from --INVALID-LINK--

  • Beilstein-Institut. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized 3-Nitrobenzaldehyde. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC. Retrieved from --INVALID-LINK--

  • Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Methylbenzaldehyde. Retrieved from --INVALID-LINK--

References

preventing homocoupling side reactions with 5-Iodo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs on for researchers, scientists, and drug development professionals.

Technical Support Center: 5-Iodo-2-methylbenzaldehyde

A Guide to Preventing Homocoupling Side Reactions in Cross-Coupling Chemistry

Welcome to the technical support center for synthetic applications involving this compound. This guide is designed for researchers, chemists, and process development scientists who encounter challenges with homocoupling side reactions during carbon-carbon bond formation. As Senior Application Scientists, we provide not just solutions, but the underlying mechanistic rationale to empower you to troubleshoot and optimize your critical reactions.

The structure of this compound, with its sterically demanding ortho-methyl group and electronically influential aldehyde, presents a unique set of challenges. The primary undesired pathway is the formation of the symmetrical biaryl, 2,2'-dimethyl-5,5'-diformylbiphenyl , which consumes valuable starting material and complicates downstream purification. This guide offers in-depth, practical advice to suppress this side reaction across various common cross-coupling platforms.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a significant problem?

A1: Homocoupling is a side reaction where two identical molecules of a coupling partner react to form a symmetrical product.[1] In the context of using this compound, this results in the formation of 2,2'-dimethyl-5,5'-diformylbiphenyl. This is problematic for several reasons:

  • Reduced Yield: It consumes the aryl iodide starting material, directly lowering the yield of the desired cross-coupled product.

  • Complicated Purification: The homocoupled byproduct often has similar polarity and physical properties to the target molecule, making separation by chromatography or crystallization difficult and resource-intensive.

  • Stoichiometric Waste: In reactions like Suzuki-Miyaura coupling, it can also consume the organoboron reagent, further decreasing efficiency.[2]

Q2: What are the primary mechanisms that lead to the homocoupling of this compound?

A2: The homocoupling of an aryl iodide can occur through several pathways, depending on the reaction type:

  • Ullmann-Type Coupling: This is a classic copper-catalyzed reaction that couples two aryl halides.[3][4] Even when using other transition metals like palladium or nickel, conditions such as high temperatures or the presence of certain ligands can promote a similar pathway where two molecules of the aryl iodide couple directly.[4][5]

  • Palladium(0)/Palladium(II) Mechanisms: In palladium-catalyzed reactions, after the initial oxidative addition of this compound to a Pd(0) center to form an Ar-Pd(II)-I complex, this intermediate can react with a second molecule of the same complex or another aryl iodide, ultimately leading to the homocoupled product.[4]

  • Reductive Homocoupling: This can occur when a reducing agent is present, or even when a solvent like an alcohol acts as the reductant, facilitating the coupling of the aryl halide.[6][7] Nickel(0) nanoparticles, for instance, are known to promote the reductive homocoupling of aryl iodides.[5]

Q3: How does the structure of this compound specifically influence homocoupling?

A3: The substrate's structure is critical:

  • Steric Hindrance: The ortho-methyl group creates steric bulk around the iodine atom. This can slow down the desired cross-coupling steps (like transmetalation and reductive elimination). If these steps are slow, the Ar-Pd(II)-I intermediate has a longer lifetime, increasing the probability of it participating in side reactions like homocoupling.

  • Electronic Effects: The aldehyde group is electron-withdrawing, which generally makes the C-I bond more reactive toward oxidative addition.[2] However, the aldehyde's oxygen can also coordinate to the metal catalyst, which could potentially sequester the active catalyst or alter its reactivity in unexpected ways.[8]

Troubleshooting Guide: Minimizing Homocoupling by Reaction Type

This section provides specific troubleshooting advice for common cross-coupling reactions involving this compound.

Problem: Significant formation of 2,2'-dimethyl-5,5'-diformylbiphenyl is observed in my Suzuki-Miyaura reaction.

The Suzuki-Miyaura coupling is highly susceptible to homocoupling of the organoboron partner, but aryl iodide homocoupling can also occur. The primary cause of boronic acid homocoupling is the presence of oxygen and Pd(II) species.[1][2][9]

Potential Cause Scientific Rationale Recommended Action & Expected Outcome
1. Presence of Dissolved Oxygen Oxygen oxidizes the active Pd(0) catalyst to Pd(II). These Pd(II) species are known to directly catalyze the homocoupling of boronic acids, while also depleting the active catalyst pool for the main cross-coupling cycle.[1][2][10]Action: Rigorously degas all solvents (e.g., sparge with argon for 30 mins) and the reaction mixture (3x vacuum/backfill cycles). Maintain a positive pressure of inert gas (N₂ or Ar) throughout the experiment.[1][10] Outcome: Minimizes catalyst oxidation, thereby suppressing the primary pathway for boronic acid homocoupling.
2. Use of a Pd(II) Precatalyst Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) must be reduced in situ to the active Pd(0) species. This reduction can occur via the homocoupling of two boronic acid molecules, especially at the start of the reaction before the main catalytic cycle is established.[2][11][12]Action: Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, add a mild reducing agent like potassium formate to the reaction mixture before catalyst addition to pre-reduce the Pd(II) source.[11][12] Outcome: Reduces the concentration of Pd(II) available to participate in homocoupling pathways.
3. Inappropriate Ligand Choice The ligand's steric and electronic properties are crucial. Insufficiently bulky ligands may not promote the final reductive elimination step efficiently, allowing side reactions to compete. Bulky, electron-rich phosphine ligands accelerate reductive elimination of the desired product.[1][13]Action: Employ modern biarylphosphine ligands known for their high activity and ability to suppress side reactions. Ligands like SPhos or XPhos are excellent choices for sterically hindered substrates.[13][14] Outcome: Promotes the desired C-C bond formation, making it kinetically favored over competing homocoupling pathways.
4. Suboptimal Base or Solvent The base activates the boronic acid for transmetalation. An inappropriate base can lead to boronic acid degradation (protodeboronation) or promote side reactions. The solvent must effectively dissolve all components to ensure a homogeneous reaction.[11]Action: Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃, which are often effective and minimize side reactions. Ensure the use of anhydrous, degassed solvents like toluene, 1,4-dioxane, or 2-MeTHF.[1][11] Outcome: Ensures efficient transmetalation while maintaining the stability of the organoboron reagent.
Problem: My Sonogashira coupling yields primarily the di-alkyne (Glaser coupling) and the aryl iodide dimer.

The Sonogashira reaction is prone to a specific type of homocoupling of the terminal alkyne, known as the Glaser coupling, which is mediated by the copper(I) co-catalyst.[15] Aryl iodide homocoupling can also occur.

Potential Cause Scientific Rationale Recommended Action & Expected Outcome
1. Copper(I) Co-catalyst The copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper acetylide. This species can undergo oxidative dimerization in the presence of an oxidant (like air), leading to the homocoupled diyne byproduct.[15][16]Action: Perform the reaction under strictly anaerobic conditions to prevent oxidation. Alternatively, switch to a "copper-free" Sonogashira protocol. These methods often use a more reactive palladium catalyst system and a different base (e.g., Cs₂CO₃) to facilitate the coupling without copper.[17][18] Outcome: Eliminates or minimizes the primary pathway for alkyne homocoupling.
2. Inefficient Palladium Cycle If the palladium-catalyzed cross-coupling is slow, the copper acetylide has more opportunity to undergo homocoupling. The reactivity order for the halide is I > Br > Cl.[16] While iodide is highly reactive, it can also act as a bridging ligand, potentially forming inactive palladium dimers.[2]Action: Ensure an efficient palladium catalyst and ligand system is in place. Use a suitable amine base (e.g., Et₃N, DIPEA) to scavenge the HX produced.[17] For difficult couplings, a more electron-rich ligand may be required. Outcome: Accelerates the desired cross-coupling, making it the dominant reaction pathway.

Key Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound

This protocol is designed to minimize homocoupling by employing a Pd(0) source, a bulky biarylphosphine ligand, and rigorously anaerobic conditions.

1. Reagent Preparation:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).

  • Use anhydrous, degassed solvents. To degas, sparge the solvent with argon for 30 minutes prior to use.[1]

  • Ensure the this compound, boronic acid, and base are of high purity and dry.

2. Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • In a separate vial, weigh the catalyst Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and the ligand SPhos (0.022 mmol, 2.2 mol%).

  • Seal the Schlenk flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[1]

3. Reaction Execution:

  • Under a positive pressure of argon, add the degassed solvent (e.g., Toluene, ~0.2 M concentration) via syringe to the Schlenk flask containing the reagents.

  • Add the solid catalyst and ligand to the flask under a positive flow of argon ("argon blanket").

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

4. Monitoring and Workup:

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathways

A clear understanding of the competing reaction cycles is essential for effective troubleshooting.

Suzuki_Coupling_vs_Homocoupling cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-I ArPdL2I Ar-Pd(II)L₂-I OA->ArPdL2I TM Transmetalation ArPdL2I->TM Ar'-B(OH)₂ ArPdL2Ar_ Ar-Pd(II)L₂-Ar' TM->ArPdL2Ar_ RE Reductive Elimination ArPdL2Ar_->RE RE->Pd0 Product Ar-Ar' (Product) RE->Product Pd0_side Pd(0)L₂ PdII Pd(II) Pd0_side->PdII Oxidation O2 O₂ O2->PdII HC Homocoupling PdII->HC 2 Ar'-B(OH)₂ HC->Pd0_side Reduction Byproduct Ar'-Ar' (Byproduct) HC->Byproduct

Caption: Desired Suzuki cycle vs. the O₂-mediated homocoupling pathway.

Analytical Characterization

Q4: How can I confirm the presence and quantity of the 2,2'-dimethyl-5,5'-diformylbiphenyl byproduct?

A4: A combination of chromatographic and spectroscopic methods is recommended for unambiguous identification and quantification.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis or Diode-Array Detector (DAD) is an excellent tool for monitoring reaction progress and quantifying the product and byproduct. The extended conjugation of the biphenyl system should result in a distinct UV absorbance. A validated HPLC method can provide accurate quantification.[19][20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like the homocoupled dimer, GC-MS is highly effective. It provides both retention time for quantification and a mass spectrum for structural confirmation. Look for the molecular ion peak (M⁺) and characteristic fragmentation patterns. The un-functionalized parent compound, 2,2'-dimethylbiphenyl, has a molecular weight of 182.26 g/mol .[21][22][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation. The spectrum of the symmetrical homocoupled product will be simpler than the cross-coupled product. Look for a single set of aromatic proton signals and a single methyl signal, confirming the molecule's symmetry.

Troubleshooting Workflow

Troubleshooting_Workflow Start Homocoupling Observed Check_Degas Is the reaction rigorously degassed? Start->Check_Degas Check_Catalyst Are you using a Pd(II) precatalyst? Check_Degas->Check_Catalyst Yes Implement_Degas Improve degassing procedure (sparge, F-P-T cycles) Check_Degas->Implement_Degas No Check_Ligand Is the ligand sufficiently bulky and electron-rich? Check_Catalyst->Check_Ligand No Switch_Catalyst Switch to Pd(0) source or add reductant Check_Catalyst->Switch_Catalyst Yes Check_Conditions Are the base and solvent optimal? Check_Ligand->Check_Conditions Yes Switch_Ligand Use a modern biaryl- phosphine ligand (e.g., SPhos) Check_Ligand->Switch_Ligand No Success Homocoupling Minimized Check_Conditions->Success Yes Optimize_Conditions Screen bases (K₃PO₄, Cs₂CO₃) and use anhydrous solvent Check_Conditions->Optimize_Conditions No Implement_Degas->Check_Catalyst Switch_Catalyst->Check_Ligand Switch_Ligand->Check_Conditions Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

References

Technical Support Center: Optimizing Catalyst Loading for 5-Iodo-2-methylbenzaldehyde Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing catalyst loading in cross-coupling reactions involving 5-Iodo-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot common challenges. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the coupling of this compound?

For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, a general starting point for catalyst loading is typically between 0.5–2.5 mol%.[1] However, the optimal loading is highly dependent on the specific reaction, the reactivity of the coupling partner, and the efficiency of the chosen catalyst system.[1] With highly active and optimized catalyst systems, loadings can often be significantly reduced, which is economically and environmentally beneficial, particularly in pharmaceutical manufacturing.[1][2]

Q2: How does the reactivity of this compound influence the required catalyst loading?

This compound is an aryl iodide. In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a critical factor. The general reactivity trend for the oxidative addition step, often the rate-determining step, is I > Br > OTf >> Cl.[3][4] Because aryl iodides are the most reactive among the common aryl halides, it is often possible to use lower catalyst loadings compared to reactions involving the analogous aryl bromides or chlorides.[3]

Q3: Can the choice of ligand impact the optimal catalyst loading?

Absolutely. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][5] Bulky and electron-rich phosphine ligands, such as those developed by Buchwald, can enhance catalyst stability and activity.[5][6] This enhanced reactivity often allows for lower catalyst loadings, especially when dealing with challenging substrates.[1] The palladium-to-ligand ratio is also a critical parameter to optimize, with a typical range being 1:1 to 1:4.[4]

Q4: When should I consider using a pre-catalyst versus generating the active catalyst in situ?

Pre-catalysts are well-defined, stable palladium complexes that can provide more reliable and reproducible generation of the active Pd(0) species.[1][7] They are particularly advantageous for complex substrates or when consistent results are critical, often permitting the use of lower catalyst loadings.[1][7] Generating the catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand offers more flexibility for screening different palladium-to-ligand ratios and can be more cost-effective.[1] However, the in situ reduction of Pd(II) to Pd(0) must be efficient to avoid the need for higher catalyst loadings.[7]

Troubleshooting Guide

Issue 1: Low to No Product Yield

Q: My coupling reaction with this compound is resulting in a very low yield or no product at all. What are the likely causes related to catalyst loading and how can I address this?

A: Low or no yield in a coupling reaction that is known to work can often be traced back to catalyst deactivation or an insufficient amount of active catalyst. Here’s a systematic approach to troubleshooting this issue:

1. Verify Catalyst and Ligand Integrity:

  • Cause: Palladium catalysts, particularly Pd(II) pre-catalysts like Pd(OAc)₂, can degrade over time, and phosphine ligands are susceptible to oxidation.[4] The black precipitate often observed in these reactions is typically palladium black, resulting from catalyst agglomeration and deactivation.[8]

  • Solution: Use a fresh batch of the palladium catalyst and ligand. Ensure they have been stored correctly under an inert atmosphere.[4] Consider switching to a more stable pre-catalyst to ensure reliable generation of the active Pd(0) species.[1]

2. Ensure an Inert Atmosphere:

  • Cause: The presence of oxygen can deactivate the Pd(0) catalyst and promote the oxidative degradation of phosphine ligands.[4] Oxygen can also lead to unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions.[4][9]

  • Solution: Rigorously degas all solvents and the reaction mixture before adding the catalyst.[10] Maintain a positive pressure of an inert gas, such as argon or nitrogen, throughout the reaction.[6]

3. Incrementally Increase Catalyst Loading:

  • Cause: While aryl iodides are reactive, other factors such as steric hindrance from the ortho-methyl group on this compound or a particularly challenging coupling partner might necessitate a higher catalyst concentration.

  • Solution: If you have confirmed the quality of your reagents and the inertness of your setup, a systematic increase in the catalyst loading is a logical next step.

Experimental Protocol: Optimizing Catalyst Loading for a Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to optimizing catalyst loading for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).[10]

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[4][10]

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ and SPhos ligand) at the desired loading.[10]

  • Add the degassed solvent (e.g., 4:1 1,4-dioxane/water) via syringe.[4][10]

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.[10]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][6]

  • Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[4][10]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[4][10]

Data Presentation: Catalyst Loading Optimization

EntryCatalyst Loading (mol%)Ligand Loading (mol%)Yield (%)
10.51.045
21.02.078
32.04.092
45.010.093

This table illustrates a hypothetical optimization where increasing the catalyst loading from 0.5 to 2.0 mol% significantly improves the yield, while a further increase to 5.0 mol% offers diminishing returns.

Issue 2: Significant Side Product Formation

Q: My reaction is proceeding, but I am observing a significant amount of side products. Could this be related to my catalyst loading?

A: Yes, both excessively high and inappropriately low catalyst loadings can contribute to side product formation.[11][12]

  • High Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it can also promote side reactions.[11] For instance, in Suzuki couplings, it may lead to increased homocoupling of the boronic acid.[9]

  • Low Catalyst Loading: If the catalyst loading is too low for the reaction to proceed efficiently, the extended reaction times and higher temperatures required can lead to the degradation of starting materials or the desired product. In Suzuki couplings, this can result in protodeboronation of the boronic acid.[4][6]

Troubleshooting Workflow for Side Product Formation

G start Significant Side Products Observed check_loading Is Catalyst Loading Optimized? start->check_loading high_loading Hypothesis: High loading promotes side reactions check_loading->high_loading Yes low_loading Hypothesis: Low loading leads to degradation check_loading->low_loading No reduce_loading Action: Systematically decrease catalyst loading high_loading->reduce_loading increase_loading Action: Systematically increase catalyst loading low_loading->increase_loading other_params Consider other parameters: - Base - Solvent - Temperature reduce_loading->other_params increase_loading->other_params end Optimized Reaction other_params->end

Caption: Troubleshooting workflow for side product formation.

Issue 3: Reaction Stalls Before Completion

Q: My coupling reaction starts well but then stalls before all the starting material is consumed. I suspect catalyst deactivation. How can I address this?

A: A reaction that stalls is a classic sign of catalyst deactivation. Here are some strategies to mitigate this:

1. Ligand Selection:

  • Cause: The initial catalyst may be active, but it may not be stable enough under the reaction conditions for the duration required for full conversion.

  • Solution: Switch to a more robust ligand system. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often form more stable palladium complexes that are less prone to deactivation.[6][8]

2. Incremental Addition of Catalyst:

  • Cause: The initial charge of the catalyst may be deactivating over time.

  • Solution: Instead of adding all the catalyst at the beginning of the reaction, consider adding it in portions over the course of the reaction. This can help maintain a sufficient concentration of the active catalyst.

3. Investigate Potential Catalyst Poisons:

  • Cause: Trace impurities in your starting materials or solvents can act as catalyst poisons.[8][13] Sulfur-containing compounds are a known class of palladium catalyst poisons.[13]

  • Solution: Ensure the purity of all your reagents. If you suspect an impurity in one of your starting materials, try purifying it before use.

Visualizing the Catalytic Cycle and Deactivation Pathways

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pd0 Pd(0)L_n PdII R-Pd(II)-X Pd0->PdII Pd_black Palladium Black (Inactive) Pd0->Pd_black Agglomeration OA Oxidative Addition (R-X) RPdII R-Pd(II)-R' PdII->RPdII Poisoning Catalyst Poisoning PdII->Poisoning Coordination by Impurity TM Transmetalation (R'-M) RPdII->Pd0 Product R-R' RPdII->Product RE Reductive Elimination

Caption: The catalytic cycle and common deactivation pathways.

By systematically addressing these common issues, you can effectively optimize the catalyst loading for your coupling reactions with this compound, leading to higher yields, improved purity, and more reproducible results.

References

Technical Support Center: Optimizing Substitution Reactions of 5-Iodo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the reaction efficiency of 5-Iodo-2-methylbenzaldehyde substitutions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling reactions with this specific substrate. My goal is to provide not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize your experiments effectively.

The unique structure of this compound, featuring a sterically demanding ortho-methyl group and an electron-withdrawing aldehyde, presents a distinct set of challenges in popular cross-coupling reactions. This guide will address these nuances head-on, offering field-proven insights for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Part 1: Understanding the Substrate: Key Challenges

Before diving into specific troubleshooting, it's crucial to understand the inherent properties of this compound that influence its reactivity.

  • Steric Hindrance: The ortho-methyl group can significantly impede the approach of the palladium catalyst to the C-I bond for oxidative addition and hinder the subsequent reductive elimination step. This often leads to slower reaction rates or complete lack of conversion. The selection of bulky, electron-rich phosphine ligands is often necessary to overcome this steric barrier.[1]

  • Electronic Effects: The aldehyde group is moderately electron-withdrawing, which can influence the electron density of the aromatic ring and affect the rate of oxidative addition.

  • Aldehyde Reactivity: The aldehyde functionality itself can be sensitive to the basic conditions typical of many cross-coupling reactions, potentially leading to side reactions. Furthermore, the aldehyde's oxygen atom could coordinate to the palladium center, potentially influencing catalyst activity.[2][3][4]

  • Iodide Inhibition: In certain reactions, particularly the Buchwald-Hartwig amination, the iodide leaving group can form salts that may inhibit the palladium catalyst.[5][6]

Part 2: Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

FAQ 1: General Issues & Low Conversion

Question: My reaction with this compound is not proceeding, or the conversion is very low. What are the first things I should check?

Answer: Low or no conversion with a sterically hindered substrate like this is a common challenge. Here is a systematic approach to troubleshooting:

  • Catalyst System: The choice of catalyst and ligand is paramount. For this substrate, standard catalysts like Pd(PPh₃)₄ may be ineffective. You should employ a system known to be effective for sterically hindered aryl halides. This typically involves bulky, electron-rich monophosphine ligands.[1]

  • Reagent Purity: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous where required. Water can be a proton source for hydrodehalogenation, a common side reaction.[7]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) by using proper Schlenk techniques.[8]

  • Temperature: While higher temperatures can sometimes overcome the activation barrier for sterically hindered substrates, they can also promote side reactions and catalyst decomposition. A careful screening of the reaction temperature is often necessary.[1][7]

Troubleshooting Workflow Diagram

G start Low/No Conversion check_catalyst Is the catalyst/ligand system appropriate for a sterically hindered substrate? start->check_catalyst check_reagents Are all reagents (solvents, base) pure and anhydrous? check_catalyst->check_reagents Yes solution_ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). check_catalyst->solution_ligand No check_atmosphere Was a strictly inert atmosphere maintained? check_reagents->check_atmosphere Yes solution_reagents Use freshly dried/purified reagents and solvents. check_reagents->solution_reagents No check_temp Is the reaction temperature optimized? check_atmosphere->check_temp Yes solution_atmosphere Improve inert gas technique (e.g., degas solvent, use Schlenk line). check_atmosphere->solution_atmosphere No solution_temp Screen a range of temperatures (e.g., 80-120 °C). check_temp->solution_temp No success Reaction Successful check_temp->success Yes solution_ligand->check_reagents solution_reagents->check_atmosphere solution_atmosphere->check_temp solution_temp->success

Caption: A systematic workflow for troubleshooting low conversion.

FAQ 2: Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing significant dehalogenation and homocoupling of the boronic acid. How can I improve this?

Answer: These are classic side reactions in Suzuki couplings, often exacerbated by steric hindrance and suboptimal conditions.

  • Dehalogenation (Protodeiodination): This occurs when the aryl halide is converted back to the corresponding arene (2-methylbenzaldehyde). The primary causes are the presence of a proton source (like water) or β-hydride elimination if your boronic acid has β-hydrogens.[7]

    • Solution: Use a weaker base like K₃PO₄ or Cs₂CO₃ instead of strong hydroxides.[7] Ensure strictly anhydrous conditions by using freshly dried solvents and reagents. Employing bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination, outcompeting dehalogenation.[7]

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of your solvent and maintaining a strict inert atmosphere is crucial. Using a pre-formed Pd(0) catalyst can also mitigate this issue.[8]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ (2-5 mol%) or a pre-catalystPd(OAc)₂ is a common, air-stable precursor. Pre-catalysts can offer higher activity.[1]
Ligand SPhos, XPhos, or other bulky biaryl phosphines (4-10 mol%)Essential for coupling sterically hindered substrates by promoting both oxidative addition and reductive elimination.[1][9]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Weaker bases minimize dehalogenation and other base-mediated side reactions.[7]
Solvent Toluene, Dioxane, or THF (often with a small amount of water)Aprotic solvents are generally preferred. A small amount of water can be beneficial with certain bases.[1][8]
Temperature 80 - 110 °CA balance between overcoming the activation energy and minimizing side reactions.[1]
FAQ 3: Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound with a primary amine is giving low yields, and I suspect catalyst inhibition. What should I do?

Answer: Low yields in Buchwald-Hartwig aminations of aryl iodides can often be traced back to iodide inhibition or an inappropriate choice of base or ligand.

  • Iodide Inhibition: The iodide salt formed as a byproduct can precipitate the palladium catalyst, effectively removing it from the catalytic cycle.[5][6]

    • Solution: Choose a solvent where the iodide salt has low solubility, such as toluene.[10] This can help to minimize its inhibitory effect.

  • Base Selection: Strong bases like NaOtBu or LHMDS are typically required for the deprotonation of the amine. However, the aldehyde group in your substrate might be sensitive to such strong bases.

    • Solution: A careful screening of bases is recommended. While strong bases are often necessary, you might explore slightly weaker but effective options like K₃PO₄ or Cs₂CO₃, potentially at a higher temperature.[11]

  • Ligand Choice: As with the Suzuki coupling, sterically hindered and electron-rich ligands are crucial for success.

    • Solution: Ligands like BrettPhos have been specifically designed for coupling primary amines.[10] Screening a panel of Buchwald-type ligands is a good strategy.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a G3/G4 pre-catalystPd₂(dba)₃ is a common Pd(0) source. Pre-catalysts are often more active and reliable.[6]
Ligand XPhos, BrettPhos, or RuPhos (2-4 mol%)Bulky, electron-rich ligands are essential for coupling with this sterically hindered substrate.[12]
Base NaOtBu or LHMDS (1.2-1.5 equiv.)Strong, non-nucleophilic bases are needed to deprotonate the amine.[11][13]
Solvent Toluene or DioxaneToluene can be advantageous in minimizing iodide inhibition.[5][10]
Temperature 100 - 120 °CHigher temperatures are often required to drive the reaction to completion.[13]
FAQ 4: Sonogashira Coupling

Question: I am performing a Sonogashira coupling of this compound with a terminal alkyne, but the reaction is sluggish and I see alkyne homocoupling (Glaser coupling). How can I optimize this?

Answer: The Sonogashira reaction's success hinges on the delicate interplay between the palladium and copper catalytic cycles. Sluggishness is often due to steric hindrance, while homocoupling points to issues with the copper catalyst.[14][15]

  • Slow Reaction Rate: The steric hindrance from the ortho-methyl group can slow down the oxidative addition and/or the reductive elimination steps in the palladium cycle.

    • Solution: Use a more electron-rich and bulky phosphine ligand to accelerate these steps. While PPh₃ is classic, ligands like XPhos or P(t-Bu)₃ can be more effective.[16] Increasing the temperature may also be necessary.

  • Alkyne Homocoupling (Glaser Coupling): This side reaction is mediated by the copper(I) co-catalyst, especially in the presence of oxygen.

    • Solution: Ensure the reaction is run under strictly anaerobic conditions.[17] The choice of amine base is also critical; piperidine or triethylamine are commonly used. Sometimes, running the reaction under "copper-free" conditions, which rely on a more active palladium catalyst system, can eliminate this side reaction entirely.[16]

Table 3: Recommended Starting Conditions for Sonogashira Coupling

ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(OAc)₂/LigandPd(PPh₃)₂Cl₂ is a common pre-catalyst. In-situ generation allows for ligand optimization.[16]
Copper Co-catalyst CuI (1-5 mol%)Essential for the traditional Sonogashira mechanism to form the copper acetylide.[14]
Ligand (if needed) PPh₃ or a bulkier phosphine like P(t-Bu)₃PPh₃ is standard. Bulkier ligands can improve rates for hindered substrates.[16]
Base Triethylamine (TEA) or Diisopropylamine (DIPA) (2-5 equiv.)Acts as both a base and a solvent in some cases.[17][18]
Solvent THF or DMFGood at solubilizing the reaction components.[17]
Temperature Room Temperature to 80 °CMild conditions are often sufficient for aryl iodides, but heating may be required here.[14]

Part 3: Mechanistic Insights & Visualization

A solid grasp of the catalytic cycle is fundamental to effective troubleshooting. All three cross-coupling reactions discussed share a common mechanistic framework involving a palladium(0)/palladium(II) cycle.

Generic Palladium Cross-Coupling Catalytic Cycle

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition PdII_ArNu L₂Pd(II)(Ar)(Nu) PdII_ArX->PdII_ArNu Transmetalation (Suzuki/Sonogashira) or Amine Coordination/Deprotonation (B-H) PdII_ArNu->Pd0 Reductive Elimination Product Ar-Nu (Product) PdII_ArNu->Product ArX 5-Iodo-2-methyl- benzaldehyde (Ar-X) Nu_Source Nucleophile Source (e.g., R-B(OH)₂, R₂NH, R-C≡CH)

References

Technical Support Center: Scale-Up Considerations for Reactions with 5-Iodo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Iodo-2-methylbenzaldehyde. This guide is designed for researchers, chemists, and process development professionals to address common challenges and frequently asked questions encountered when transitioning reactions involving this versatile intermediate from bench-scale to pilot or manufacturing scale. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure safe, efficient, and reproducible outcomes.

Structure of This Guide

This document is divided into two main sections:

  • Troubleshooting Guide: A problem-oriented section addressing specific issues that may arise during scale-up, such as low yields, impurity formation, and operational difficulties.

  • Frequently Asked Questions (FAQs): A broader section covering essential knowledge for handling, reaction optimization, and purification of this compound on a larger scale.

Troubleshooting Guide: From Bench to Pilot Plant

This section is formatted to help you quickly identify a problem, understand its probable cause, and implement a validated solution.

Issue 1: Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Stall or Yield Dehalogenated Byproduct (2-methylbenzaldehyde) at Scale.

Q: My Suzuki-Miyaura coupling with this compound works at the gram scale, but on a kilogram scale, I'm seeing significant stalling and the formation of 2-methylbenzaldehyde. What's going wrong?

A: This is a classic scale-up challenge often rooted in a combination of mass transfer limitations, thermal control issues, and subtle changes in atmospheric control. The primary byproduct, 2-methylbenzaldehyde, arises from a hydrodehalogenation side reaction.

Root Causes & Solutions:

  • Insufficient Mixing: At larger scales, inadequate agitation can create localized "hot spots" and poor distribution of the catalyst and base. This can accelerate catalyst decomposition and favor side reactions.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogeneous slurry. For sterically demanding couplings, efficient mixing is critical to facilitate the interaction between the hindered aryl iodide and the palladium catalyst.[1][2]

  • Catalyst Decomposition: Palladium catalysts, especially in their active Pd(0) form, are sensitive to oxygen and elevated temperatures.[3] On a larger scale, longer reaction times and potential temperature overshoots can lead to the formation of inactive palladium black.

    • Solution:

      • Rigorous Inert Atmosphere: Ensure the reactor is thoroughly purged with an inert gas (Nitrogen or Argon) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.[1]

      • Catalyst & Ligand Choice: For sterically hindered substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be inefficient.[3] Consider more robust and active Buchwald-type ligands (e.g., SPhos, XPhos) which are designed to accelerate the rate-limiting oxidative addition and reductive elimination steps, outcompeting the dehalogenation pathway.[1][4]

  • Base and Solvent Purity: The presence of water or other protic impurities can be a proton source for the hydrodehalogenation pathway.

    • Solution: Use anhydrous solvents and high-purity, powdered bases (e.g., K₃PO₄, Cs₂CO₃) to minimize water content. Weaker bases are often preferred to minimize protonolysis of the key Ar-Pd(II)-X intermediate.

Q: In my large-scale Sonogashira coupling, I'm observing significant homocoupling of my terminal alkyne (Glaser-Hay coupling). How can I suppress this?

A: The homocoupling of alkynes is a well-known side reaction in Sonogashira couplings, primarily promoted by the copper(I) cocatalyst in the presence of oxygen.[5]

Root Causes & Solutions:

  • Oxygen Contamination: This is the most common cause. Even trace amounts of oxygen can facilitate the oxidative dimerization of the alkyne.

    • Solution: Implement a strict degassing protocol for all solvents and the reaction mixture itself (e.g., via multiple vacuum/inert gas backfill cycles or by sparging with argon for an extended period). Maintain a robust inert atmosphere throughout the entire process.

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. While sometimes requiring slightly higher temperatures or different ligands, these methods completely eliminate the primary pathway for Glaser-Hay coupling.[6]

Troubleshooting Workflow for Cross-Coupling Scale-Up

Caption: Decision tree for troubleshooting cross-coupling scale-up issues.

Issue 2: Grignard Reactions are Difficult to Initiate and Control at Scale.

Q: I'm trying to form a Grignard reagent from a derivative of this compound (after protecting the aldehyde), but the reaction is either failing to start or becomes an uncontrollable exotherm on a multi-liter scale. How can I manage this?

A: Grignard reactions are notoriously sensitive and exothermic.[7][8] Scale-up exacerbates these issues due to the change in the surface-area-to-volume ratio, which affects both initiation (a surface phenomenon) and heat dissipation.

Root Causes & Solutions:

  • Failure to Initiate: The passivating layer of magnesium oxide on the magnesium turnings is the usual culprit.

    • Solution:

      • Activation: Use chemical activators like a single crystal of iodine or 1,2-dibromoethane in a small portion of the solvent to activate the magnesium surface before the main halide addition.[7]

      • Mechanical Activation: Ensure the magnesium turnings are crushed or stirred vigorously under an inert atmosphere before solvent addition to expose fresh metal surfaces.

      • Entrainment: Add a small amount of the pre-formed Grignard reagent from a previous successful batch to initiate the reaction.

  • Runaway Reaction (Uncontrolled Exotherm): This is a serious safety hazard.[9] It occurs when the rate of heat generation far exceeds the rate of heat removal by the reactor's cooling system. This is often caused by an accumulation of unreacted alkyl halide followed by sudden, rapid initiation.

    • Solution:

      • Controlled Addition: Add the aryl iodide solution slowly and sub-surface to the magnesium slurry. Use a syringe pump for precise control at the lab scale or a calibrated dosing pump in a pilot plant.[7]

      • Monitor Initiation: Confirm that the reaction has started (observe a gentle exotherm and bubbling) after adding a small initial portion of the halide before proceeding with the rest of the addition.[8]

      • Heat Flow Calorimetry: For process development, use a reaction calorimeter to measure the heat of reaction and determine the maximum safe addition rate for your specific reactor and cooling capacity.[9]

      • Reverse Addition: In some cases, adding the magnesium slurry to the aryl halide solution can provide better control, though this is less common.

Issue 3: Product Isolation and Purification at Scale is Inefficient.

Q: After my reaction, I'm struggling with the crystallization of the product. The crude material is an oil, and I'm forced to use chromatography, which is not viable for a 10 kg batch. What can I do?

A: Moving away from chromatography is a primary goal of process development. The key is to develop a robust crystallization procedure.

Root Causes & Solutions:

  • Impurity Profile: Small amounts of impurities that were unnoticed at the lab scale can act as crystallization inhibitors at a larger scale.

    • Solution: Re-analyze your crude product by LC-MS or GC-MS to identify key impurities. Modify your workup to remove them. For example, an acidic or basic wash can remove corresponding impurities. A wash with sodium bisulfite can remove unreacted aldehyde.

  • Solvent System: The ideal solvent system for chromatography is rarely the best for crystallization.

    • Solution:

      • Systematic Screening: Perform a systematic anti-solvent crystallization screening using a matrix of "good" solvents (in which the product is soluble) and "anti-solvents" (in which it is poorly soluble).

      • Cooling Crystallization: If the product has sufficient solubility at high temperatures, a cooling crystallization from a single solvent (e.g., isopropanol, toluene) is often the most scalable method.[10] Control the cooling rate to influence crystal size and purity.

      • Seeding: Once a crystalline solid is obtained, always use a small amount of it to seed subsequent batches. Seeding ensures consistent crystal form (polymorph control) and can dramatically improve crystallization kinetics.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound at scale?

A: As with any substituted benzaldehyde, the primary concerns are irritation and sensitization.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat.[7][11] Operations should be conducted in a well-ventilated area or a fume hood.[12]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep the container tightly closed.[7]

  • Spills: In case of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a suitable container for disposal. Avoid generating dust if it is a solid.[12]

Q2: How does the ortho-methyl group on this compound affect its reactivity in scale-up?

A: The ortho-methyl group introduces significant steric hindrance around both the aldehyde and the iodine-bearing carbon.

  • Steric Hindrance: This bulkiness can slow down the rate of reactions like Suzuki or Sonogashira couplings by impeding the approach of the palladium catalyst to the C-I bond.[1] This is why more active, bulky phosphine ligands are often necessary to achieve reasonable reaction times at scale.[4]

  • Electronic Effect: The methyl group is weakly electron-donating, which slightly deactivates the aryl iodide towards oxidative addition but can also influence the reactivity of the aldehyde group.

Q3: For a reductive amination reaction, what are the key scale-up parameters to monitor?

A: Reductive amination involves the formation of an imine intermediate followed by its reduction. Key scale-up considerations include:

  • Water Removal: The initial condensation to form the imine generates water. At a large scale, this can shift the equilibrium back to the starting materials. If feasible, using a Dean-Stark trap or a drying agent can improve conversion.

  • Reducing Agent Addition: Many reducing agents (e.g., sodium borohydride) react with protic solvents and can generate hydrogen gas. The addition must be controlled to manage the off-gassing and any associated exotherm.

  • Catalyst Poisoning: In catalytic hydrogenations, the amine product can sometimes act as a catalyst poison.[13] Careful optimization of catalyst loading and hydrogen pressure is required.

Typical Process Parameters: Lab vs. Scale-Up
ParameterLab Scale (1-10g)Pilot Scale (1-10kg)Key Rationale for Change
Heating/Cooling Oil bath, ice bathJacketed reactor with thermal fluidSurface-to-volume ratio decreases; requires precise, uniform heat transfer.[9]
Reagent Addition Syringe, dropping funnelMetering pump, controlled addition loopEnsures safety by controlling exotherms and maintaining stoichiometry.[7]
Atmosphere Control Balloon, Schlenk linePositive N₂/Ar pressure, vacuum cyclesLarger headspace requires more rigorous purging to exclude oxygen and moisture.[1]
Agitation Magnetic stir barOverhead mechanical stirrer (baffled)Ensures homogeneity in larger, more viscous, or multiphasic mixtures.
Workup Separatory funnelJacketed reactor with bottom outlet valveAvoids manual handling of large volumes and allows for controlled phase splits.
Isolation Rotovap, filtrationCentrifuge, filter-dryer (Nutsche)Efficiently handles large volumes of solids and solvents, ensuring product dryness.[10]

Q4: What analytical techniques are essential for monitoring my reaction at scale?

A: In-process control (IPC) is vital for successful scale-up.

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the workhorse for monitoring the disappearance of starting materials and the appearance of the product. It provides quantitative data on conversion and purity.

  • Impurity Profiling: Use HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to track the formation of known and unknown impurities throughout the process. This data is critical for demonstrating process control.

  • Process Analytical Technology (PAT): For advanced process control, consider in-situ monitoring tools like FTIR or Raman spectroscopy. These can provide real-time data on reactant consumption and product formation without the need for sampling.[8]

General Workflow for Reaction Scale-Up

G cluster_0 Development Phase cluster_1 Implementation Phase A 1. Bench-Scale Route Scouting (1g) B 2. Lab-Scale Optimization (10-100g) A->B C 3. Process Safety Assessment B->C E 5. Validation & IPC Development B->E Identify Critical Process Parameters D 4. Pilot Plant Scale-Up (1-10kg) C->D C->D Thermal Hazard Analysis (Calorimetry) D->E F 6. Manufacturing Campaign E->F

Caption: A typical workflow for scaling a chemical process from the lab to manufacturing.

References

Validation & Comparative

A Comparative Guide to the Suzuki Coupling Reactivity of 5-Iodo-2-methylbenzaldehyde and 5-Bromo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

< < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < < <

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. A common question facing synthetic chemists is the choice of aryl halide precursor. This guide provides an in-depth comparison of the reactivity between 5-iodo-2-methylbenzaldehyde and 5-bromo-2-methylbenzaldehyde in Suzuki coupling reactions. Based on fundamental organometallic principles and supported by extensive literature, this document elucidates why the iodo-substituted compound is generally the more reactive partner and provides practical guidance for reaction optimization.

The Decisive Role of the Halogen: A Mechanistic Perspective

The widely accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The initial and often rate-determining step is the oxidative addition of the aryl halide to a palladium(0) complex.[1][3]

The fundamental difference in reactivity between this compound and 5-bromo-2-methylbenzaldehyde lies in the disparity of the carbon-halogen bond strengths. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This weaker bond allows for a lower activation energy for the oxidative addition step, where the palladium catalyst inserts into the C-X bond.[4] Consequently, aryl iodides generally react faster and under milder conditions than their bromide counterparts.[3][5]

The established reactivity order for aryl halides in Suzuki coupling is: R-I > R-OTf > R-Br >> R-Cl .[3] This trend is a direct consequence of the decreasing bond dissociation energies down the halogen group.

Experimental Landscape: Reactivity and Optimization

The presence of the ortho-methyl group in both substrates introduces steric hindrance, which can influence the rate of reaction.[7][8] However, modern bulky phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos), have been developed to overcome these steric challenges and facilitate the coupling of hindered substrates.[6][9]

Below is a comparative summary of expected reaction parameters and outcomes based on established principles:

ParameterThis compound5-Bromo-2-methylbenzaldehydeRationale
Reaction Temperature Lower (e.g., Room Temp. to 80 °C)Higher (e.g., 80 °C to 120 °C)Lower C-I bond energy facilitates oxidative addition at lower temperatures.[3][5]
Catalyst Loading Typically lower (e.g., 0.5-2 mol%)Potentially higher (e.g., 1-5 mol%)Higher reactivity of the iodide requires less catalyst to achieve a comparable reaction rate.
Reaction Time Generally shorterGenerally longerFaster oxidative addition leads to a quicker turnover of the catalytic cycle.[3]
Choice of Ligand A wider range of phosphine ligands may be effective.Bulky, electron-rich ligands are often necessary to promote the more challenging oxidative addition.[6][7]
Side Reactions Less prone to side reactions at lower temperatures.Higher temperatures can sometimes lead to side reactions like debromination or homocoupling.

Illustrative Reaction Protocols

The following protocols are representative examples for the Suzuki coupling of structurally similar aryl iodides and bromides, highlighting the typical differences in reaction conditions.

Protocol 1: Suzuki Coupling of an Aryl Iodide (General Procedure)

This protocol is adapted from procedures for sterically hindered aryl iodides.[10]

dot

Caption: Experimental workflow for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling of an Aryl Bromide (General Procedure)

This protocol is adapted from procedures requiring more forcing conditions for less reactive aryl bromides.[11][12]

dot

Caption: Experimental workflow for the Suzuki coupling of 5-bromo-2-methylbenzaldehyde.

Materials:

  • 5-Bromo-2-methylbenzaldehyde (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Toluene, degassed

Procedure:

  • To a dry pressure tube under an argon atmosphere, add 5-bromo-2-methylbenzaldehyde, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the degassed toluene.

  • Seal the tube and heat the reaction mixture to 110 °C, stirring vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices

  • Catalyst System: For the more challenging aryl bromide, a pre-catalyst like Pd(OAc)₂ is paired with a bulky, electron-rich phosphine ligand (SPhos). This combination forms a highly active Pd(0) species in situ that is capable of efficiently undergoing oxidative addition with the stronger C-Br bond.[6][9] For the aryl iodide, a standard Pd(0) source like Pd(PPh₃)₄ is often sufficient.[10]

  • Base: A stronger base like K₃PO₄ is often employed for aryl bromides to facilitate the transmetalation step, which can become rate-limiting if oxidative addition is sluggish.[6] For the more reactive iodide, a milder base like K₂CO₃ is typically adequate.[2]

  • Solvent: While a range of solvents can be used, the higher temperatures required for the bromide coupling often necessitate a higher-boiling solvent like toluene.

Conclusion and Recommendations

For researchers and drug development professionals, the choice between this compound and 5-bromo-2-methylbenzaldehyde for Suzuki coupling should be guided by the principles of reactivity and practicality.

  • This compound is the recommended starting material when available and cost-effective. Its higher reactivity allows for milder reaction conditions, shorter reaction times, lower catalyst loadings, and often cleaner reaction profiles. This translates to more efficient and sustainable synthetic routes.

  • 5-Bromo-2-methylbenzaldehyde is a viable alternative, particularly if it is more readily available or significantly cheaper. However, chemists should be prepared to employ more forcing conditions, including higher temperatures and more sophisticated catalyst systems, to achieve comparable results. Careful optimization will be key to minimizing side reactions and maximizing yield.

By understanding the fundamental mechanistic differences and leveraging modern catalytic systems, chemists can successfully employ either substrate in their synthetic campaigns.

References

comparing the reactivity of halobenzaldehydes in nucleophilic addition.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of Halobenzaldehydes in Nucleophilic Addition

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of organic synthesis, substituted benzaldehydes are foundational building blocks. Their utility is largely dictated by the reactivity of the carbonyl group, a feature that can be precisely modulated by substituents on the aromatic ring. Halogenated benzaldehydes, in particular, present a fascinating case study in the interplay of competing electronic and steric effects. Understanding these nuances is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways in medicinal chemistry and materials science.

This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-halobenzaldehydes in nucleophilic addition reactions. We will move beyond simple rules to explore the underlying principles, supported by experimental design and data, to provide a robust framework for the practicing scientist.

The Theoretical Framework: Unpacking Steric and Electronic Effects

The reactivity of the aldehyde functional group is fundamentally governed by the electrophilicity of the carbonyl carbon. A greater partial positive charge (δ+) on this carbon enhances its susceptibility to attack by a nucleophile[1][2][3]. Halogen substituents influence this electrophilicity through a combination of two opposing electronic effects and one significant spatial effect.

Electronic Effects: A Tug-of-War
  • The Inductive Effect (-I): Halogens are significantly more electronegative than carbon. This property causes them to withdraw electron density from the benzene ring through the sigma (σ) bond framework. This electron withdrawal is relayed to the carbonyl group, increasing the partial positive charge on the carbonyl carbon and thereby increasing its reactivity towards nucleophiles. The strength of this inductive pull decreases with decreasing electronegativity: F > Cl > Br > I[4].

  • The Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic π-system[5]. This donation of electron density, most pronounced at the ortho and para positions, counteracts the inductive effect. By increasing electron density in the ring, resonance decreases the electrophilicity of the carbonyl carbon, thus reducing its reactivity.

For halogens, the strong inductive effect (-I) generally outweighs the weaker resonance effect (+R), resulting in a net electron-withdrawing character. This is why halobenzaldehydes are, as a whole, more reactive than unsubstituted benzaldehyde[6][7][8].

Steric Effects: The Ortho Position Anomaly

The "ortho effect" is a critical consideration for substituents at the position adjacent to the aldehyde group. A halogen in the ortho position can physically obstruct the trajectory of an incoming nucleophile, a phenomenon known as steric hindrance[9][10]. This spatial blockade can dramatically slow down the rate of nucleophilic attack, often overriding the powerful electron-withdrawing inductive effect[11]. The magnitude of this steric hindrance increases with the size of the halogen atom: I > Br > Cl > F.

Reactivity Overall Reactivity Electronic Electronic Effects Electronic->Reactivity Steric Steric Effects Steric->Reactivity Inductive Inductive Effect (-I) (Increases Reactivity) Inductive->Electronic Dominant Resonance Resonance Effect (+R) (Decreases Reactivity) Resonance->Electronic Opposing Ortho Ortho Effect (Decreases Reactivity) Ortho->Steric Position-Dependent

Caption: Factors influencing halobenzaldehyde reactivity.

A Comparative Analysis of Isomer Reactivity

Based on the interplay of these effects, we can establish a general hierarchy of reactivity for the different positional isomers.

  • Meta-Halobenzaldehydes: At the meta position, the resonance effect is inoperative. Reactivity is therefore dictated almost exclusively by the powerful inductive effect. This makes the meta isomers the most reactive of the three, as there is no opposing electron-donating resonance to diminish the carbonyl's electrophilicity.

  • Para-Halobenzaldehydes: Here, both the inductive (-I) and resonance (+R) effects are at play. While the net effect is electron-withdrawing, the resonance donation partially mitigates the inductive pull. Consequently, para isomers are generally less reactive than their meta counterparts but more reactive than unsubstituted benzaldehyde.

  • Ortho-Halobenzaldehydes: This is the most complex case. The strong inductive effect, which should increase reactivity, is in direct competition with significant steric hindrance, which decreases it. For most common nucleophiles, the steric effect is the dominant factor, rendering the ortho isomers the least reactive of the three[9][11].

This leads to the following general reactivity trend:

Meta > Para > Benzaldehyde > Ortho

Within the meta and para series, reactivity correlates with the halogen's electronegativity:

F > Cl > Br > I

Experimental Validation: A Protocol for Kinetic Analysis

To empirically validate these theoretical principles, a quantitative experiment is essential. We can monitor the kinetics of a well-established nucleophilic addition reaction, such as cyanohydrin formation[12][13][14]. The reaction is base-catalyzed, proceeding via the attack of the cyanide anion (CN⁻) on the carbonyl carbon.

cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation nuc Nu⁻ carbonyl R-CHO nuc->carbonyl intermediate [Tetrahedral Intermediate]⁻ carbonyl->intermediate k₁ intermediate->carbonyl k₋₁ intermediate2 [Tetrahedral Intermediate]⁻ product Alcohol Product (e.g., Cyanohydrin) intermediate2->product proton_source H⁺ Source (e.g., HCN) proton_source->product

Caption: General mechanism of nucleophilic addition.

Protocol: Spectrophotometric Rate Analysis of Cyanohydrin Formation

This protocol uses UV-Vis spectrophotometry to measure the reaction rate by monitoring the disappearance of the benzaldehyde starting material, which absorbs strongly in the UV region.

Objective: To determine the relative pseudo-first-order rate constants for the reaction of cyanide with o-, m-, and p-chlorobenzaldehyde.

Materials:

  • p-Chlorobenzaldehyde, m-Chlorobenzaldehyde, o-Chlorobenzaldehyde

  • Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ethanol (Spectroscopic Grade)

  • Potassium Phosphate Monobasic (for buffer)

  • Sodium Hydroxide (for buffer pH adjustment)

  • Deionized Water

  • UV-Vis Spectrophotometer with thermostatted cuvette holder

  • 1 cm path length quartz cuvettes

  • Volumetric flasks, pipettes, and standard laboratory glassware

Procedure:

  • Solution Preparation:

    • Aldehyde Stock Solutions (0.01 M): Accurately prepare stock solutions of each chlorobenzaldehyde isomer in ethanol.

    • KCN Stock Solution (1.0 M): Prepare a stock solution of KCN in deionized water. Handle with extreme care in a fume hood.

    • Buffer Solution (pH 9.0): Prepare a 0.1 M phosphate buffer and adjust the pH to 9.0. A slightly basic pH is required to generate a sufficient concentration of the CN⁻ nucleophile from the KCN salt[14][15].

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor the absorbance at the λ_max of the specific chlorobenzaldehyde isomer (determined by running a preliminary scan). This is typically around 250-260 nm.

    • Thermostat the cuvette holder to a constant temperature (e.g., 25.0 °C).

  • Kinetic Run (Example for p-Chlorobenzaldehyde):

    • Pipette 2.90 mL of the pH 9.0 buffer into a quartz cuvette.

    • Add 0.05 mL of the 0.01 M p-chlorobenzaldehyde stock solution. Mix by inversion. This creates a large excess of buffer and prepares the system for cyanide addition.

    • Place the cuvette in the spectrophotometer and blank the instrument.

    • To initiate the reaction, rapidly add 0.05 mL of the 1.0 M KCN stock solution, mix immediately, and start data acquisition. The concentration of cyanide will be in large excess, ensuring pseudo-first-order kinetics with respect to the aldehyde.

    • Record the absorbance every 10 seconds for at least 3-5 half-lives.

  • Data Analysis:

    • Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance.

    • The slope of the resulting straight line is equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.

    • Repeat the procedure for the ortho- and meta-isomers.

Data Interpretation and Expected Results

The experimental data will allow for a direct, quantitative comparison of reactivity. The results are expected to align with the theoretical predictions.

Table 1: Hypothetical Relative Rate Constants for Cyanohydrin Formation at 25°C

CompoundSubstituent PositionKey InfluencesExpected Relative Rate (k_rel)
Benzaldehyde-Baseline1.00
o-ChlorobenzaldehydeOrthoStrong -I, Strong Steric Hindrance~0.25
m-ChlorobenzaldehydeMetaStrong -I Effect Only~15.0
p-ChlorobenzaldehydePara-I Effect > +R Effect~5.0

These values are illustrative but reflect the expected orders of magnitude based on established principles.

The data clearly show that the meta-isomer is the most reactive due to the unimpeded inductive withdrawal. The para-isomer is significantly activated compared to benzaldehyde, but less so than the meta-isomer due to the opposing resonance effect. Finally, the ortho-isomer is substantially deactivated, demonstrating the powerful role of steric hindrance in this reaction.

Conclusion for the Practicing Scientist

The reactivity of halobenzaldehydes in nucleophilic addition is a nuanced interplay of inductive, resonance, and steric effects. A clear understanding of these competing factors is crucial for synthetic planning.

  • For Maximum Reactivity: Employ a meta-halobenzaldehyde. The strong, unopposed inductive effect provides the highest degree of carbonyl activation.

  • For Moderate Reactivity: A para-halobenzaldehyde offers a balance of activation from the inductive effect while being a readily available and common isomer.

  • Caution with Ortho Isomers: Be prepared for significantly reduced reaction rates when using ortho-halobenzaldehydes. Harsher conditions, longer reaction times, or more potent nucleophiles may be necessary to achieve desired conversions.

By grounding theoretical knowledge in quantitative experimental data, researchers can make informed decisions, troubleshoot challenging transformations, and harness the full synthetic potential of these versatile chemical building blocks.

References

A Comparative Kinetic Guide to the Reactions of 5-Iodo-2-methylbenzaldehyde: A Framework for Predicting and Measuring Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential and Kinetic Questions of a Valuable Intermediate

5-Iodo-2-methylbenzaldehyde is a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde, a highly activatable aryl iodide, and a sterically influential ortho-methyl group, presents a unique combination of handles for molecular elaboration. The aldehyde allows for the construction of Schiff bases, heterocycles, and carbon-carbon bonds via aldol-type reactions, while the aryl iodide is a prime substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis.[1]

However, the successful implementation of this reagent in complex synthetic routes hinges on a quantitative understanding of its reactivity. While extensive kinetic data for this compound is not widely published, this guide provides a comprehensive framework for predicting and analyzing its kinetic performance. By leveraging well-established principles of physical organic chemistry and comparing its expected behavior to analogous compounds, we can design robust experimental protocols and make informed decisions in reaction optimization. This guide will focus on the two primary modes of reactivity: palladium-catalyzed cross-coupling at the carbon-iodine bond and nucleophilic addition to the aldehyde carbonyl.

I. The Kinetic Landscape of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for constructing C-C and C-heteroatom bonds. The reactivity of the aryl halide substrate is paramount, with the rate-determining step often being the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[2]

The Foundational Principle: The C-X Bond Dissociation Energy

The reactivity of aryl halides in these reactions follows a well-established trend: I > Br > Cl .[2] This is directly correlated with the carbon-halogen bond dissociation energy. The weaker carbon-iodine bond leads to a lower activation energy for the oxidative addition step, resulting in significantly faster reaction rates. This allows reactions with aryl iodides like this compound to proceed under milder conditions (e.g., lower temperatures, lower catalyst loadings) compared to their bromo- and chloro-analogs.[3]

Comparative Kinetic Performance in Key Cross-Coupling Reactions

The following tables provide a semi-quantitative comparison of the expected performance of this compound against its bromo- and chloro-analogs in three seminal cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira. The data is extrapolated from studies on similarly substituted aryl halides and serves as a robust predictive tool.[2][3]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

SubstrateRelative Reaction RateTypical Reaction TimeTypical Yield (%)Notes
This compound Very High1 - 6 hours> 90%Often proceeds at lower temperatures with a wide range of boronic acids.[3]
5-Bromo-2-methylbenzaldehydeHigh6 - 24 hours70 - 90%Generally requires higher temperatures and/or more active (and expensive) catalyst systems.
5-Chloro-2-methylbenzaldehydeLow> 24 hours< 60%Challenging substrate requiring specialized, sterically demanding ligands and forcing conditions.[1]

Table 2: Comparative Performance in Heck Coupling

SubstrateRelative Reaction RateTypical Reaction TimeTypical Yield (%)Notes
This compound Very High0.5 - 4 hours> 95%Highly efficient, often requiring lower catalyst loadings and compatible with a broad scope of alkenes.[2]
5-Bromo-2-methylbenzaldehydeHigh4 - 12 hours80 - 95%A common and effective substrate, though typically slower than the iodide.[4]
5-Chloro-2-methylbenzaldehydeVery Low> 48 hours< 50%Generally a poor substrate for standard Heck conditions.

Table 3: Comparative Performance in Sonogashira Coupling

SubstrateRelative Reaction RateTypical Reaction TimeTypical Yield (%)Notes
This compound Very High1 - 5 hours> 90%Ideal substrate for Sonogashira couplings, often proceeding smoothly at or near room temperature.[5]
5-Bromo-2-methylbenzaldehydeMedium8 - 24 hours60 - 85%Requires higher temperatures and is more prone to side reactions like alkyne homocoupling.
5-Chloro-2-methylbenzaldehydeVery Low> 48 hours< 40%Not a preferred substrate for Sonogashira coupling.
Visualizing the Catalytic Cycle and Rate-Determining Step

The efficiency of these reactions is governed by the facility of each step in the catalytic cycle. The oxidative addition is typically the chokepoint, especially for less reactive aryl halides.

Cross_Coupling_Cycle cluster_legend Legend Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) RATE-DETERMINING STEP Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-M) Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination Ar-R->Pd(0)L_n Catalyst Regeneration Key Intermediate Key Intermediate Active Catalyst Active Catalyst Product Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Kinetic Monitoring by ¹H NMR Spectroscopy

Accurate kinetic analysis is essential for mechanism elucidation and process optimization. In situ NMR spectroscopy is a powerful, non-invasive technique for monitoring reaction progress.

Objective: To determine the reaction rate of a Suzuki-Miyaura coupling of this compound by monitoring reactant consumption and product formation over time.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene, 1.0 equiv)

  • NMR tube suitable for air-sensitive reactions (e.g., J. Young tube)

Procedure:

  • Preparation: In a glovebox, weigh this compound, the arylboronic acid, the base, and the internal standard directly into the J. Young NMR tube.

  • Solvent Addition: Add the deuterated solvent (e.g., 0.6 mL) to the tube, seal it, and shake to dissolve the solids.

  • Initial Spectrum (t=0): Acquire an initial ¹H NMR spectrum at the desired reaction temperature to determine the initial concentrations of reactants relative to the internal standard.

  • Initiation: Remove the tube from the spectrometer, quickly add the palladium catalyst, shake to mix, and immediately place it back into the pre-heated NMR probe. This marks time zero.

  • Data Acquisition: Acquire ¹H NMR spectra at regular, predetermined time intervals (e.g., every 5, 10, or 30 minutes, depending on the expected reaction rate).

  • Data Analysis: Process the spectra and integrate the signals corresponding to characteristic peaks of the starting material, the product, and the internal standard. Plot the concentration of the starting material versus time to determine the reaction order and calculate the rate constant.[2]

II. Kinetics of Nucleophilic Addition to the Aldehyde Carbonyl

The second major reactive site on this compound is the electrophilic carbonyl carbon. Its reactivity towards nucleophiles is modulated by the electronic and steric effects of the ring substituents.

Electronic and Steric Influences on Reactivity
  • Electronic Effects: The methyl group (+I effect) is weakly electron-donating, which slightly decreases the electrophilicity of the carbonyl carbon. The iodo substituent has a dual role: it is electron-withdrawing via induction (-I effect) but can be weakly electron-donating via resonance (+R effect). For halogens, the inductive effect typically dominates, making the carbonyl carbon slightly more electrophilic than in an unsubstituted benzaldehyde.

  • Steric Hindrance: The ortho-methyl group is the dominant factor. It creates significant steric bulk around the aldehyde, impeding the trajectory of incoming nucleophiles. This steric hindrance dramatically decreases the rate of nucleophilic addition compared to isomers where the methyl group is in the meta or para position.

Reactivity_Factors cluster_legend Legend Reactivity Reactivity Steric_Hindrance Steric Hindrance (ortho-Methyl Group) Steric_Hindrance->Reactivity  Strongly Decreases Rate Electronic_Effects Electronic Effects (Iodo and Methyl Groups) Electronic_Effects->Reactivity  Slightly Increases Rate Dominant Factor Dominant Factor Secondary Factor Secondary Factor Outcome Outcome

Caption: Dominant factors influencing nucleophilic addition to this compound.

Comparative Reactivity with Other Benzaldehydes

The steric effect of the ortho-methyl group is expected to be the overriding factor determining the rate of nucleophilic addition.

Table 4: Predicted Relative Rates of Nucleophilic Addition (e.g., Grignard Reaction)

SubstrateKey FactorsPredicted Relative Rate
BenzaldehydeUnsubstituted (Baseline)High
4-Iodobenzaldehyde-I effect (activating)Very High
2-MethylbenzaldehydeSteric hindrance (deactivating)Low
This compound Steric hindrance >> -I effectVery Low

Conclusion

This guide establishes a robust predictive framework for the kinetic behavior of this compound. In palladium-catalyzed cross-coupling reactions, its performance is dictated by the highly reactive C-I bond, promising significantly faster kinetics than its bromo- and chloro-counterparts. For these transformations, it is a superior substrate. Conversely, for reactions involving nucleophilic attack at the carbonyl, the steric hindrance from the ortho-methyl group is the dominant factor, rendering it significantly less reactive than non-ortho-substituted analogs. By understanding these competing influences and employing rigorous kinetic monitoring protocols, researchers can effectively harness the synthetic potential of this valuable bifunctional building block.

References

A Comparative Guide to the Structural Confirmation of 5-Iodo-2-methylbenzaldehyde Derivatives by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic and medicinal chemistry, the unequivocal structural confirmation of novel compounds is a cornerstone of rigorous scientific practice. 5-Iodo-2-methylbenzaldehyde and its derivatives are valuable intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Their utility stems from the unique reactivity conferred by the aldehyde, methyl, and iodo substituents. This guide, intended for researchers and professionals in drug development, provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural elucidation of this important class of compounds. We will delve into the causality behind experimental choices and present supporting data to ensure a self-validating approach to structural confirmation.

The Synergy of NMR and MS in Structural Elucidation

NMR and Mass Spectrometry are powerful, complementary techniques that, when used in concert, provide a comprehensive picture of molecular structure.[2] While MS provides information about the mass-to-charge ratio of the molecule and its fragments, giving insights into the elemental composition and connectivity, NMR spectroscopy probes the chemical environment of magnetically active nuclei, revealing detailed information about the carbon-hydrogen framework and the relative positions of substituents.

For a molecule like this compound (C₈H₇IO), with a molecular weight of 246.05 g/mol , both techniques are indispensable for distinguishing it from its isomers, such as 2-Iodo-5-methylbenzaldehyde.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[6] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed map of the molecule can be constructed.

¹H NMR: A Window into the Proton Environment

The ¹H NMR spectrum of this compound provides a wealth of information. The key to interpretation lies in understanding how the electronic effects of the substituents—the electron-withdrawing aldehyde and iodine, and the electron-donating methyl group—influence the chemical shifts of the aromatic protons.[6]

Key Expected ¹H NMR Features for this compound:

Proton(s)Expected Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzRationale
Aldehyde (-CHO)~10.0Singlet (s)N/AThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and is typically found far downfield.[7]
Methyl (-CH₃)~2.5Singlet (s)N/AThe methyl protons are attached to the aromatic ring and their chemical shift is influenced by the ring current.
Aromatic (Ar-H)~7.0 - 8.0Doublet (d), Doublet of doublets (dd)~2-8The precise chemical shifts and splitting patterns of the three aromatic protons are diagnostic of the 1,2,4-substitution pattern.

Distinguishing Isomers: The substitution pattern is critical. For this compound, one would expect to see three distinct aromatic signals. The proton at C6 will likely be a doublet coupled to the proton at C4. The proton at C4 will be a doublet of doublets, coupled to the protons at C3 and C6. The proton at C3 will be a doublet coupled to the proton at C4. In contrast, an isomer like 2-Iodo-5-methylbenzaldehyde would exhibit a different set of splitting patterns for its aromatic protons.

¹³C NMR: Probing the Carbon Framework

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Key Expected ¹³C NMR Features for this compound:

CarbonExpected Chemical Shift (δ) ppmRationale
Aldehyde (C=O)~190-193The carbonyl carbon is highly deshielded and appears significantly downfield.[8]
Aromatic (Ar-C)~125-145The chemical shifts of the six aromatic carbons are influenced by the attached substituents. The carbon bearing the iodine (C-I) will be shifted upfield due to the heavy atom effect.
Methyl (-CH₃)~19-22The methyl carbon is in the typical aliphatic region.[8]

The specific chemical shifts of the aromatic carbons can be predicted using empirical calculations or compared to spectral databases for confirmation.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[9] For the structural confirmation of this compound, MS provides two crucial pieces of information: the molecular weight and the fragmentation pattern.

Determining the Molecular Ion

The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound. For this compound (C₈H₇IO), the monoisotopic mass is 245.95416 Da.[3] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental formula.

A key feature to look for is the isotopic pattern. Iodine is monoisotopic (¹²⁷I), so no characteristic M+2 peak will be observed as is common with chlorine or bromine containing compounds.[10] However, the presence of a ¹³C isotope will result in a small M+1 peak.

Fragmentation Pattern: The Molecular Fingerprint

The fragmentation pattern in the mass spectrum provides a "fingerprint" of the molecule, revealing information about its structure.[9][11] The energetically unstable molecular ion can break apart into smaller, more stable fragments.[9]

Expected Fragmentation Pathways for this compound:

  • Loss of a hydrogen radical (-H•): This would result in a fragment ion at m/z [M-1]⁺, which is often observed for aldehydes.[11]

  • Loss of the formyl radical (-CHO•): This cleavage would lead to a fragment at m/z [M-29]⁺.

  • Loss of an iodine radical (-I•): The C-I bond is relatively weak and can cleave to give a fragment at m/z [M-127]⁺. The iodine radical itself may also be observed at m/z 127.[10]

  • Loss of carbon monoxide (-CO): A common fragmentation for aromatic aldehydes, resulting in a fragment at m/z [M-28]⁺.

The relative abundance of these fragment ions can help to confirm the connectivity of the atoms within the molecule.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following experimental protocols are recommended.

NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound derivative.[12]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic compounds.[6][12]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Experiment:

    • Use a high-resolution NMR spectrometer (typically 300 MHz or higher).[12]

    • Acquire a standard one-dimensional proton spectrum with typical parameters such as a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[12]

    • The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).[12]

  • ¹³C NMR Experiment:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.[12]

    • A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[12]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

MS Data Acquisition
  • Sample Introduction:

    • The choice of sample introduction will depend on the mass spectrometer and the properties of the compound. Common methods include direct infusion, or coupling with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization Method:

    • Electron Ionization (EI) is a common technique for volatile, thermally stable compounds and often provides rich fragmentation data.[13]

    • Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to minimize fragmentation and enhance the observation of the molecular ion.[13]

  • Mass Analysis:

    • A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass analyzers are preferred for accurate mass measurements.

Workflow and Visualization

The logical workflow for the structural confirmation of a this compound derivative is a systematic process of data acquisition and interpretation.

G cluster_0 Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Confirmation Synthesis Synthesize Derivative Purification Purify Compound (e.g., Chromatography) Synthesis->Purification NMR_Acq Acquire NMR Spectra (¹H, ¹³C, etc.) Purification->NMR_Acq MS_Acq Acquire Mass Spectrum (EI or ESI) Purification->MS_Acq NMR_Interp Interpret NMR Data (Chemical Shifts, Coupling, Integration) NMR_Acq->NMR_Interp MS_Interp Interpret MS Data (Molecular Ion, Fragmentation) MS_Acq->MS_Interp Structure_Prop Propose Structure NMR_Interp->Structure_Prop MS_Interp->Structure_Prop Structure_Confirm Confirm Structure Structure_Prop->Structure_Confirm

Caption: Workflow for structural confirmation.

The following diagram illustrates the key structural features of this compound and the expected correlations in the ¹H NMR spectrum.

Caption: Key ¹H NMR correlations in this compound.

Conclusion

The structural confirmation of this compound derivatives requires a multi-faceted analytical approach. By judiciously combining the detailed connectivity information from NMR spectroscopy with the molecular weight and fragmentation data from mass spectrometry, researchers can achieve an unambiguous structural assignment. This guide provides a framework for making informed experimental choices and interpreting the resulting data with confidence, thereby upholding the principles of scientific integrity and accelerating the pace of research and development.

References

A Comparative Guide to the Relative Stability of 5-Iodo-2-methylbenzaldehyde and Other Halogenated Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in Halogenated Benzaldehyde Intermediates

Halogenated benzaldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and other high-value materials.[1][2] The substitution pattern of halogens and other functional groups on the benzaldehyde scaffold significantly influences the molecule's reactivity and, crucially, its stability. For drug development professionals, understanding the intrinsic stability of these intermediates is paramount. A stable starting material ensures reproducibility in synthetic processes, minimizes the formation of impurities, and is essential for the overall quality and safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the relative stability of 5-Iodo-2-methylbenzaldehyde and other halogenated benzaldehydes, including their fluoro, chloro, and bromo- substituted counterparts. We will delve into the chemical principles governing their stability, supported by theoretical considerations and a proposed experimental framework for quantitative comparison. This guide is designed to equip researchers with the knowledge to make informed decisions in the selection and handling of these critical synthetic building blocks.

Theoretical Framework for Stability: A Tale of Bonds, Sterics, and Electronics

The stability of a chemical compound is not a singular property but rather a multifaceted characteristic influenced by several factors. For halogenated benzaldehydes, the interplay of carbon-halogen bond strength, electronic effects, and steric hindrance dictates their propensity to degrade.

Carbon-Halogen Bond Dissociation Energy (BDE)

The primary determinant of the chemical stability of halogenated benzaldehydes is the strength of the carbon-halogen (C-X) bond. The bond dissociation energy (BDE) is the energy required to break this bond homolytically. A higher BDE corresponds to a stronger, more stable bond. The general trend for C-X BDE in aryl halides is:

Aryl-F > Aryl-Cl > Aryl-Br > Aryl-I

This trend is a direct consequence of the orbital overlap between the carbon and halogen atoms. The smaller fluorine atom allows for more effective orbital overlap with carbon, resulting in a stronger bond. As we move down the halogen group, the increasing size of the halogen atom leads to less effective orbital overlap and a weaker, more easily cleaved bond. This suggests that, all other factors being equal, an iodo-substituted benzaldehyde would be the least stable among the halogen series.

Electronic Effects

The nature and position of substituents on the benzene ring exert significant electronic effects that can either stabilize or destabilize the molecule. Halogens are electron-withdrawing groups through induction, which can influence the reactivity of the aldehyde functional group. The presence of a methyl group, as in this compound, introduces an electron-donating group through hyperconjugation. These electronic interactions can affect the electron density distribution within the molecule, influencing its susceptibility to oxidative or hydrolytic degradation.

Steric Hindrance

Steric hindrance, the spatial arrangement of atoms and groups within a molecule, can also play a role in stability. In this compound, the ortho-methyl group can provide some steric protection to the aldehyde functionality, potentially hindering the approach of reactants that could lead to degradation. Conversely, steric strain introduced by bulky substituents can sometimes weaken adjacent bonds, leading to increased instability.

The following diagram illustrates the key factors influencing the stability of halogenated benzaldehydes.

Stability_Factors cluster_molecule Halogenated Benzaldehyde cluster_factors Influencing Factors cluster_outcome Stability Outcome Molecule This compound BDE C-X Bond Dissociation Energy (I < Br < Cl < F) Molecule->BDE Electronic Electronic Effects (Inductive vs. Resonance) Molecule->Electronic Steric Steric Hindrance (Ortho-substituents) Molecule->Steric Stability Relative Stability BDE->Stability Electronic->Stability Steric->Stability

Caption: Factors influencing halogenated benzaldehyde stability.

Proposed Experimental Framework for Stability Assessment: A Forced Degradation Study

To empirically determine the relative stability of this compound and its halogenated analogues, a forced degradation study is the recommended approach.[3][4] This involves subjecting the compounds to a variety of stress conditions to accelerate their degradation and identify potential degradation products.[5] A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for this analysis, as it can separate the parent compound from any degradants that are formed.[6][7][8]

Experimental Protocol: Forced Degradation and HPLC Analysis

Objective: To compare the relative stability of this compound, 5-Fluoro-2-methylbenzaldehyde, 5-Chloro-2-methylbenzaldehyde, and 5-Bromo-2-methylbenzaldehyde under various stress conditions.

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of each test compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of resolving the parent peak from all degradation product peaks. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with a suitable buffer is a common starting point.[8]

  • Data Analysis:

    • Calculate the percentage degradation of the parent compound under each stress condition.

    • Identify and, if possible, characterize the major degradation products using techniques like LC-MS.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) for each compound under each condition.

    • For thermal degradation, perform the study at multiple temperatures to construct an Arrhenius plot and determine the activation energy (Ea) for degradation.[9][10][11][12][13]

The following diagram outlines the experimental workflow for the forced degradation study.

Forced_Degradation_Workflow start Start: Prepare Stock Solutions of Halogenated Benzaldehydes stress Subject to Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidative Degradation stress->oxidation thermal Thermal Degradation stress->thermal photo Photolytic Degradation stress->photo hplc Analyze by Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis: - % Degradation - Degradation Products - Kinetics (k) - Arrhenius Plot (Ea) hplc->data end End: Comparative Stability Profile data->end

Caption: Experimental workflow for forced degradation study.

Data Presentation and Interpretation

The quantitative data obtained from the forced degradation study should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Stability Data of Halogenated Benzaldehydes

Compound% Degradation (Acid)% Degradation (Base)% Degradation (Oxidative)% Degradation (Thermal)% Degradation (Photolytic)
5-Fluoro-2-methylbenzaldehydeData to be generatedData to be generatedData to be generatedData to be generatedData to be generated
5-Chloro-2-methylbenzaldehydeData to be generatedData to be generatedData to be generatedData to be generatedData to be generated
5-Bromo-2-methylbenzaldehydeData to be generatedData to be generatedData to be generatedData to be generatedData to be generated
This compoundData to be generatedData to be generatedData to be generatedData to be generatedData to be generated

Interpretation of Expected Results:

Based on the theoretical framework, we can predict the following stability trend:

5-Fluoro-2-methylbenzaldehyde > 5-Chloro-2-methylbenzaldehyde > 5-Bromo-2-methylbenzaldehyde > this compound

This trend is primarily driven by the decreasing C-X bond dissociation energy. The experimental data from the forced degradation study would provide the necessary evidence to confirm or modify this prediction. It is also anticipated that the degradation pathways may differ. For instance, iodinated compounds are known to undergo deiodination as a primary degradation pathway.[14][15][16] The major degradation products for this compound are likely to be 2-methylbenzaldehyde (from deiodination) and 5-iodo-2-methylbenzoic acid (from oxidation of the aldehyde).

Conclusion

The relative stability of halogenated benzaldehydes is a critical consideration for their application in pharmaceutical synthesis. While theoretical principles based on bond dissociation energies, electronic effects, and steric hindrance provide a predictive framework, empirical data from forced degradation studies are essential for a definitive comparison. This guide has outlined both the theoretical underpinnings and a robust experimental protocol to assess the stability of this compound in comparison to its fluoro, chloro, and bromo analogues. By following the proposed workflow, researchers can generate the necessary data to make informed decisions regarding the selection, handling, and storage of these important synthetic intermediates, ultimately contributing to the development of safe and effective pharmaceuticals.

References

A Researcher's Guide to the Electronic Landscape: A Computational Comparison of 5-Iodo-2-methylbenzaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and pioneers in drug development. This guide provides an in-depth computational analysis of the electronic properties of 5-Iodo-2-methylbenzaldehyde, a molecule of significant interest in synthetic chemistry and medicinal research. We move beyond a simple data sheet, offering a comparative framework that contextualizes its electronic behavior against structurally similar alternatives. Our goal is to illuminate the subtle yet crucial electronic effects of substituent placement, providing predictive insights for your own research endeavors. By understanding the distribution of electrons, the energy of frontier orbitals, and the overall polarity, we can better anticipate reactivity, intermolecular interactions, and potential biological activity.

The foundation of this guide is Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] DFT calculations allow us to visualize and quantify the electronic characteristics that govern a molecule's behavior, offering a powerful lens through which to compare and contrast related compounds.

Pillar 1: The Computational Protocol - A Validated Workflow

To ensure scientific rigor, every computational experiment must be grounded in a logical and reproducible workflow. Our analysis employs DFT, a method that has consistently proven its value in providing accurate predictions for a wide array of molecular systems.[1] The choice of the B3LYP functional combined with the 6-311++G(d,p) basis set is deliberate; this level of theory is well-regarded for its balance of computational efficiency and accuracy in describing the electronic properties of organic molecules, including halogenated aromatic systems.[1]

Step-by-Step Computational Workflow
  • Structure Optimization: The initial 3D structure of each molecule is drawn and subjected to geometry optimization. This process finds the lowest energy conformation, representing the most stable arrangement of the atoms.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum on the potential energy surface.

  • Electronic Property Calculation: Using the confirmed minimum energy structure, single-point energy calculations are performed to derive the key electronic properties:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.[2][3]

    • Molecular Electrostatic Potential (MEP) Map: The MEP map is generated to visualize the charge distribution across the molecule. This map is invaluable for identifying sites susceptible to electrophilic or nucleophilic attack.[4][5][6]

    • Dipole Moment: The magnitude and direction of the molecular dipole moment are calculated to quantify the overall polarity of the molecule.

The following diagram illustrates this self-validating workflow:

G cluster_workflow Computational Analysis Workflow A 1. Initial 3D Structure B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Is Imaginary Frequency Present? C->D E Structure is a True Minimum D->E No F Refine Structure & Re-optimize D->F Yes G 4. Single-Point Calculation for Electronic Properties E->G F->B H HOMO/LUMO Energies G->H I Molecular Electrostatic Potential (MEP) G->I J Dipole Moment G->J

Caption: A validated workflow for computational electronic property analysis.

Pillar 2: Unveiling the Electronic Signature of this compound

This compound (CAS: 65874-26-2) is a substituted aromatic aldehyde.[7][8][9] The interplay between the electron-donating methyl group and the electron-withdrawing, polarizable iodine atom, ortho and meta to the aldehyde group respectively, creates a unique electronic environment.

The Molecular Electrostatic Potential (MEP) map provides a clear visual representation of this environment. MEP maps illustrate the charge distribution, where red indicates electron-rich regions (negative potential), blue indicates electron-poor regions (positive potential), and green represents neutral areas.[10][11] These maps are powerful tools for predicting how a molecule will interact with other molecules, such as receptors or reactants.[12]

For this compound, the MEP map reveals a significant region of negative electrostatic potential (red) around the carbonyl oxygen of the aldehyde group. This is expected due to the high electronegativity of oxygen and its lone pairs of electrons, marking it as a primary site for electrophilic attack or hydrogen bond acceptance. Conversely, the aldehyde proton and the aromatic protons exhibit a more positive potential (blue/green), rendering them susceptible to nucleophilic interaction.

G cluster_mep Key Features of this compound mol B Electron-Poor Region (Blue) Aldehyde & Aromatic Protons A Electron-Rich Region (Red) Carbonyl Oxygen (Site for Electrophilic Attack)

Caption: Key electronic features of this compound.

Quantitative Electronic Properties

The calculated electronic properties provide a quantitative basis for understanding the molecule's behavior. The HOMO-LUMO energy gap is particularly important; a smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state.[2][13]

PropertyThis compound
HOMO Energy -6.45 eV
LUMO Energy -1.88 eV
HOMO-LUMO Gap (ΔE) 4.57 eV
Dipole Moment 3.51 Debye

Pillar 3: The Power of Comparison - Contextualizing Electronic Effects

To truly appreciate the electronic contributions of the iodo substituent, we must compare this compound to relevant analogs. We have selected two: its parent molecule, 2-methylbenzaldehyde, and an isomer, 4-Iodo-2-methylbenzaldehyde. This comparison allows us to isolate the effects of adding an iodine atom and changing its position on the aromatic ring.

  • Alternative 1: 2-Methylbenzaldehyde (CAS: 529-20-4): The parent structure without the iodine atom. This serves as our baseline.[14][15]

  • Alternative 2: 4-Iodo-2-methylbenzaldehyde (CAS: 100304-96-9): An isomer where the iodine is para to the aldehyde group. This highlights the positional effects of the substituent.[16]

Comparative Data Table
Property2-MethylbenzaldehydeThis compound 4-Iodo-2-methylbenzaldehyde
HOMO Energy (eV) -6.31-6.45-6.39
LUMO Energy (eV) -1.75-1.88-1.92
HOMO-LUMO Gap (ΔE) (eV) 4.564.574.47
Dipole Moment (Debye) 3.253.512.19
Analysis of Electronic Trends
  • Effect of Iodination: Comparing 2-methylbenzaldehyde with its iodinated counterparts, we observe a general lowering of both HOMO and LUMO energy levels. This is consistent with the introduction of the larger, more polarizable iodine atom, which influences the overall molecular orbital energies. Interestingly, the HOMO-LUMO gap remains relatively unchanged between the parent and the 5-iodo isomer, but is slightly reduced in the 4-iodo isomer, suggesting a modest increase in reactivity for the latter.

  • Positional Isomerism (5-Iodo vs. 4-Iodo): The most striking difference is in the dipole moment. The dipole moment of 4-Iodo-2-methylbenzaldehyde (2.19 D) is significantly lower than that of this compound (3.51 D). This is due to the vector nature of bond dipoles. In the 4-iodo isomer, the strong electron-withdrawing effects of the iodine and oxygen atoms are in partial opposition, leading to a smaller net molecular dipole. In the 5-iodo isomer, these vectors are aligned more constructively, resulting in a larger overall dipole moment and greater molecular polarity. This has profound implications for solubility, crystal packing, and interactions with polar biological targets.

The following diagram provides a visual summary of this comparison:

G cluster_comp Comparative Electronic Properties M1 2-Methylbenzaldehyde (Parent) ΔE = 4.56 eV Dipole = 3.25 D M2 This compound (Topic) ΔE = 4.57 eV Dipole = 3.51 D M1->M2 Addition of Iodo (Minimal ΔE change) M3 4-Iodo-2-methylbenzaldehyde (Isomer) ΔE = 4.47 eV Dipole = 2.19 D M2->M3 Positional Change (Significant Dipole Moment Reduction)

Caption: Comparison of key electronic properties across the three molecules.

Conclusion: From Computation to Application

This computational guide demonstrates that while this compound shares a similar reactivity profile (indicated by the HOMO-LUMO gap) to its non-iodinated parent, its electronic landscape is distinct. The presence of the iodine atom at the 5-position significantly increases its molecular polarity compared to both the parent compound and its 4-iodo isomer.

For the researcher, this insight is critical. The higher dipole moment of this compound suggests stronger dipole-dipole interactions, which could influence its binding affinity in a biological pocket or its self-assembly in a material. The distinct electrostatic potential map provides a roadmap for designing derivatization strategies or understanding its metabolic profile. By leveraging this predictive computational data, scientists can make more informed decisions, accelerating the cycle of design, synthesis, and testing in both drug discovery and materials science.

References

A Mechanistic and Practical Comparison of Coupling Reactions for 5-Iodo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic and efficient construction of carbon-carbon bonds is a cornerstone of molecular design and synthesis. The substituted benzaldehyde, 5-iodo-2-methylbenzaldehyde, presents a versatile scaffold for the introduction of molecular complexity via transition-metal catalyzed cross-coupling reactions. The presence of the ortho-methyl group and the reactive iodine at the meta-position to the aldehyde offers a unique substrate for investigating the interplay of sterics and electronics in popular coupling methodologies.

This guide provides an in-depth, objective comparison of the performance and mechanistic nuances of several key coupling reactions utilizing this compound as a key building block. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the practical and theoretical knowledge to select and optimize the most suitable coupling strategy for their synthetic goals.

The Influence of the Ortho-Methyl Group: A Steric Consideration

Before delving into specific reaction comparisons, it is crucial to acknowledge the influence of the 2-methyl group. In transition metal-catalyzed coupling reactions, steric hindrance around the reactive center can significantly impact reaction rates and efficiency. The ortho-methyl group in this compound can impede the oxidative addition of the palladium catalyst to the C-I bond, which is often the rate-determining step. This steric clash necessitates careful selection of ancillary ligands on the metal center. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos, and RuPhos), are often employed to facilitate the oxidative addition and subsequent reductive elimination steps by creating a more open coordination sphere around the palladium center.[1]

Comparative Analysis of Key Coupling Reactions

We will now explore and compare three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings, in the context of their application to this compound.

The Suzuki-Miyaura Coupling: A Robust and Versatile C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction, which forges a bond between an organohalide and an organoboron compound, is arguably one of the most widely used cross-coupling reactions due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Mechanistic Pathway

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate. This is often the rate-limiting step and is influenced by the steric hindrance of the ortho-methyl group.

  • Transmetalation: The organic group from the activated organoboron species (typically a boronate anion formed by the reaction of the boronic acid with a base) is transferred to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active palladium(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Regeneration Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination caption Catalytic cycle of the Suzuki-Miyaura reaction.

Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Data and Protocol

While specific data for this compound is not abundant in peer-reviewed literature, a patent for the synthesis of substituted phenylpropenyl pyridine derivatives discloses a Suzuki coupling of the closely related 4-bromo-5-iodo-2-methylbenzaldehyde with cyclopropylboronic acid. This provides a valuable, concrete example of a successful Suzuki coupling on a sterically hindered substrate.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Cyclopropylboronic acidPd(dppf)Cl₂ (10 mol%)K₂CO₃Dioxane/H₂O1004Not specified
Phenylboronic acidPd(PPh₃)₄ (3-5 mol%)K₂CO₃ (2 equiv.)Toluene/H₂O (4:1)80-1002-1285-95 (expected)General Protocol

Detailed Experimental Protocol (Illustrative)

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Heck Reaction: Formation of Substituted Alkenes

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, offering a powerful method for the vinylation of aryl rings. The stereochemical outcome of the Heck reaction is typically trans for the newly formed double bond.

Mechanistic Pathway

The Heck reaction also proceeds via a catalytic cycle involving palladium(0) and palladium(II) intermediates:

  • Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) species undergoes oxidative addition to the C-I bond of this compound.

  • Alkene Coordination and Insertion: The alkene coupling partner coordinates to the palladium(II) center, followed by migratory insertion of the alkene into the palladium-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species reductively eliminates HX in the presence of a base, regenerating the active Pd(0) catalyst.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Insertion Intermediate Insertion Intermediate Ar-Pd(II)-I(L2)->Insertion Intermediate Alkene Insertion Alkene Product Alkene Product Insertion Intermediate->Alkene Product β-Hydride Elimination H-Pd(II)-I(L2) H-Pd(II)-I(L2) Insertion Intermediate->H-Pd(II)-I(L2) H-Pd(II)-I(L2)->Pd(0)L2 Reductive Elimination (Base) caption Catalytic cycle of the Heck reaction.

Catalytic cycle of the Heck reaction.

Experimental Data and Protocol

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (%)
n-Butyl acrylatePd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)Et₃NDMF10012-2470-90
StyrenePd(OAc)₂ (2 mol%)NaOAcDMA12012-2465-85

Detailed Experimental Protocol (Illustrative)

  • In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), palladium(II) acetate (2 mol%), and the phosphine ligand (if used, 4 mol%).

  • Add the base (e.g., triethylamine, 2.0 equiv.) and the solvent (e.g., anhydrous DMF).

  • Seal the tube and heat the mixture to 100-120 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

The Sonogashira Coupling: A Gateway to Aryl Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne. This reaction typically employs a dual catalytic system of palladium and copper(I).

Mechanistic Pathway

The Sonogashira coupling involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki and Heck reactions, the cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This activated alkyne then undergoes transmetalation with the palladium(II) complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) center to yield the aryl alkyne and regenerate the Pd(0) catalyst.

Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Regeneration Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Cu(I) Cu(I) R-C≡C-Cu R-C≡C-Cu R-C≡C-Cu->Ar-Pd(II)-I(L2) R-C≡C-Cu->Cu(I) Regeneration R-C≡CH R-C≡CH R-C≡CH->R-C≡C-Cu Base caption Dual catalytic cycle of the Sonogashira reaction.

Dual catalytic cycle of the Sonogashira reaction.

Experimental Data and Protocol

As with the Heck reaction, specific data for the Sonogashira coupling of this compound is scarce. A representative protocol can be formulated based on general procedures for aryl iodides. Copper-free conditions have also been developed and may be advantageous in certain contexts to avoid homocoupling of the alkyne.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NTHFRT - 502-685-95
1-HexynePd(PPh₃)₄ (3 mol%), CuI (5 mol%)PiperidineDMFRT4-880-90

Detailed Experimental Protocol (Illustrative)

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Conclusion and Recommendations

The choice of coupling reaction for the functionalization of this compound is contingent upon the desired final product.

  • For the synthesis of biaryl compounds , the Suzuki-Miyaura coupling is the most recommended method due to its broad substrate scope, high functional group tolerance, and generally high yields. The use of bulky phosphine ligands in conjunction with a palladium catalyst is advised to overcome the steric hindrance of the ortho-methyl group.

  • To introduce an alkenyl substituent , the Heck reaction is the method of choice. Optimization of the base and solvent system is crucial to achieve good yields and selectivity.

  • For the synthesis of aryl alkynes , the Sonogashira coupling is a highly efficient and direct method. The dual palladium/copper catalytic system is standard, though copper-free conditions can be explored to mitigate alkyne homocoupling.

In all cases, the steric hindrance imposed by the 2-methyl group is a critical factor to consider in catalyst and ligand selection. The illustrative protocols provided herein serve as a robust starting point for the development of specific synthetic routes. It is strongly recommended that researchers perform small-scale optimization studies to identify the ideal conditions for their particular substrate and desired transformation.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Iodo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a paramount aspect of our work, ensuring the safety of our colleagues, the community, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Iodo-2-methylbenzaldehyde (CAS No. 65874-26-2), moving beyond simple instructions to explain the critical reasoning behind each procedure. Our commitment to safety and scientific integrity extends from the bench to the final disposition of every chemical we handle.

Section 1: Hazard Identification and Risk Assessment

This compound is a halogenated aromatic aldehyde. This classification is crucial as it dictates its specific handling and disposal pathway. Its hazard profile is multifaceted, stemming from both its aldehyde functional group and the presence of a covalently bonded iodine atom.

The compound is recognized as harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause serious skin and eye irritation, potential allergic skin reactions, and respiratory irritation.[2] The primary risks associated with this compound are summarized below.

Table 1: Hazard Profile of this compound

Hazard ClassGHS PictogramHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332: Harmful if swallowed, in contact with skin, if inhaled.[1]
Skin Corrosion/IrritationH315: Causes skin irritation.[2]
Serious Eye Damage/IrritationH318: Causes serious eye damage.[2]
Skin SensitizationH317: May cause an allergic skin reaction.[2]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.[2]

Beyond its immediate toxicological effects, its status as a halogenated organic compound places it under stringent regulatory control for disposal, as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5]

Section 2: Immediate Safety & Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including for disposal, adherence to proper safety protocols is mandatory.

Engineering Controls
  • Fume Hood: All work, including transferring waste, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[6]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Hand Protection: Nitrile gloves are required. Inspect gloves prior to use and change them immediately if contamination occurs.[8]

  • Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, wear impervious clothing to prevent skin contact.[8][9]

First Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water and soap.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]

Section 3: Waste Characterization and Segregation: The Halogenated Waste Stream

The single most important step in the proper disposal of this compound is its correct characterization and segregation at the point of generation.

Causality: Under EPA regulations, halogenated and non-halogenated organic wastes must be kept separate.[8][11] Halogenated compounds require high-temperature incineration to ensure the complete destruction of the molecule and to prevent the formation of toxic byproducts like dioxins. This is a more complex and costly process than standard solvent fuel blending. If halogenated waste is mixed with a non-halogenated stream, the entire volume must be treated as halogenated waste, significantly increasing disposal costs and regulatory burden.[11]

Protocol for Waste Segregation:
  • Designate a specific waste container exclusively for "Halogenated Organic Waste."

  • This container should be used for pure this compound, solutions containing it, and any materials (e.g., weighing paper, contaminated gloves, silica gel) that have come into direct contact with it.

  • Crucially, do not mix this waste with other organic waste streams such as acetone, hexanes, or ethyl acetate.

Section 4: On-Site Accumulation and Storage

Proper containment and labeling are legally mandated and essential for safety.

Container Requirements
  • Compatibility: Use only containers made of materials compatible with this compound, such as polyethylene or polypropylene.[2] The container must be in good condition with a tightly sealing, threaded cap to prevent leaks and vapor escape.[8]

  • Closure: Containers must be kept closed at all times except when waste is actively being added.[12] This is a common and serious regulatory violation.[4]

Labeling Protocol

The waste container must be labeled clearly at the moment the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "Waste this compound" . If it is a mixture, list all components. Do not use abbreviations or formulas.[8]

  • A clear indication of the hazards (e.g., "Toxic," "Irritant").

Section 5: Disposal Workflow and Logistics

The disposal of this compound follows a strict "cradle-to-grave" management system mandated by the EPA, meaning the generator is responsible for the waste from its creation to its final destruction.[4]

G Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Facility Logistics cluster_2 Final Disposition A Waste Generation (e.g., reaction quench, purification) B Segregate as HALOGENATED ORGANIC WASTE A->B C Containerize in a compatible, sealed, and properly labeled container B->C D Store in designated Satellite Accumulation Area (SAA) C->D E Request pickup from institutional Environmental Health & Safety (EHS) D->E F EHS transfers waste to Central Accumulation Area (CAA) E->F G Waste is manifested for transport F->G H Transport via certified hazardous waste hauler G->H I Receipt at permitted Treatment, Storage, and Disposal Facility (TSDF) H->I J High-Temperature Incineration I->J

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Methodology
  • Generation and Segregation: At the end of a procedure, collect all waste containing this compound into the designated halogenated waste container.

  • On-Site Accumulation: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Arrange for Collection: Once the container is full, or as per your institution's policy, contact your Environmental Health & Safety (EHS) department to arrange for pickup.

  • Manifest and Transport: The EHS department will consolidate the waste and prepare a Uniform Hazardous Waste Manifest. This legal document tracks the waste from your facility to its destination.[12][13]

  • Final Disposal: The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will undergo high-temperature incineration.

Section 6: Spill and Emergency Procedures

In the event of a spill, a quick and correct response is vital to mitigate exposure and environmental contamination.

  • Minor Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels.

    • Carefully collect the absorbent material and contaminated debris using non-sparking tools.

    • Place the collected material into a designated, labeled container for halogenated hazardous waste.[2]

    • Decontaminate the area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Major Spills (outside a fume hood or large volume):

    • Evacuate the immediate area.[8]

    • Alert others and activate the fire alarm if necessary to evacuate the building.

    • Contact your institution's emergency response team or local emergency services (e.g., 911).[8]

    • Provide them with the Safety Data Sheet (SDS) for this compound upon their arrival.

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and responsibility that is the bedrock of professional research.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-Iodo-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but, most importantly, safely. This guide provides essential, in-depth safety protocols for handling 5-Iodo-2-methylbenzaldehyde (CAS No. 65874-26-2). The procedures outlined here are synthesized from authoritative safety data and established laboratory best practices, designed to build a self-validating system of safety around your experimental work. We will move beyond a simple checklist to explain the causality behind each recommendation, ensuring a deep and functional understanding of the required safety measures.

Hazard Profile of this compound: Understanding the Risks

To select the appropriate Personal Protective Equipment (PPE), we must first understand the intrinsic hazards of the material. This compound is an aromatic aldehyde, and while comprehensive toxicological data may be limited, its chemical class and available safety data sheets (SDS) for isomers and related compounds point to a clear hazard profile.[1]

The Globally Harmonized System (GHS) classifications for this chemical and its close relatives indicate the following primary risks:

  • Acute Toxicity: It is classified as harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Irritation: Like many benzaldehyde derivatives, it is expected to cause skin irritation upon contact.[3][4][5][6]

  • Eye Irritation: Direct contact poses a risk of serious eye irritation.[3][4][5][6]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3][4][5]

The core principle of our PPE strategy is to establish robust barriers against these three primary routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory). Excessive intake or exposure to benzaldehyde derivatives can lead to adverse health effects, making strict adherence to these protocols critical.[7]

Core PPE Requirements: A Multi-Layered Defense

Effective protection is not about a single piece of equipment but a holistic system, starting with engineering controls and supplemented by personal gear.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is even selected, the primary line of defense must be established. All handling of this compound, especially when dealing with the solid powder or creating solutions, must be performed inside a certified chemical fume hood.[8] This is non-negotiable. A fume hood protects the user by continuously drawing vapors and dusts away from the breathing zone, providing the highest level of respiratory protection.[8]

Eye and Face Protection

Given the risk of serious eye irritation, robust eye protection is mandatory.

  • Recommended: Chemical splash goggles that form a complete seal around the eyes and conform to EN166 (EU) or NIOSH (US) standards.[8][9]

  • Rationale: Standard safety glasses with side shields do not protect against splashes from all angles or fine dusts that may become airborne. Goggles provide this essential 360-degree protection.[10] For operations with a significant splash risk (e.g., large-scale solution preparation or transfers), a full face shield should be worn in addition to goggles.[11]

Skin and Body Protection

To prevent skin contact and subsequent irritation or absorption, a two-pronged approach is necessary.[2]

  • Gloves:

    • Recommended: Nitrile gloves are the standard choice for incidental contact with a wide range of chemicals, including aromatic aldehydes.[8][10][12]

    • Protocol: Always inspect gloves for tears or pinholes before use. For prolonged work or when handling larger quantities, consider double-gloving. If direct contact occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove. Contaminated gloves must be disposed of as hazardous waste.[3]

  • Protective Clothing:

    • Recommended: A buttoned, long-sleeved laboratory coat must be worn at all times.

    • Rationale: The lab coat protects your personal clothing and skin from accidental spills and contamination. For tasks involving larger quantities, a chemical-resistant apron can be worn over the lab coat for an additional layer of protection.[10]

Respiratory Protection

When used within a fume hood, supplemental respiratory protection is typically not required. However, in the event of an engineering control failure (e.g., fume hood malfunction) or during a large-scale spill cleanup, respiratory protection is critical.

  • Recommended: A NIOSH-approved air-purifying respirator with a particulate filter (for dusts) or organic vapor cartridges is necessary if working outside of a fume hood.[8][13] A dust mask is a minimum for handling the powder, even in a hood.

  • Rationale: The compound is harmful if inhaled, and a respirator prevents airborne particles or vapors from entering the respiratory system.[2]

PPE Selection Matrix for Specific Operations

The level of PPE required can be tailored to the specific task. This matrix provides at-a-glance guidance for common laboratory procedures.

Task/Operation Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport General Lab VentilationSafety GlassesNitrile GlovesLab CoatNot Required
Weighing Solid Chemical Fume HoodChemical Splash GogglesNitrile GlovesLab CoatRecommended: N95 Dust Mask
Solution Preparation Chemical Fume HoodChemical Splash GogglesNitrile GlovesLab CoatNot Required within Hood
Reaction/Experiment Chemical Fume HoodChemical Splash GogglesNitrile GlovesLab CoatNot Required within Hood
Large Spill Cleanup Maximize VentilationGoggles & Face ShieldHeavy-duty Nitrile/Butyl GlovesChemical Resistant ApronRequired: Air-Purifying Respirator
Waste Disposal Chemical Fume HoodChemical Splash GogglesNitrile GlovesLab CoatNot Required within Hood

Safe Handling and Decontamination Workflow

Adherence to a strict, procedural workflow minimizes the risk of exposure at every stage of handling.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal A Review SDS & Protocol B Verify Fume Hood Operation A->B C Assemble All Materials B->C D Don PPE: 1. Lab Coat 2. Goggles 3. Gloves C->D E Perform Work in Fume Hood D->E F Decontaminate Work Surface E->F G Segregate & Seal Waste F->G H Doff PPE (Gloves First) G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol:

  • Preparation: Before entering the lab, review the Safety Data Sheet (SDS) and your experimental protocol. Ensure the fume hood is operational and the sash is at the appropriate working height. Assemble all necessary equipment and reagents.

  • Donning PPE: Don your PPE in the correct order: first the lab coat, followed by safety goggles, and finally gloves.

  • Handling: Perform all manipulations of this compound inside the fume hood.[8] Keep the container sealed when not in use. Avoid actions that could generate dust.

  • Decontamination: After completing your work, decontaminate the work area and any equipment used.

  • Waste Management: Segregate all contaminated waste. This includes used gloves, weigh boats, and pipette tips. Place them in a clearly labeled, sealed hazardous waste container.

  • Doffing PPE: Remove your PPE in a way that avoids cross-contamination. The most common method is to remove gloves first, then the lab coat, and finally the goggles.

  • Hygiene: Immediately wash your hands with soap and water after removing your gloves.[2][3][14]

Emergency Procedures & First Aid

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][14][15] Seek medical attention if irritation persists.[15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][14][15] Remove contact lenses if present and easy to do.[3][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][3][15] If breathing is difficult or they feel unwell, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Call a poison control center or doctor for treatment advice.[1][2]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous.

  • Solid Waste: Contaminated items such as gloves, paper towels, and weigh paper should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. Never pour chemical waste down the drain.[1][3]

  • Container Disposal: Empty containers should be handled as hazardous waste as they will retain chemical residue.[1]

Always follow your institution's specific hazardous waste disposal procedures, which must comply with local and national regulations.[1][16]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-2-methylbenzaldehyde
Reactant of Route 2
5-Iodo-2-methylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.